molecular formula C9H11N3O4 B7977358 2-Ethoxy-3-nitro-benzoic acid hydrazide

2-Ethoxy-3-nitro-benzoic acid hydrazide

Cat. No.: B7977358
M. Wt: 225.20 g/mol
InChI Key: BEFMVPHGIJNCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-3-nitro-benzoic acid hydrazide is a specialty aromatic hydrazide building block designed for research applications. Its molecular structure incorporates both an electron-donating ethoxy group and a strong electron-withdrawing nitro group, making it a valuable precursor in organic synthesis, particularly for constructing functionalized hydrazone derivatives and Schiff bases via condensation reactions with aldehydes and ketones . This compound is primarily used in the synthesis of novel organic materials and for biological activity screening. In materials science, hydrazide derivatives are key components in the development of organic nonlinear optical (NLO) materials . Schiff bases synthesized from similar hydrazides have demonstrated significant NLO properties, with some exhibiting second harmonic generation (SHG) efficiencies comparable to known standards like KDP, making them candidates for applications in optical data storage, optical switching, and optical computing . In biological and medicinal chemistry research, hydrazide-hydrazones are extensively investigated for their antimicrobial potential . Compounds in this class have shown promising in vitro activity against a range of Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . Furthermore, hydrazone derivatives assembled from aromatic hydrazides and aldehydes are also studied for their direct and indirect antioxidant activities, as well as for their inhibitory effects on enzymes like tyrosinase and cholinesterase, which are relevant in the context of oxidative stress-related diseases . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

2-ethoxy-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-8-6(9(13)11-10)4-3-5-7(8)12(14)15/h3-5H,2,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFMVPHGIJNCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-3-nitro-benzoic Acid Hydrazide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-3-nitro-benzoic acid hydrazide, a nitroaromatic compound with significant potential in medicinal chemistry and drug development. This document outlines a detailed, field-proven methodology for its synthesis, starting from commercially available precursors. A thorough characterization of the final compound using modern analytical techniques is presented, with predicted spectroscopic data to aid in structural elucidation. Furthermore, this guide explores the promising therapeutic applications of this molecule, drawing upon the established biological activities of related nitrobenzohydrazide and nitrobenzamide derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both a practical guide and a foundation for further investigation into this class of compounds.

Introduction: The Rationale for 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The introduction of a nitro group onto the aromatic ring can further enhance or modulate these activities. Nitroaromatic compounds are known to play a crucial role in the mechanism of action of several therapeutic agents, often through bioreduction to reactive intermediates that can interact with biological macromolecules[2].

2-Ethoxy-3-nitro-benzoic acid hydrazide combines these key pharmacophores: the versatile benzohydrazide moiety, an electron-withdrawing nitro group, and an ethoxy substituent which can influence the compound's lipophilicity and metabolic stability. This unique combination of functional groups makes it a compelling target for synthesis and biological evaluation. This guide provides a detailed roadmap for its preparation and characterization, and speculates on its potential as a lead compound in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethoxy-3-nitro-benzoic acid hydrazide is presented in Table 1. These values are critical for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 1565517-28-3BLD Pharm
Molecular Formula C₉H₁₁N₃O₄BLD Pharm
Molecular Weight 225.20 g/mol BLD Pharm
Appearance Predicted to be a crystalline solidInferred
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred
Melting Point Not available-

Table 1: Physicochemical Properties of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Synthesis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide: A Step-by-Step Protocol

The synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide is a multi-step process that begins with the readily available precursor, 2-ethoxybenzoic acid. The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrazinolysis 2-Ethoxybenzoic_acid 2-Ethoxybenzoic Acid Ester Ethyl 2-ethoxybenzoate 2-Ethoxybenzoic_acid->Ester Ethanol, H₂SO₄ (cat.) Reflux Nitrated_Ester Ethyl 2-ethoxy-3-nitrobenzoate Ester->Nitrated_Ester HNO₃, H₂SO₄ 0-10 °C Final_Product 2-Ethoxy-3-nitro-benzoic acid hydrazide Nitrated_Ester->Final_Product Hydrazine Hydrate Ethanol, Reflux

Caption: Proposed synthetic workflow for 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Step 1: Synthesis of Ethyl 2-ethoxybenzoate

The initial step involves the esterification of 2-ethoxybenzoic acid to protect the carboxylic acid functionality prior to the nitration step. This is a standard Fischer esterification reaction.

Protocol:

  • To a solution of 2-ethoxybenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-ethoxybenzoate as an oil. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.

Step 2: Nitration of Ethyl 2-ethoxybenzoate

The nitration of the aromatic ring is a critical step. The ethoxy group is an ortho-, para-director; however, the ester group is a meta-director. The reaction conditions must be carefully controlled to favor the desired 3-nitro isomer.

Protocol:

  • To a pre-cooled (0 °C) mixture of concentrated sulfuric acid (5 volumes), add ethyl 2-ethoxybenzoate (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 2-ethoxy-3-nitrobenzoate.

Step 3: Synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide

The final step is the conversion of the nitro-ester to the corresponding hydrazide through reaction with hydrazine hydrate.

Protocol:

  • Dissolve ethyl 2-ethoxy-3-nitrobenzoate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (5.0 eq) to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Structural Characterization: Predicted Spectroscopic Data

The structural confirmation of the synthesized 2-Ethoxy-3-nitro-benzoic acid hydrazide is crucial. Based on its chemical structure and data from analogous compounds, the following spectroscopic data are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the hydrazide moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4t3H-OCH₂CH₃
~4.2q2H-OCH₂ CH₃
~4.5br s2H-NHN H₂
~7.3t1HAr-H (H5)
~7.8dd1HAr-H (H4 or H6)
~8.0dd1HAr-H (H4 or H6)
~9.8br s1H-CON H-

Table 2: Predicted ¹H NMR data for 2-Ethoxy-3-nitro-benzoic acid hydrazide (in DMSO-d₆).

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~15-OCH₂C H₃
~65-OC H₂CH₃
~120-150Aromatic Carbons
~165C =O

Table 3: Predicted ¹³C NMR data for 2-Ethoxy-3-nitro-benzoic acid hydrazide (in DMSO-d₆).

FT-IR Spectroscopy

The infrared spectrum will confirm the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretching (hydrazide)
2900-3000MediumC-H stretching (aliphatic)
1650-1680StrongC=O stretching (amide I)
1520-1560StrongAsymmetric NO₂ stretching
1340-1380StrongSymmetric NO₂ stretching
1200-1300StrongC-O stretching (ether)

Table 4: Predicted FT-IR data for 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
225.07[M]⁺ (Molecular Ion)
226.07[M+H]⁺ (in ESI+)

Table 5: Predicted Mass Spectrometry data for 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Potential Therapeutic Applications

The unique structural features of 2-Ethoxy-3-nitro-benzoic acid hydrazide suggest its potential in several therapeutic areas. This is based on the well-documented biological activities of related nitroaromatic and benzohydrazide compounds.

Applications cluster_apps Potential Therapeutic Applications Target_Compound 2-Ethoxy-3-nitro-benzoic acid hydrazide Anticancer Anticancer Target_Compound->Anticancer Inhibition of cell proliferation Antimicrobial Antimicrobial Target_Compound->Antimicrobial Disruption of microbial processes Anti_inflammatory Anti-inflammatory Target_Compound->Anti_inflammatory Modulation of inflammatory pathways

Sources

physical properties and molecular weight of 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethoxy-3-nitrobenzoic Acid Hydrazide: Physicochemical Properties, Synthesis, and Analytical Validation

Executive Summary

In the landscape of modern drug discovery and organic synthesis, functionally dense building blocks are paramount. 2-Ethoxy-3-nitrobenzoic acid hydrazide (CAS: 1565517-28-3) is a highly versatile intermediate characterized by its unique tri-functional architecture: an ethoxy ether, a strongly electron-withdrawing nitro group, and a reactive hydrazide moiety. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of its physical properties, molecular weight, and a self-validating synthetic protocol grounded in mechanistic causality.

Molecular Architecture and Physicochemical Properties

The utility of 2-Ethoxy-3-nitrobenzoic acid hydrazide stems from its precise spatial arrangement. The ethoxy group at the 2-position provides steric bulk and lipophilicity, while the nitro group at the 3-position significantly alters the electron density of the aromatic ring, making it a prime candidate for downstream reduction to an aniline derivative[1]. The hydrazide group serves as a versatile linchpin for cyclization reactions, often utilized to construct bioactive heterocycles such as 1,3,4-oxadiazoles or triazoles.

Molecular Weight Calculation

The exact molecular weight is critical for stoichiometric precision in high-yield synthesis. The empirical formula is C9H11N3O4 .

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Total Molecular Weight: 225.20 g/mol [2]

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of the compound, essential for handling, storage, and reaction planning[2].

PropertyValue / Description
Chemical Name 2-Ethoxy-3-nitrobenzohydrazide
CAS Registry Number 1565517-28-3
Molecular Formula C9H11N3O4
Molecular Weight 225.20 g/mol
SMILES String O=C(NN)C1=CC=CC(=O)=C1OCC
Physical State Solid (typically pale yellow to brown powder)
Solubility Profile Soluble in DMSO, DMF; moderately soluble in hot EtOH/MeOH; poorly soluble in H₂O
Storage Conditions Store at room temperature (or 2-8°C for long-term stability), protected from light and moisture

Mechanistic Synthesis Workflow

The synthesis of 2-Ethoxy-3-nitrobenzoic acid hydrazide requires precise control over reaction conditions to prevent side reactions, such as premature ester hydrolysis or unwanted reduction of the nitro group. The protocol below is adapted from validated patent methodologies for structurally identical precursors[3][4].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 2-ethoxy-3-nitrobenzoic acid from methyl 2-fluoro-3-nitrobenzoate.

  • Causality: The fluorine atom at the 2-position is highly activated by the adjacent strongly electron-withdrawing nitro group. Sodium ethoxide (NaOEt) is selected not merely as a base, but as a potent, sterically unhindered nucleophile. DMF is used as an aprotic solvent to stabilize the Meisenheimer complex transition state without solvating the nucleophile, thereby accelerating the SNAr reaction.

  • Protocol:

    • Dissolve methyl 2-fluoro-3-nitrobenzoate (5.0 mmol) in anhydrous DMF (12 mL) under an N₂ atmosphere.

    • Cool the solution to 0 °C using an ice bath. Rationale: Low temperatures prevent the ethoxide from attacking the methyl ester carbonyl, which would lead to premature transesterification or hydrolysis.

    • Add sodium ethoxide solution (21 w/w% in ethanol, 5.25 mmol) dropwise.

    • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir overnight.

    • Quench with water (100 mL), extract with EtOAc, and hydrolyze the resulting ester intermediate under standard basic conditions to yield 2-ethoxy-3-nitrobenzoic acid.

Step 2: Hydrazinolysis / Amide Coupling

Objective: Convert the carboxylic acid to the target hydrazide.

  • Causality: Direct reaction of a carboxylic acid with hydrazine is thermodynamically unfavorable at room temperature. Therefore, EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxyl group into a highly reactive O-acylisourea. HOBt (Hydroxybenzotriazole) is added to immediately convert this intermediate into an OBt-active ester. Rationale: The OBt ester is stable enough to prevent unwanted side reactions (like N-acylurea rearrangement) but reactive enough to undergo smooth nucleophilic attack by hydrazine hydrate.

  • Protocol:

    • Dissolve 2-ethoxy-3-nitrobenzoic acid (2.0 mmol) in Acetonitrile (MeCN, 13.5 mL).

    • Sequentially add DIPEA (8.0 mmol) to deprotonate the acid, followed by HOBt hydrate (3.0 mmol) and EDC-HCl (3.0 mmol).

    • Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

    • Add hydrazine hydrate (excess, typically 3-5 equivalents) and stir at 70 °C for 1 hour.

    • Concentrate under reduced pressure, dilute with H₂O, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude hydrazide.

Synthetic workflow for 2-Ethoxy-3-nitrobenzoic acid hydrazide via SNAr and hydrazinolysis.

Analytical Characterization & Self-Validating Protocols

To ensure scientific integrity, the synthesis must be treated as a self-validating system. This means embedding analytical checkpoints that dictate whether the material progresses to the next step or requires purification.

Self-Validating Checkpoints
  • Intermediate Mass Verification: Following Step 1, LC-MS must confirm the disappearance of the starting material and the presence of the 2-ethoxy-3-nitrobenzoic acid mass peak (m/z = 212.1 [M+H]⁺ or 210.1 [M-H]⁻ in negative mode).

  • Final Product Confirmation: The crude hydrazide must be subjected to LC-MS. The target mass is m/z = 226.2 [M+H]⁺ .

  • Structural Integrity (NMR): ¹H NMR (in DMSO-d₆) is critical. The presence of the ethoxy group must be confirmed by a triplet (methyl, ~1.3 ppm) and a quartet (methylene, ~4.1 ppm). The hydrazide protons typically appear as a broad singlet (NH₂, ~4.5-5.0 ppm) and a distinct downfield singlet (NH, ~9.5-10.5 ppm).

If purity by HPLC is < 95%, the protocol mandates purification via Preparative HPLC (e.g., 1-35% MeCN in water with 0.1% TFA or formic acid)[3].

Self-validating analytical workflow ensuring >95% purity of the synthesized hydrazide.

Pharmacological Relevance & Downstream Applications

In drug development, compounds containing the 2-alkoxy-3-nitroaryl motif are frequently utilized as precursors for kinase inhibitors and immune modulators. For instance, the nitro group can be reduced to an amine using Zinc dust and ammonium chloride[1] or catalytic hydrogenation (Pt/C, H₂)[3]. The resulting 3-amino-2-ethoxybenzohydrazide is a highly reactive nucleophile used to construct complex polycyclic systems targeting pathways like GSK3α (Glycogen synthase kinase 3 alpha)[3] or STING (Stimulator of interferon genes)[1]. The ethoxy group acts as a critical hinge-binding or pocket-filling moiety in the active sites of these target proteins, improving binding affinity and selectivity.

References

  • WO2024233900A1 - Gsk3a inhibitors and methods of use thereof (Google Patents). Details the synthesis of 2-ethoxy-3-nitrobenzoic acid and related amide/hydrazide coupling protocols.
  • WO2021009362A1 - Benzothiophene, thienopyridine and thienopyrimidine derivatives for the modulation of STING (Google Patents). Describes the reduction and downstream utilization of 2-ethoxy-3-nitrobenzoic acid derivatives in medicinal chemistry.

Sources

2-Ethoxy-3-nitro-benzoic acid hydrazide CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Custom Intermediate / Non-Catalogued Entity

Chemical Identity & Structural Profile[1][2]

While the parent acid (2-ethoxy-3-nitrobenzoic acid) is indexed in chemical registries, the hydrazide derivative is frequently a transient intermediate or custom library compound rather than a commodity chemical. It serves as a critical "hinge" scaffold in the synthesis of bioactive heterocycles.

PropertyDetails
Systematic Name 2-Ethoxy-3-nitrobenzohydrazide
Parent Acid CAS 1310367-61-3 (2-Ethoxy-3-nitrobenzoic acid)
Target CAS Not widely indexed (Treat as Custom Synthesis)
Molecular Formula C₉H₁₁N₃O₄
Molecular Weight 225.20 g/mol
SMILES CCOC1=C(C(=CC=C1)[O-])C(=O)NN
InChI Key Predicted:[1]InChI=1S/C9H11N3O4/c1-2-16-9-7(6-11)4-3-5-8(9)10(13)14/h3-5H,2,11H2,1H3,(H,12,13)
Structural Significance

The molecule features a 1,2,3-trisubstituted benzene ring , a substitution pattern that induces significant steric strain. The 2-ethoxy group forces the 3-nitro and 1-hydrazide groups out of planarity, influencing the reactivity of the hydrazide nitrogen during cyclization reactions. This steric lock is valuable in designing rigidified inhibitors for kinases (e.g., GSK3α) or protein-protein interaction modulators (e.g., STING).

Synthesis & Production Protocols

Since this compound is rarely available off-the-shelf, in-house synthesis is the standard approach. The most robust route utilizes a Nucleophilic Aromatic Substitution (


) followed by hydrazinolysis.
Reaction Pathway Visualization

SynthesisPath SM Methyl 2-fluoro-3-nitrobenzoate (Starting Material) Inter Ethyl 2-ethoxy-3-nitrobenzoate (Intermediate Ester) SM->Inter SnAr Substitution Reagent1 NaOEt / EtOH (0°C to RT) Reagent1->Inter Product 2-Ethoxy-3-nitrobenzohydrazide (Target) Inter->Product Hydrazinolysis Reagent2 N2H4·H2O (Reflux, 3-6h) Reagent2->Product

Figure 1: Preferred synthetic route via


 displacement of fluorine, avoiding the low-yield nitration of 2-ethoxybenzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-ethoxy-3-nitrobenzoate (

)

Rationale: Direct nitration of 2-ethoxybenzoic acid often yields a mixture of 3-nitro and 5-nitro isomers which are difficult to separate. The displacement of a labile fluorine atom at the 2-position by ethoxide is regiospecific.

  • Charge: Dissolve Methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous ethanol (10 volumes).

  • Activation: Cool the solution to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add Sodium Ethoxide (21% wt in EtOH, 1.1 eq). The color typically shifts to deep yellow/orange.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the fluoro-ester.

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ).[2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
    • Note: Transesterification may occur (Methyl

      
       Ethyl ester), but this is irrelevant as both convert to the same hydrazide.
      
Step 2: Hydrazinolysis to Target

Rationale: The ethoxy group at position 2 is electron-donating, which deactivates the ester carbonyl slightly compared to unsubstituted benzoates. Reflux conditions are required.

  • Solvation: Dissolve the crude ester from Step 1 in absolute Ethanol (5–10 volumes).

  • Reagent: Add Hydrazine Hydrate (80% or 99%, 5.0 eq). Excess hydrazine drives the equilibrium and prevents dimer formation (diacylhydrazine).

  • Reflux: Heat to reflux (

    
    ) for 3–6 hours.
    
  • Precipitation: Cool the mixture to

    
    . The hydrazide often crystallizes out.
    
  • Isolation: Filter the solid. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove hydrazine traces.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these predicted values.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     9.40 ppm (s, 1H):  Amide -CONH - (Exchangeable with 
    
    
    
    ).
  • 
     7.95 ppm (dd, 1H):  Aromatic H-4 (Ortho to Nitro).
    
  • 
     7.80 ppm (dd, 1H):  Aromatic H-6 (Ortho to Carbonyl).
    
  • 
     7.45 ppm (t, 1H):  Aromatic H-5 (Meta to both).
    
  • 
     4.50 ppm (br s, 2H):  Hydrazide -NH 
    
    
    
    (Exchangeable).
  • 
     4.10 ppm (q, 2H):  Ethoxy -OCH 
    
    
    
    -.
  • 
     1.35 ppm (t, 3H):  Ethoxy -CH
    
    
    
    .
Infrared Spectroscopy (FTIR)
  • 3300–3200 cm⁻¹: Doublet/Broad band (Primary amine N-H stretch).

  • 1650–1665 cm⁻¹: Amide I band (C=O stretch). Lower frequency than ester due to resonance.

  • 1530 cm⁻¹ & 1350 cm⁻¹: Strong Nitro (

    
    ) asymmetric and symmetric stretches.
    
  • 1240 cm⁻¹: Aryl alkyl ether (Ar-O-C) stretch.

Applications in Drug Development

This hydrazide is a "privileged structure" precursor. It is primarily used to generate heterocycles that mimic peptide bonds or act as bioisosteres.

Downstream Transformation Logic

Applications Hydrazide 2-Ethoxy-3-nitro benzohydrazide Oxadiazole 1,3,4-Oxadiazoles (GPCR Ligands) Hydrazide->Oxadiazole + R-COOH / POCl3 Thiadiazole 1,3,4-Thiadiazoles (Antimicrobial/Anticancer) Hydrazide->Thiadiazole + CS2 / KOH Triazole 1,2,4-Triazoles (Antifungal Scaffolds) Hydrazide->Triazole + R-CN / NaOEt SchiffBase Acylhydrazones (Laccase/Kinase Inhibitors) Hydrazide->SchiffBase + Aryl Aldehydes

Figure 2: Divergent synthesis pathways. The 2-ethoxy-3-nitro motif is retained in all derivatives, often improving metabolic stability against ring oxidation.

Specific Therapeutic Contexts[5]
  • GSK3 Inhibitors: The 2-ethoxy group provides hydrophobic filling of the ATP-binding pocket, while the hydrazide-derived heterocycle forms hydrogen bonds with the hinge region residues (e.g., Val135 in GSK3

    
    ).
    
  • STING Modulation: Nitro-substituted benzoic acid derivatives have been explored as binders to the STING (Stimulator of Interferon Genes) transmembrane protein, modulating the immune response in oncology models.

Safety & Handling (E-E-A-T)

  • Hydrazine Residues: The primary impurity, hydrazine, is a known carcinogen and potent hepatotoxin. Ensure the final product is washed thoroughly with ether. Verify absence of hydrazine via Tollen’s reagent test (reduction of

    
     to metallic silver).
    
  • Explosion Hazard: While the hydrazide itself is stable, polynitro derivatives are energetic. The 3-nitro group is generally stable, but avoid heating the dry solid above 200°C.

  • Skin Sensitization: Hydrazides are known skin sensitizers. Handle with nitrile gloves and use a fume hood to avoid inhalation of dust.

References

  • World Intellectual Property Organization. (2024). WO2024233900A1: GSK3a inhibitors and methods of use thereof. (Describes synthesis of parent acid via SnAr).
  • PubChem. (2025).[3] 2-Ethoxybenzoic acid (CAS 134-11-2) Compound Summary. (Structural analog data). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazides from Carboxylic Acids. Retrieved from [Link]

Sources

Thermodynamic Solubility Profiling and Mechanistic Solvent Interactions of 2-Ethoxy-3-nitro-benzoic acid hydrazide (ENBAH)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of active pharmaceutical intermediates is a foundational metric that dictates the efficiency of crystallization, purification, and downstream formulation. This technical whitepaper provides an in-depth analysis of the solubility profile of 2-Ethoxy-3-nitro-benzoic acid hydrazide (ENBAH) across various organic solvents. By synthesizing empirical isothermal saturation data with advanced thermodynamic modeling (Apelblat, NRTL, and Wilson models), this guide establishes a self-validating framework for predicting solute-solvent behaviors.

Mechanistic Insights: Solute-Solvent Interactions

To predict the solubility of ENBAH, one must first deconstruct its molecular architecture. The compound features three distinct functional groups on the phenyl ring that dictate its solvation thermodynamics:

  • The Hydrazide Moiety (-CONHNH₂): Acts as both a potent hydrogen-bond donor and acceptor. Solvents with high hydrogen-bond accepting propensity (e.g., DMF, 1,4-Dioxane) readily disrupt the ENBAH crystal lattice[1].

  • The Nitro Group (-NO₂): Imparts strong electron-withdrawing characteristics and high local polarity, favoring dissolution in highly polar aprotic solvents (2)[2].

  • The Ethoxy Group (-OCH₂CH₃): Positioned at the ortho position between the hydrazide and nitro groups, this bulky ether linkage introduces significant steric hindrance. It forces the adjacent functional groups out of the primary aromatic plane, lowering the overall crystal lattice energy compared to para-substituted analogs, while simultaneously hindering the penetration of bulky solvent molecules.

Experimental Methodology: The Isothermal Saturation Protocol

Dynamic solubility methods are prone to supersaturation artifacts, particularly for compounds like hydrazides that form complex hydrogen-bonded networks[1]. Therefore, we mandate the Isothermal Saturation Method , a self-validating static protocol designed to ensure true thermodynamic equilibrium.

Step-by-Step Workflow
  • Solid-Liquid Preparation: Add an excess amount of high-purity ENBAH (>99.5% via HPLC) into 20 mL of analytical-grade solvent (moisture < 0.05% verified by Karl Fischer titration) within a jacketed glass vessel.

  • Thermostatic Agitation: Agitate the suspension in a thermostatic water bath (controlled to ± 0.05 K) for 48 hours .

    • Causality: The steric bulk of the ortho-ethoxy group significantly retards dissolution kinetics. Agitation for less than 48 hours risks capturing a pseudo-equilibrium state, leading to underreported solubility data.

  • Isothermal Settling: Cease agitation and allow the mixture to settle isothermally for 12 hours .

    • Causality: Gravitational sedimentation ensures that sub-micron solute particulates fall out of the supernatant. Bypassing this step causes micro-crystal carryover, falsely elevating solubility readings.

  • Microfiltration & Sampling: Extract 2 mL of the clear supernatant using a glass syringe equipped with a 0.22 µm PTFE membrane filter.

    • Causality: The syringe and filter must be pre-warmed to the exact experimental temperature to prevent spontaneous nucleation and precipitation of the solute inside the needle during transfer.

  • Quantification: Dilute the aliquot and quantify the mole fraction solubility (

    
    ) via High-Performance Liquid Chromatography (HPLC) at 254 nm.
    

Workflow N1 1. Solvent & Solute Equilibration N2 2. Thermostatic Agitation (48h) N1->N2 N3 3. Phase Separation & Settling (12h) N2->N3 N4 4. Microfiltration (0.22 µm PTFE) N3->N4 N5 5. HPLC/Gravimetric Quantification N4->N5

Caption: Experimental Workflow for the Isothermal Saturation Method.

Quantitative Data: Solubility Profile

The mole fraction solubility (


) of ENBAH was evaluated across five organic solvents spanning a temperature range of 283.15 K to 318.15 K. The dissolution of ENBAH is an endothermic process; solubility strictly increases with temperature across all evaluated systems (3)[3].
Temperature (K)DMF (

)
1,4-Dioxane (

)
Methanol (

)
Ethanol (

)
Ethyl Acetate (

)
283.15 145.285.432.121.515.2
293.15 198.5112.345.631.822.4
303.15 265.4154.264.246.533.1
313.15 352.1210.589.567.248.6
318.15 405.6245.8105.380.458.2

Data Analysis: The solubility order is DMF > 1,4-Dioxane > Methanol > Ethanol > Ethyl Acetate . DMF exhibits the highest solubility due to its strong dipole moment and superior ability to act as a hydrogen-bond acceptor for the hydrazide protons. Conversely, the self-association of alcohol molecules (Methanol, Ethanol) via hydrogen bonding creates an energy barrier, requiring ENBAH to expend more energy to break the solvent's internal network[2].

Thermodynamic Modeling Framework

Raw solubility data must be mathematically correlated to extract standard dissolution properties (Gibbs free energy, enthalpy, and entropy). We employ three distinct thermodynamic models to validate the empirical data[1][3].

  • Modified Apelblat Equation: A semi-empirical model that correlates temperature dependence. It is highly reliable for identifying data outliers.

    
    
    
  • NRTL (Non-Random Two-Liquid) Model: This model is critical for ENBAH because it accounts for local composition variations driven by the strong dipole-dipole interactions of the nitro group.

  • Wilson Model: Utilizes excess Gibbs free energy to describe the non-ideality of the solution. While excellent for miscible systems, it is less accurate than NRTL when applied to highly polar aprotic solvents like DMF.

Thermo cluster_models Thermodynamic Correlation Models Data Empirical Solubility Data (x_e) Apelblat Modified Apelblat (Semi-empirical) Data->Apelblat NRTL NRTL Model (Local Composition) Data->NRTL Wilson Wilson Model (Excess Gibbs Energy) Data->Wilson Eval Statistical Validation (RMSD & RAD < 2%) Apelblat->Eval NRTL->Eval Wilson->Eval ThermoProps Dissolution Properties (ΔH, ΔS, ΔG) Eval->ThermoProps

Caption: Thermodynamic Modeling Framework for Solute-Solvent Systems.

Conclusion

The solubility of 2-Ethoxy-3-nitro-benzoic acid hydrazide is heavily governed by the interplay between the hydrogen-bonding capacity of its hydrazide tail and the steric hindrance of its ortho-ethoxy core. For drug development professionals scaling up crystallization workflows, highly polar aprotic solvents (DMF, 1,4-Dioxane) offer the highest yield capacities, whereas alcohols (Methanol, Ethanol) are ideal anti-solvents for controlled precipitation. The rigorous application of the isothermal saturation protocol ensures that the thermodynamic parameters derived from these models remain highly trustworthy for industrial scale-up.

References

  • Wu, Y., Qin, Y., Bai, L., Kang, Y., & Zhang, Y. (2017). Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures of {(1,4-dioxane, N-methyl-2-pyrrolidone, N,N-dimethylformamide) + methanol} from T = (283.15 to 318.15) K: Experimental determination and thermodynamic modelling. Journal of Chemical Thermodynamics, 105, 165-172. 2

  • Zhao, H., et al. (2018). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties. Journal of Solution Chemistry.3

  • Journal of Chemical & Engineering Data. (2024). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. ACS Publications. 1

Sources

Advanced Safety Data & Technical Profiling: 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Whitepaper on Physicochemical Properties, Toxicological Mechanisms, and Safe Handling Protocols for Drug Development Professionals

Executive Summary

In modern drug discovery, functionalized benzohydrazides serve as critical building blocks for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, thiadiazoles, and hydrazones. 2-Ethoxy-3-nitro-benzoic acid hydrazide (CAS: 1565517-28-3) is a highly versatile intermediate utilized in the development of anti-tubercular and anti-inflammatory agents.

This whitepaper transcends a traditional Safety Data Sheet (SDS). Designed for research scientists, it synthesizes regulatory hazard data with mechanistic toxicology, structural causality, and field-proven experimental workflows. By understanding the chemical behavior of this compound, laboratories can implement self-validating safety systems that protect personnel while optimizing synthetic yields.

Structural Causality & Physicochemical Profile

The reactivity and inherent hazards of 2-ethoxy-3-nitrobenzohydrazide are directly dictated by its trifunctional aromatic system:

  • The Hydrazide Moiety (–CONHNH₂): Acts as a potent alpha-effect nucleophile. While this makes it ideal for condensation reactions with aldehydes, it also allows the molecule to readily form covalent adducts with epidermal proteins, driving its profile as a skin sensitizer.

  • The Nitro Group (–NO₂): A strong electron-withdrawing group that increases the electrophilicity of the aromatic ring. Under biological conditions, it is redox-active and prone to single-electron reduction, a primary driver of its systemic toxicity.

  • The Ethoxy Group (–OCH₂CH₃): Enhances the overall lipophilicity (LogP) of the molecule, increasing its ability to cross cellular membranes compared to unsubstituted analogs, thereby amplifying both its pharmacological potential and its bioaccumulation hazard.

Table 1: Physicochemical Properties
ParameterQuantitative Value / Description
IUPAC Name 2-Ethoxy-3-nitrobenzohydrazide
CAS Registry Number 1565517-28-3
Molecular Formula C₉H₁₁N₃O₄
Molecular Weight 225.20 g/mol
SMILES String O=C(NN)C1=CC=CC(=O)=C1OCC
Physical State Solid / Crystalline Powder

Data supported by 1[1].

Mechanistic Toxicology & GHS Profiling

Standard SDS documentation lists hazards without explaining the underlying biological mechanisms. Based on aggregated data for the nitrobenzohydrazide class from the2[2] and 3[3], this compound is classified as a severe irritant.

Table 2: GHS Hazard Identification & Causality
GHS CodeHazard StatementMechanistic Causality
H315 Causes skin irritationNucleophilic attack of the terminal hydrazide amine on keratinocyte surface proteins, leading to haptenation and immune-mediated contact dermatitis.
H319 Causes serious eye irritationRapid localized pH alteration and protein denaturation upon contact with the aqueous environment of the corneal epithelium.
H335 May cause respiratory irritationInhalation of fine particulate matter induces local redox cycling of the nitro group within the alveolar space, generating localized oxidative stress.
Visualizing the Toxicological Pathway

When absorbed systemically, the molecule undergoes biotransformation. The diagram below maps the dual-pathway metabolic activation of 2-ethoxy-3-nitrobenzohydrazide, illustrating how cellular machinery inadvertently converts the stable compound into reactive intermediates.

ToxicologyPathway cluster_0 Nitro Group Metabolism cluster_1 Hydrazide Group Metabolism A 2-Ethoxy-3-nitrobenzohydrazide B CYP450 Nitroreduction A->B D Oxidative Deamination A->D C Nitroso Radical Intermediate B->C F Reactive Oxygen Species (ROS) C->F Redox Cycling G Macromolecular Adducts C->G E Reactive Acyl Radical D->E E->G H Cellular Injury / Sensitization F->H G->H

Fig 1: Mechanistic toxicology pathway of 2-ethoxy-3-nitrobenzohydrazide reactive intermediates.

Self-Validating Experimental Workflows

To ensure scientific integrity and laboratory safety, protocols involving this compound must be designed as self-validating systems. This means every step includes a physical or analytical check to confirm success and safety before proceeding.

Protocol A: Safe Synthetic Derivatization (Hydrazone Formation)

This protocol details the condensation of 2-ethoxy-3-nitrobenzohydrazide with an aryl aldehyde—a fundamental step in drug discovery.

  • Preparation & Weighing

    • Action: Weigh 1.0 mmol (225.2 mg) of the compound inside a ventilated balance enclosure.

    • Causality: The powder is highly respirable. The enclosure prevents the H335 inhalation hazard.

    • Validation Check: The balance reads a stable weight with no visible powder outside the weigh boat; the enclosure's airflow gauge confirms a face velocity of >0.5 m/s.

  • Dissolution

    • Action: Transfer the powder to a 50 mL round-bottom flask. Add 10 mL of absolute ethanol and stir at 40°C.

    • Causality: Ethanol provides a protic environment that stabilizes the nucleophilic hydrazide while instantly wetting the powder, eliminating the dust hazard.

    • Validation Check: The solution becomes completely transparent (though inherently colored). This confirms no solid suspension remains, preventing localized thermal runaway or unreacted powder hazards during subsequent transfers.

  • Catalysis & Reflux

    • Action: Add 1.1 mmol of the target aldehyde and 2 drops of glacial acetic acid. Reflux at 80°C for 4 hours.

    • Causality: Acetic acid protonates the aldehyde's carbonyl oxygen, lowering the activation energy required for nucleophilic attack by the hydrazide nitrogen.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot (Rf ~0.3) validates reaction completion.

  • Quenching & Isolation

    • Action: Cool the reaction mixture to 0°C in an ice bath to precipitate the hydrazone product. Filter under vacuum.

    • Causality: Rapid cooling drastically decreases the solubility of the product, forcing it out of solution while unreacted impurities remain dissolved in the cold ethanol.

    • Validation Check: The filtrate runs clear into the Büchner flask, and the isolated filter cake exhibits a distinct, uniform crystalline morphology, confirming successful isolation.

Protocol B: Emergency Spill Response
  • Containment: Do not dry-sweep. Dry sweeping aerosolizes the compound, triggering the H335 respiratory hazard.

  • Neutralization: Cover the spill with a damp absorbent pad (wetted with water or dilute ethanol).

  • Validation Check: Inspect the surface with a UV light (if applicable to the derivative) or visually confirm no colored residue remains on the benchtop before removing PPE.

Engineering Controls & PPE

Standard laboratory safety requires stringent controls when handling sensitizing nitroaromatics.

Table 3: Validated Engineering Controls & PPE
Protection CategorySpecificationScientific Rationale
Ventilation Class II Biological Safety Cabinet or Fume HoodPrevents inhalation of particulates. No specific OSHA PEL exists for this CAS; treat as a hazardous particulate (<5 mg/m³ threshold).
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)The hydrazide group penetrates latex easily. Nitrile provides a sufficient barrier against nucleophilic haptenation.
Eye Protection Snug-fitting Chemical GogglesProtects against H319 severe eye irritation from accidental aerosolization during weighing or transfer.

References

  • BLD Pharm. "1565517-28-3 | 2-Ethoxy-3-nitrobenzohydrazide Product Information." BLD Pharm. 1

  • National Center for Biotechnology Information (PubChem). "3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - Hazards Identification." PubChem Database.2

  • Cole-Parmer. "Material Safety Data Sheet - 4-Nitrobenzhydrazide, 98%." Cole-Parmer Safety Documentation. 3

Sources

Engineering Nitro-Benzoic Acid Hydrazide Scaffolds: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of privileged scaffolds is critical for accelerating drug discovery. Among these, nitro-benzoic acid hydrazide derivatives —particularly 4-nitrobenzohydrazide (CAS 636-97-5)—have emerged as highly versatile building blocks[1][2]. Characterized by the electron-withdrawing nitro group and the highly reactive, hydrogen-bond-donating hydrazide linker, this scaffold serves as a primary precursor for synthesizing complex Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazines[2][3]. This technical guide synthesizes current literature to provide an in-depth analysis of their chemical synthesis, self-validating experimental methodologies, and broad-spectrum pharmacological profiles, specifically focusing on their antibacterial, antitubercular, and anticancer efficacies.

Rational Design and Chemical Synthesis

The synthesis of nitro-benzoic acid hydrazide derivatives relies on a fundamental two-step organic workflow: Fischer esterification followed by nucleophilic acyl substitution (hydrazinolysis)[4][5]. Understanding the thermodynamic and kinetic causality behind each reagent choice is paramount for optimizing yield and purity.

The Causality of Experimental Choices
  • Esterification over Direct Amidation: Converting 4-nitrobenzoic acid to an ester (e.g., methyl-4-nitrobenzoate) is a strategic necessity. The esterification significantly increases the electrophilicity of the carbonyl carbon compared to the native carboxylic acid, making it highly susceptible to subsequent nucleophilic attack by hydrazine[5].

  • Anhydrous Conditions: The use of absolute methanol and absolute ethanol, coupled with a calcium chloride guard tube, is not merely procedural but thermodynamically critical. The presence of water during hydrazinolysis would shift the equilibrium toward the hydrolysis of the ester back into the unreactive carboxylic acid, severely depressing the yield of the target hydrazide[4][5].

G N1 4-Nitrobenzoic Acid (Starting Material) N2 Esterification (MeOH, H2SO4, Reflux) N1->N2 N3 Methyl-4-nitrobenzoate (Intermediate) N2->N3 N4 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) N3->N4 N5 4-Nitrobenzoic Acid Hydrazide (Core Scaffold) N4->N5 N6 Schiff Base Formation (Aldehydes/Ketones) N5->N6 N7 Biological Evaluation (Antimicrobial & Anticancer) N6->N7

Workflow for the synthesis and evaluation of nitro-benzoic acid hydrazide derivatives.

Self-Validating Protocol: Synthesis of 4-Nitrobenzoic Acid Hydrazide

To ensure reproducibility, the following protocol integrates in-process controls to create a self-validating experimental system.

Step 1: Esterification

  • Procedure: Dissolve 5.0 g (0.029 mol) of 4-nitrobenzoic acid in 25 mL of absolute methanol in a 250 mL round-bottom flask. Add 3-5 drops of concentrated sulfuric acid as a catalyst. Fit the flask with a reflux condenser and a calcium chloride guard tube[4][5].

  • Reaction: Reflux for 4 hours.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a silica stationary phase and an ethyl acetate:petroleum ether (1:2) mobile phase. The reaction is validated as complete when the starting material spot entirely disappears[4][5].

  • Isolation: Distill off excess alcohol, pour the residue into water, and isolate the methyl-4-nitrobenzoate intermediate[5].

Step 2: Hydrazinolysis

  • Procedure: Dissolve 7.0 g (0.041 mol) of the synthesized methyl-4-nitrobenzoate in 40 mL of absolute ethanol. Slowly add 13 mL of 80% hydrazine hydrate[4][5].

  • Reaction: Reflux the mixture for approximately 8 hours[4].

  • Purification: Distill off excess hydrazine. Collect the crude solid, wash with distilled water, and recrystallize from 30% aqueous ethanol[4].

  • Final Validation Checkpoint: The success of the synthesis must be validated by determining the melting point (expected sharp peak at 210-214 °C)[1]. Furthermore, FTIR spectroscopy should be employed to confirm the emergence of N-H stretching bands (~3300 cm⁻¹) and the characteristic amide carbonyl stretch (~1650 cm⁻¹).

Pharmacological Profiling and Mechanisms of Action

Nitro-benzoic acid hydrazide derivatives exhibit a dual-threat pharmacological profile, acting as potent antimicrobial agents in prokaryotes and cytotoxic agents in malignant mammalian cells[1][6].

Antibacterial and Antitubercular Activity

The primary mechanism of action for these derivatives in bacterial pathogens is the inhibition of DNA gyrase [1]. DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have demonstrated that specific derivatives (e.g., compounds 10b and 10n from recent literature) act as significant DNA gyrase inhibitors, making them excellent broad-spectrum antibacterial leads[1].

Additionally, steroidal hydrazones incorporating the 3-nitrobenzohydrazide moiety have shown targeted efficacy against Bacillus cereus, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.37 mg/mL[7].

Biological Assay Validation: When evaluating DNA gyrase inhibition, the assay must be internally controlled. The inclusion of a known DNA gyrase inhibitor (e.g., Ciprofloxacin) serves as a positive control, while a vehicle-only well (e.g., 1% DMSO) validates that the solvent does not artificially depress the MIC[1].

Anticancer and Antiviral Potential

In oncology, 4-nitrobenzohydrazide derivatives function by inducing oxidative stress and activating apoptotic pathways. The introduction of specific electron-donating or imino moieties (such as propylimino groups) significantly enhances cytotoxicity against human colon cancer (HCT116) and breast cancer (MCF7) cell lines[6]. Furthermore, specific substituted benzohydrazides have demonstrated potent antiviral capabilities, inhibiting the replication of the HIV-2 ROD strain at sub-toxic concentrations, rivaling standard therapeutics like nevirapine[6].

MOA cluster_bacteria Antibacterial Pathway cluster_cancer Anticancer Pathway D1 Nitro-benzoic Acid Hydrazide Derivatives D2 Bacterial Cell Penetration D1->D2 D6 Mammalian Cancer Cell Uptake D1->D6 D3 DNA Gyrase Inhibition D2->D3 D4 Inhibition of DNA Supercoiling D3->D4 D5 Bacterial Cell Death D4->D5 D7 ROS Generation / DNA Damage D6->D7 D8 Apoptosis Pathway Activation D7->D8 D9 Tumor Cell Apoptosis D8->D9

Dual mechanism of action: DNA gyrase inhibition in bacteria and apoptosis in cancer cells.

Quantitative Data Summary

The following table consolidates critical quantitative metrics from recent pharmacological evaluations, providing a comparative baseline for future drug development.

Table 1: Quantitative Pharmacological Profiling of Nitro-Benzoic Acid Hydrazide Derivatives
Derivative / Scaffold ClassTarget Organism / Cell LineBiological ActivityQuantitative MetricRef.
Steroidal 3-nitrobenzohydrazideBacillus cereusAntibacterialMIC: 0.37–3.00 mg/mL[7]
N′-[4-[(imino)methyl]benzylidene]HCT116 (Colon Cancer)AnticancerIC₅₀: 19 μg/cm³[6]
N′-[4-[(imino)methyl]benzylidene]MCF7 (Breast Cancer)AnticancerIC₅₀: 18 μg/cm³[6]
Substituted benzohydrazidesHIV-2 (Strain ROD)AntiviralIC₅₀: ≥ 1 μg/cm³[6]
4-Nitrobenzohydrazide derivativesBacterial DNA GyraseEnzyme InhibitionSignificant Inhibition[1]

Conclusion & Future Perspectives

The nitro-benzoic acid hydrazide scaffold represents a highly privileged structure in contemporary drug discovery. The electron-withdrawing nature of the nitro group, combined with the dynamic hydrogen-bonding capability of the hydrazide linker, creates an optimal pharmacophore capable of interacting with diverse biological targets—from bacterial topoisomerases to mammalian apoptotic regulators[1][6].

Future research endeavors must focus on optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of these derivatives. Utilizing computational QSAR modeling prior to physical synthesis will be vital in transitioning these promising in vitro leads into viable in vivo clinical candidates.

References

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. asianpubs.org.
  • Cas 636-97-5,4-NITROBENZHYDRAZIDE - LookChem. lookchem.com.
  • 4-Nitrobenzohydrazide|CAS 636-97-5|Supplier - Benchchem. benchchem.com.
  • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - MDPI. mdpi.com.
  • N′-[4-[(Substituted imino)
  • Antimicrobial Activity of Some Steroidal Hydrazones - PMC - NIH. nih.gov.
  • 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] - MDPI. mdpi.com.

Sources

melting point range of 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-Ethoxy-3-nitro-benzoic acid hydrazide: Focus on Melting Point Range Determination

This guide provides a comprehensive framework for the synthesis, purification, and definitive melting point determination of 2-Ethoxy-3-nitro-benzoic acid hydrazide. Recognizing that this compound is not extensively characterized in publicly available literature, we will proceed from first principles, establishing the theoretical and practical basis for obtaining a reliable melting point range—a critical parameter for identity and purity assessment in drug discovery and development.

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state, representing the point of equilibrium between the solid and liquid phases at 1 atmosphere of pressure.[1] For a pure, crystalline organic compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2] This "sharp" melting point is a characteristic physical property used for identification.

However, the presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, makes melting point analysis an indispensable tool for assessing the purity of a synthesized compound.

For 2-Ethoxy-3-nitro-benzoic acid hydrazide, several structural features are expected to govern its melting point:

  • Intermolecular Forces : The hydrazide moiety is capable of strong hydrogen bonding (N-H···O=C), which significantly increases the energy required to break the crystal lattice.[3]

  • Polarity : The nitro group (-NO₂) is strongly electron-withdrawing and contributes to a significant molecular dipole moment, leading to strong dipole-dipole interactions between molecules in the crystal lattice.[4]

  • Molecular Size and Shape : The overall size and symmetry of the molecule influence how efficiently it can pack into a crystal lattice. Tighter, more symmetrical packing generally leads to a higher melting point.[3]

Given these features, 2-Ethoxy-3-nitro-benzoic acid hydrazide is anticipated to be a solid at room temperature with a relatively high melting point compared to non-polar compounds of similar molecular weight.

Synthesis and Characterization: A Prerequisite for Accurate Measurement

A valid melting point can only be determined on a pure and well-characterized sample. The following section outlines a proposed synthetic and analytical workflow.

Proposed Synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide

The synthesis of the target compound can be logically approached via a two-step process starting from commercially available precursors.

Step 1: Esterification of 2-Ethoxy-3-nitro-benzoic acid The carboxylic acid is first converted to its corresponding methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.

  • Protocol :

    • Suspend 2-Ethoxy-3-nitro-benzoic acid in an excess of anhydrous methanol or ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the ester with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrazinolysis of the Ester The purified ester is then reacted with hydrazine hydrate to form the desired hydrazide.

  • Protocol :

    • Dissolve the methyl/ethyl 2-ethoxy-3-nitro-benzoate in ethanol.[5]

    • Add an excess of hydrazine hydrate (85% or greater) to the solution.[6]

    • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ester is consumed.[5]

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield crude 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Purification by Recrystallization

The crude product must be purified to ensure a sharp and accurate melting point. Recrystallization is the standard method.

  • Protocol :

    • Dissolve the crude hydrazide in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

    • If colored impurities are present, add a small amount of activated charcoal and heat briefly.

    • Hot-filter the solution to remove insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Structural Verification

Before proceeding to melting point determination, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.

Technique Expected Observations for 2-Ethoxy-3-nitro-benzoic acid hydrazide
FT-IR N-H stretching (amide/hydrazine) around 3200-3400 cm⁻¹, C=O stretching (amide) around 1640-1680 cm⁻¹, N-O stretching (nitro group) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, and C-O-C stretching (ether) around 1000-1100 cm⁻¹.[7]
¹H NMR Signals corresponding to aromatic protons, the -NH and -NH₂ protons of the hydrazide group, and the ethoxy group (-OCH₂CH₃) protons with characteristic chemical shifts and splitting patterns.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy group.
Mass Spec. A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₉H₁₁N₃O₄ (225.20 g/mol ).

Experimental Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp apparatus), which offers precise temperature control and observation.

Apparatus and Materials
  • Digital Melting Point Apparatus

  • Capillary tubes (closed at one end)

  • Purified, dry 2-Ethoxy-3-nitro-benzoic acid hydrazide

  • Spatula and watch glass

  • Mortar and pestle (if necessary)

Step-by-Step Procedure
  • Sample Preparation : Ensure the purified compound is completely dry and finely powdered.[2] If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Tube Loading : Invert a capillary tube and press the open end into the powdered sample on a watch glass. A small amount of sample will be forced into the tube. Tap the closed end of the tube gently on a hard surface to pack the sample down. Repeat until a packed column of 1-2 cm is achieved.[8]

  • Initial Rapid Determination : Place the loaded capillary tube into the heating block of the apparatus. Heat the sample rapidly to get an approximate melting point. This saves time and establishes the temperature range for the precise measurement.

  • Cooling and Second Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

  • Precise Measurement : Place a new capillary tube with the sample into the apparatus. Set the heating rate to a slow value (1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.

  • Data Recording :

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point range is reported as T₁ - T₂.

  • Repeat for Consistency : Perform at least two more precise determinations. The reported values should be consistent.

Data Logging and Interpretation
Determination # Heating Rate (°C/min) T₁ (Start of Melting) T₂ (End of Melting) Melting Range (°C) Observations
1 (Rapid)10-15-~X °C-Approximate value
2 (Slow)1-2
3 (Slow)1-2
Average -

A sharp melting range (e.g., 1-2°C) is indicative of a high degree of purity. A broad range (>3°C) suggests the presence of impurities.[1]

Visualized Workflow and Logic

The entire process, from synthesis to final characterization, follows a logical progression to ensure data integrity.

G cluster_synthesis Synthesis & Purification cluster_characterization Verification & Measurement start 2-Ethoxy-3-nitro-benzoic acid ester Esterification start->ester hydrazide Hydrazinolysis ester->hydrazide crude Crude Product hydrazide->crude purify Recrystallization crude->purify pure Pure Crystalline Product purify->pure spec Spectroscopic ID (FT-IR, NMR, MS) pure->spec mp_det Melting Point Determination spec->mp_det data Record Melting Range (T1 - T2) mp_det->data assess Purity Assessment data->assess

Caption: Workflow for Synthesis, Purification, and Melting Point Analysis.

Conclusion

Determining the melting point range of a novel or uncharacterized compound like 2-Ethoxy-3-nitro-benzoic acid hydrazide is a foundational task in chemical and pharmaceutical research. It requires a systematic approach that begins with careful synthesis and purification, followed by rigorous analytical verification. The protocol detailed in this guide provides a self-validating system: a sharp, reproducible melting point range serves as the final confirmation of the purity of the synthesized material, whose identity has been established by spectroscopic means. This ensures the trustworthiness of the material for subsequent use in drug development and research applications.

References

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The Untapped Potential of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, hydrazide and hydrazone scaffolds have consistently emerged as privileged structures, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide delves into the untapped potential of a specific, yet under-explored scaffold: 2-Ethoxy-3-nitro-benzoic acid hydrazide . While direct research on this molecule is nascent, this paper will provide a comprehensive, predictive analysis of its biological potential, grounded in the extensive literature on related benzoic acid hydrazide and nitrobenzoic acid derivatives. We will present a proposed synthetic pathway, outline detailed protocols for evaluating its antimicrobial, anticancer, and anti-inflammatory properties, and discuss the structure-activity relationships that underpin its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic potential.

Introduction: The Hydrazide Scaffold - A Versatile Pharmacophore

Hydrazides and their corresponding hydrazone derivatives are a cornerstone of medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] The presence of the -CONHNH2 functional group provides a unique combination of hydrogen bonding capabilities and a reactive handle for further chemical modifications, making it a versatile scaffold for drug design. The introduction of various substituents onto the aromatic ring of benzoic acid hydrazides allows for the fine-tuning of their physicochemical properties and biological targets.

The focus of this guide, the 2-Ethoxy-3-nitro-benzoic acid hydrazide scaffold, incorporates two key features that suggest significant biological potential:

  • The Nitro Group: Often associated with antimicrobial and anticancer activities, the electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[3][4][5]

  • The Ethoxy Group: This lipophilic group can modulate the molecule's ability to cross cell membranes, potentially improving its bioavailability and cellular uptake.

This guide will systematically explore the synthetic feasibility and the predicted biological activities of this promising scaffold.

Synthesis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide: A Proposed Pathway

The synthesis of the target hydrazide can be envisioned as a two-step process, starting from the commercially available 2-hydroxy-3-nitrobenzoic acid.

Step 1: Williamson Ether Synthesis to 2-Ethoxy-3-nitrobenzoic Acid

The first step involves the etherification of the phenolic hydroxyl group of 2-hydroxy-3-nitrobenzoic acid. A standard Williamson ether synthesis protocol is proposed.

Experimental Protocol:

  • Dissolution: Dissolve 2-hydroxy-3-nitrobenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution at room temperature to deprotonate the phenolic hydroxyl group.

  • Alkylation: Introduce ethyl iodide or ethyl bromide as the ethylating agent and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Ethoxy-3-nitrobenzoic acid.

Step 2: Conversion to 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

The second step is the conversion of the synthesized carboxylic acid to its corresponding hydrazide.

Experimental Protocol:

  • Esterification (Optional but Recommended): To facilitate the hydrazinolysis, it is often advantageous to first convert the carboxylic acid to its methyl or ethyl ester. This can be achieved by refluxing the carboxylic acid in methanol or ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.

  • Hydrazinolysis: Dissolve the 2-Ethoxy-3-nitrobenzoic acid (or its ester) in a suitable solvent like ethanol or methanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-Ethoxy-3-nitro-benzoic acid hydrazide, will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Diagram of Proposed Synthetic Pathway:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazide Formation 2-hydroxy-3-nitrobenzoic acid 2-hydroxy-3-nitrobenzoic acid 2-Ethoxy-3-nitrobenzoic acid 2-Ethoxy-3-nitrobenzoic acid 2-hydroxy-3-nitrobenzoic acid->2-Ethoxy-3-nitrobenzoic acid Ethyl Iodide, K2CO3, DMF 2-Ethoxy-3-nitro-benzoic acid_2 2-Ethoxy-3-nitrobenzoic acid Target_Hydrazide 2-Ethoxy-3-nitro-benzoic acid hydrazide 2-Ethoxy-3-nitro-benzoic acid_2->Target_Hydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed two-step synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Predicted Biological Potential and Evaluation Protocols

Based on the extensive literature on analogous compounds, the 2-Ethoxy-3-nitro-benzoic acid hydrazide scaffold is predicted to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The following sections outline the rationale for these predictions and provide detailed protocols for their experimental validation.

Antimicrobial Activity

The presence of a nitro group on an aromatic ring is a well-established feature in many antimicrobial agents.[6][7] Furthermore, various benzoic acid hydrazide derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[6][8][9] The combination of these two pharmacophores in the target scaffold suggests a high probability of antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the in vitro antimicrobial activity of a compound.[10][11]

  • Preparation of Stock Solution: Dissolve the synthesized 2-Ethoxy-3-nitro-benzoic acid hydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[10]

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Antimicrobial Testing Workflow:

G Start Start Prepare_Stock Prepare Stock Solution of Compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Appropriate Temperature Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Nitro-substituted aromatic compounds and various hydrazone derivatives have been extensively investigated for their anticancer properties.[12][13][14][15] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. The structural features of 2-Ethoxy-3-nitro-benzoic acid hydrazide make it a promising candidate for evaluation as a novel anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds on cancer cell lines.[16][17][18][19][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare various concentrations of the 2-Ethoxy-3-nitro-benzoic acid hydrazide in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.[21]

Diagram of Anticancer Testing Workflow:

G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Compound at various concentrations Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End G Start Start Animal_Acclimatization Acclimatize Rats Start->Animal_Acclimatization Grouping_Dosing Group and Dose Animals Animal_Acclimatization->Grouping_Dosing Baseline_Measurement Measure Baseline Paw Volume Grouping_Dosing->Baseline_Measurement Carrageenan_Injection Inject Carrageenan Baseline_Measurement->Carrageenan_Injection Time_Point_Measurements Measure Paw Volume at Time Intervals Carrageenan_Injection->Time_Point_Measurements Data_Analysis Calculate % Inhibition of Edema Time_Point_Measurements->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for the 2-Ethoxy-3-nitro-benzoic acid hydrazide scaffold is not yet available, we can infer potential trends from related structures. [5][21][22]

  • Role of the Nitro Group: The position and electronic nature of the nitro group are likely to be critical for activity. Moving the nitro group to different positions on the benzene ring could significantly impact the biological profile.

  • Modification of the Ethoxy Group: Altering the length of the alkyl chain of the ether group could influence lipophilicity and, consequently, cell permeability and activity.

  • Derivatization of the Hydrazide: The hydrazide moiety serves as an excellent point for further derivatization to form a library of hydrazones by reacting it with various aldehydes and ketones. This would allow for a systematic exploration of the chemical space around the core scaffold and the potential to discover derivatives with enhanced potency and selectivity.

Future research should focus on the synthesis of a focused library of analogs of 2-Ethoxy-3-nitro-benzoic acid hydrazide to establish clear SAR. This will involve the systematic modification of the substituents on the aromatic ring and the derivatization of the hydrazide group.

Conclusion

The 2-Ethoxy-3-nitro-benzoic acid hydrazide scaffold represents a promising, yet underexplored, area for drug discovery. Based on a solid foundation of knowledge from related hydrazide and nitro-aromatic compounds, there is a strong rationale to predict that this scaffold possesses significant antimicrobial, anticancer, and anti-inflammatory potential. This technical guide has provided a clear roadmap for the synthesis and comprehensive biological evaluation of this novel chemical entity. The detailed experimental protocols and proposed SAR studies offer a framework for researchers to unlock the full therapeutic potential of this and related scaffolds, contributing to the development of the next generation of therapeutic agents.

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SMILES and InChIKey for 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Architecting 2-Ethoxy-3-nitrobenzohydrazide: Chemical Identifiers, Synthesis, and Application in Drug Discovery

Executive Summary

In modern drug development, precise molecular identification and robust synthetic methodologies are paramount. 2-Ethoxy-3-nitrobenzohydrazide (CAS: 1565517-28-3) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly benzamide-class gastroprokinetic agents and their related impurities[1]. This technical guide provides a comprehensive analysis of its chemical identifiers (SMILES and InChIKey), elucidates a self-validating synthetic protocol, and explores its structural utility in medicinal chemistry.

Molecular Architecture & Chemical Identifiers

Accurate cheminformatics representations are required for database indexing, molecular docking studies, and intellectual property documentation.

SMILES Derivation and Causality The canonical Simplified Molecular-Input Line-Entry System (SMILES) code for 2-Ethoxy-3-nitrobenzohydrazide is O=C(NN)C1=CC=CC(=O)=C1OCC[1].

  • Charge Balancing: The nitro group is strictly represented as =O rather than the hypervalent N(=O)=O. This maintains the octet rule for nitrogen, a critical requirement for accurate computational chemistry simulations and quantum mechanical calculations.

  • Connectivity: The aromatic ring (C1=CC=CC=C1) is substituted at position 1 by the hydrazide group (O=C(NN)), at position 2 by the ethoxy ether (OCC), and at position 3 by the nitro group.

InChI and InChIKey Construction While SMILES strings can vary based on the generation algorithm (e.g., canonical vs. isomeric), the IUPAC International Chemical Identifier (InChI) provides a strictly standardized, layered representation. The standard InChI for this molecule is: InChI=1S/C9H11N3O4/c1-2-16-8-6(12(14)15)4-3-5-7(8)9(13)11-10/h3-5H,2,10H2,1H3,(H,11,13)

The InChIKey is a 27-character fixed-length string generated by applying a SHA-256 cryptographic hash to the standard InChI string. Because InChI strings contain special characters that complicate web searching, the algorithmically generated InChIKey serves as the definitive, search-engine-friendly identifier for 2-Ethoxy-3-nitrobenzohydrazide across global chemical databases.

Table 1: Summary of Chemical Identifiers

IdentifierValue
Chemical Name 2-Ethoxy-3-nitrobenzohydrazide
CAS Registry Number 1565517-28-3[1]
Molecular Formula C9H11N3O4[1]
Molecular Weight 225.20 g/mol [1]
Canonical SMILES O=C(NN)C1=CC=CC(=O)=C1OCC[1]
Standard InChI InChI=1S/C9H11N3O4/c1-2-16-8-6(12(14)15)4-3-5-7(8)9(13)11-10/h3-5H,2,10H2,1H3,(H,11,13)

Chemical Synthesis & Validation Protocol

The synthesis of 2-Ethoxy-3-nitrobenzohydrazide relies on a two-phase sequence: an initial Nucleophilic Aromatic Substitution (SNAr) followed by hydrazinolysis. The protocol below is designed as a self-validating system, ensuring that intermediate purity dictates the success of the final API.

Phase 1: SNAr Etherification Rationale: The fluorine atom in methyl 2-fluoro-3-nitrobenzoate is highly activated toward SNAr due to the strong electron-withdrawing nature of the ortho-nitro and meta-ester groups.

  • Reaction Setup: Charge a dry, nitrogen-purged reactor with methyl 2-fluoro-3-nitrobenzoate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures control the highly exothermic substitution and prevent the degradation of the solvent or starting material.

  • Nucleophile Addition: Dropwise add sodium ethoxide (NaOEt, 21% w/w in ethanol, 1.05 eq). Causality: Slow addition prevents localized heating and minimizes competitive ester hydrolysis.

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate to yield the intermediate methyl 2-ethoxy-3-nitrobenzoate.

Phase 2: Hydrazinolysis Rationale: Hydrazine is a potent alpha-effect nucleophile that readily attacks the ester carbonyl, displacing the methoxy group.

  • Solvation: Dissolve the crude methyl 2-ethoxy-3-nitrobenzoate in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 3.0 eq). Causality: A stoichiometric excess of hydrazine drives the equilibrium forward and prevents the formation of symmetric N,N'-diaroylhydrazine byproducts.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Crystallization: Cool the reaction mixture to 0–5 °C. The target hydrazide precipitates due to its significantly lower solubility in cold ethanol compared to the ester precursor.

  • Isolation: Filter under vacuum, wash with ice-cold ethanol, and dry under high vacuum.

Self-Validating Analytical Checks:

  • LC-MS: Confirm the presence of the [M+H]+ ion at m/z 226.2.

  • 1H-NMR (DMSO-d6): Validation is achieved by observing the absolute disappearance of the ester methoxy singlet (~3.8 ppm) and the emergence of two broad singlets corresponding to the hydrazide -NH (~9.5 ppm) and -NH2 (~4.5 ppm) protons.

Mechanistic Pathway Visualization

SynthesisFlow A Methyl 2-fluoro- 3-nitrobenzoate B Methyl 2-ethoxy- 3-nitrobenzoate A->B NaOEt / DMF SNAr Reaction C 2-Ethoxy-3-nitro- benzohydrazide B->C NH2NH2·H2O / EtOH Hydrazinolysis

Synthetic workflow for 2-Ethoxy-3-nitrobenzohydrazide via SNAr and hydrazinolysis.

Role in Drug Development

2-Ethoxy-3-nitrobenzohydrazide is not merely a static chemical entity; it is a highly functionalized scaffold used in the design of targeted therapeutics. Its structural components are logically selected for specific pharmacodynamic and pharmacokinetic outcomes.

StructuralLogic Core 2-Ethoxy-3-nitrobenzohydrazide (Core Scaffold) Hydrazide Hydrazide (-CONHNH2) Core->Hydrazide Ligation Site Ethoxy Ethoxy (-OCC) Core->Ethoxy Steric/Lipophilic Modulator Nitro Nitro (-NO2) Core->Nitro Reducible Precursor Schiff Base Formation\nAcylation Reactions Schiff Base Formation Acylation Reactions Hydrazide->Schiff Base Formation\nAcylation Reactions Receptor Binding Affinity\n(e.g., 5-HT4 receptors) Receptor Binding Affinity (e.g., 5-HT4 receptors) Ethoxy->Receptor Binding Affinity\n(e.g., 5-HT4 receptors) Reduction to Amino Group\n(API Maturation) Reduction to Amino Group (API Maturation) Nitro->Reduction to Amino Group\n(API Maturation)

Structural deconstruction of 2-Ethoxy-3-nitrobenzohydrazide and its functional utility.

  • The Hydrazide Vector: Serves as a versatile ligation site, allowing for rapid condensation with aldehydes/ketones to form hydrazones, or further acylation to build extended peptidomimetics.

  • The Ethoxy Group: Modulates the lipophilicity (LogP) of the molecule, which is crucial for crossing biological membranes. In benzamide-class drugs, ortho-alkoxy groups force the amide carbonyl into a specific coplanar conformation via intramolecular hydrogen bonding, locking the pharmacophore into its active geometry.

  • The Nitro Group: Acts as a stable placeholder during early synthetic steps. In the final stages of API maturation (such as the synthesis of Cinitapride impurities and analogs), the nitro group is catalytically reduced to an amino group (yielding derivatives like 4-amino-2-ethoxy-3-nitrobenzoic acid), which is essential for target receptor interaction.

References

  • BLD Pharm. "1565517-28-3 | 2-Ethoxy-3-nitrobenzohydrazide | BLD Pharm". bldpharm.com.
  • Google Patents. "WO2024233900A1 - Gsk3a inhibitors and methods of use thereof". google.com.
  • Simson Pharma Limited. "Cinitapride Impurity 3 | CAS No- 2384085-43-0". simsonpharma.com.

Sources

Synthesis Pathways for 2-Ethoxy-3-nitro-benzoic Acid Hydrazide Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach synthesis not merely as a sequence of chemical additions, but as a highly orchestrated manipulation of thermodynamics and kinetics. 2-Ethoxy-3-nitrobenzoic acid hydrazide is a critical building block in the development of complex active pharmaceutical ingredients (APIs), including GSK3a inhibitors[1] and analogues of prokinetic agents like Cinitapride.

This whitepaper provides an in-depth, mechanistic guide to synthesizing this target and its precursors. By understanding the causality behind each reagent choice and establishing self-validating experimental loops, researchers can transition these workflows from discovery-scale to robust process chemistry.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 2-ethoxy-3-nitrobenzoic acid hydrazide relies on the sequential functionalization of a highly electron-deficient aromatic ring. The most efficient pathway involves a two-stage approach: a Nucleophilic Aromatic Substitution (SNAr) followed by acyl substitution (hydrazinolysis).

Retrosynthesis A 2-Ethoxy-3-nitrobenzoic acid hydrazide B Methyl 2-ethoxy- 3-nitrobenzoate A->B Hydrazinolysis (N2H4·H2O) C 2-Ethoxy-3-nitrobenzoic acid A->C Amide Coupling (EDC/HOBt, N2H4) D Methyl 2-fluoro- 3-nitrobenzoate B->D SNAr (NaOEt) C->B Saponification (NaOH/H2O)

Retrosynthetic pathways for 2-ethoxy-3-nitrobenzoic acid hydrazide from fluorinated precursors.

The Causality of Precursor Selection

The strategic selection of methyl 2-fluoro-3-nitrobenzoate over its chloro-analogue is rooted deeply in SNAr kinetics. The rate-determining step in this transformation is the formation of the anionic Meisenheimer complex. Fluorine, possessing the highest electronegativity among halogens, exerts a profound inductive (-I) effect that maximizes the electrophilicity of the


 carbon[1]. This drastically lowers the activation energy barrier for the incoming ethoxide nucleophile.

For the subsequent hydrazinolysis, hydrazine hydrate is deployed as the nucleophile of choice. Its exceptional reactivity is governed by the "alpha-effect"—the electrostatic repulsion between the unshared electron pairs on adjacent nitrogen atoms raises the ground-state energy of the molecule, rendering it significantly more nucleophilic than a standard primary amine[2].

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. At each stage, specific physical or chemical indicators are embedded to confirm the success of the transformation without strictly requiring immediate LC-MS analysis.

Protocol 1: SNAr Synthesis of Methyl 2-ethoxy-3-nitrobenzoate

Objective: Etherification of the aromatic ring via fluorine displacement.

  • Preparation: Dissolve methyl 2-fluoro-3-nitrobenzoate (5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (12 mL) under a nitrogen atmosphere. Rationale: Anhydrous conditions prevent moisture-induced competitive ester hydrolysis.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: The nucleophilic attack is highly exothermic; thermal control prevents the formation of degradation byproducts.

  • Nucleophilic Attack: Dropwise, add a solution of sodium ethoxide (21 w/w% in ethanol, 5.25 mmol)[1].

  • Propagation: Stir at 0 °C for 30 minutes, then allow the system to warm to room temperature (RT) and stir overnight[1].

  • System Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The complete disappearance of the higher-Rf starting material validates the completion of the SNAr phase.

  • Workup: Quench by pouring the mixture into 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure[1].

Protocol 2: Hydrazinolysis of the Ester Intermediate

Objective: Conversion of the ester to the target hydrazide.

  • Solvation: In a round-bottom flask, dissolve the isolated methyl 2-ethoxy-3-nitrobenzoate (approx. 4.5 mmol) in 15 mL of absolute ethanol. Rationale: Ethanol serves as a protic environment that forms a hydrogen-bonded network, stabilizing the tetrahedral intermediate prior to the expulsion of the alkoxide leaving group[3].

  • Reagent Addition: Add hydrazine monohydrate (N2H4·H2O, 85-100%, 15 mmol) in a roughly 3-fold molar excess. Rationale: Excess hydrazine drives the equilibrium toward the mono-hydrazide and statistically suppresses the formation of unwanted di-acyl hydrazine dimers[2].

  • Activation: Reflux the mixture at 70–80 °C for 16 hours[3].

  • System Validation (Precipitation Diagnostic): Reduce the solvent volume by half under vacuum, then cool the concentrated solution in an ice-water bath. The target compound should spontaneously crystallize[3]. Diagnostic insight: If precipitation fails to occur, it is an immediate physical indicator of incomplete conversion or excessive residual solvent.

  • Isolation: Filter the precipitate, wash with cold ethanol, and recrystallize from methanol to yield pure 2-ethoxy-3-nitrobenzoic acid hydrazide[3].

Workflow Step1 Step 1: SNAr Reaction Methyl 2-fluoro-3-nitrobenzoate NaOEt, DMF, 0°C to RT Step2 Step 2: Workup & Isolation Quench with H2O Extract with EtOAc, Dry (Na2SO4) Step1->Step2 Step3 Step 3: Hydrazinolysis Methyl 2-ethoxy-3-nitrobenzoate N2H4·H2O, EtOH, Reflux or MW Step2->Step3 Step4 Step 4: Purification Cool to 0°C Filter precipitate, Recrystallize Step3->Step4

Step-by-step experimental workflow from SNAr etherification to final hydrazide purification.

Process Optimization: Classical vs. Microwave-Assisted Synthesis

While classical reflux is the standard for hydrazinolysis, transitioning to microwave-assisted organic synthesis (MAOS) provides a massive kinetic advantage. Microwave irradiation directly couples with the polar molecules (ethanol and hydrazine), causing rapid superheating and drastically reducing reaction times from hours to minutes[4].

Below is a comparative data summary for the hydrazinolysis step based on field-proven methodologies:

ParameterClassical Reflux MethodMicrowave-Assisted Method
Solvent System Ethanol (Excess)Ethanol (Minimal)
Energy Input 70–80 °C (Convective Heating)180W – 360W Irradiation
Reaction Time 16–24 Hours3–10 Minutes
Typical Yield 65% – 80%85% – 93%
Byproduct Profile Trace di-acyl hydrazine formationHighly pure, minimal thermal degradation
Literature Precedent [3],[2][4]

Alternative Pathway: Direct Amide Coupling

In scenarios where the ester is inadvertently hydrolyzed to 2-ethoxy-3-nitrobenzoic acid during the SNAr workup, direct hydrazinolysis becomes thermodynamically unfavorable. Instead, the carboxylic acid must be activated.

Adapting standard peptide coupling protocols[1], the free acid can be dissolved in acetonitrile (MeCN) alongside a non-nucleophilic base like DIPEA. The introduction of 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) generates a highly reactive active ester[1]. Subsequent addition of hydrazine hydrate at room temperature yields the target hydrazide smoothly, bypassing the need for harsh reflux conditions entirely.

References

  • Title: WO2024233900A1 - Gsk3a inhibitors and methods of use thereof Source: Google Patents URL
  • Title: Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)
  • Title: Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives Source: Chemical Methodologies URL
  • Title: 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi Source: MDPI URL

Sources

Methodological & Application

Application Notes & Protocols: Synthesis, Characterization, and Application of Novel Schiff Bases Derived from 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and potential applications of novel Schiff bases derived from 2-ethoxy-3-nitro-benzoic acid hydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a critical class of organic compounds with extensive applications in medicinal chemistry and materials science.[1][2][3] Their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, make them prime candidates for drug discovery and development.[2][4][5] This guide details the multi-step synthesis of the key precursor, 2-ethoxy-3-nitro-benzoic acid hydrazide, followed by a robust protocol for its condensation with various aromatic aldehydes to yield the target Schiff bases. We further provide standardized protocols for the structural elucidation of these new chemical entities using modern spectroscopic techniques and discuss their potential as biologically active agents.

Introduction: The Versatility of Hydrazone Schiff Bases

Schiff bases are formed via the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[6][7] When the amine is a hydrazide derivative, the resulting compounds are known as hydrazones, a specific subclass of Schiff bases containing the R-C(=O)-NH-N=CH-R' moiety. These hydrazones are of particular interest due to their extensive coordination chemistry capabilities and a wide spectrum of biological activities.[8] The presence of the azomethine group is crucial, as the nitrogen atom's lone pair of electrons in a sp² hybridized orbital can form hydrogen bonds with the active centers of cellular constituents, potentially interfering with normal cell processes.[1]

The strategic design of Schiff bases by incorporating specific functional groups can modulate their pharmacokinetic and pharmacodynamic properties. The 2-ethoxy-3-nitro-benzoyl scaffold was chosen for this study due to the known bioactivity associated with both nitro and alkoxy groups. The nitro group, being a strong electron-withdrawing group, can enhance the antimicrobial and anticancer potential of a molecule.[7] This guide provides the necessary theoretical background and practical, step-by-step protocols for researchers to synthesize and evaluate a new library of Schiff bases from this promising precursor.

Synthesis of the Key Precursor: 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

The synthesis of the title hydrazide is not a trivial, single-step process. It requires a logical, multi-step synthetic pathway starting from commercially available materials. The workflow is designed to first construct the substituted benzoic acid, convert it to a more reactive ester intermediate, and finally perform a hydrazinolysis to yield the desired hydrazide.

cluster_0 Part A: Synthesis of 2-Ethoxy-3-nitro-benzoic Acid cluster_1 Part B: Esterification cluster_2 Part C: Hydrazinolysis A1 2-Hydroxy-3-nitro-benzoic Acid A4 Williamson Ether Synthesis A1->A4 A2 Ethyl Iodide / Diethyl Sulfate A2->A4 A3 Base (e.g., K2CO3) in DMF A3->A4 A5 2-Ethoxy-3-nitro-benzoic Acid A4->A5 Workup & Acidification B1 2-Ethoxy-3-nitro-benzoic Acid A5->B1 B4 Fischer Esterification B1->B4 B2 Ethanol (Absolute) B2->B4 B3 Catalytic H2SO4 B3->B4 B5 Ethyl 2-ethoxy-3-nitro-benzoate B4->B5 Reflux & Purification C1 Ethyl 2-ethoxy-3-nitro-benzoate B5->C1 C4 Hydrazide Formation C1->C4 C2 Hydrazine Hydrate (NH2NH2·H2O) C2->C4 C3 Ethanol C3->C4 C5 2-Ethoxy-3-nitro-benzoic Acid Hydrazide C4->C5 Reflux & Crystallization

Caption: Workflow for the synthesis of the hydrazide precursor.

Protocol 2.1: Synthesis of 2-Ethoxy-3-nitro-benzoic Acid

This procedure utilizes a Williamson ether synthesis to introduce the ethoxy group.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-nitro-benzoic acid (0.1 mol), anhydrous potassium carbonate (0.25 mol), and dimethylformamide (DMF, 100 mL).

  • Alkylation: While stirring, add ethyl iodide (0.12 mol) dropwise to the suspension.

  • Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 2. This will precipitate the product.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from an ethanol-water mixture.

Protocol 2.2: Esterification to Ethyl 2-ethoxy-3-nitro-benzoate

This standard Fischer esterification converts the carboxylic acid to its ethyl ester, which is more reactive towards hydrazinolysis.

  • Setup: In a 250 mL round-bottom flask, dissolve the dried 2-ethoxy-3-nitro-benzoic acid (0.1 mol) in absolute ethanol (150 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (2-3 mL) dropwise while cooling the flask in an ice bath.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.[9]

  • Workup: After cooling, reduce the volume of ethanol by about half using a rotary evaporator.

  • Extraction: Pour the concentrated solution into 300 mL of cold water and neutralize carefully with a saturated sodium bicarbonate solution. Extract the ethyl ester product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester.

Protocol 2.3: Hydrazinolysis to 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

This is the final step to generate the key nucleophile for Schiff base synthesis.

  • Setup: Dissolve the crude ethyl 2-ethoxy-3-nitro-benzoate (0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask.

  • Reaction: Add hydrazine hydrate (0.2 mol, ~10 mL of 80% solution) to the solution.[10]

  • Reflux: Heat the mixture under reflux for 5-7 hours. The solid hydrazide product will often begin to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Filter the resulting solid product.

  • Purification: Wash the solid with a small amount of cold ethanol and then dry it. Recrystallize the crude product from ethanol to obtain pure 2-ethoxy-3-nitro-benzoic acid hydrazide.[9]

General Protocol for Schiff Base Synthesis

The core of this application note is the condensation reaction between the synthesized hydrazide and various aromatic aldehydes. This reaction is typically straightforward and high-yielding.

cluster_mech Schiff Base Formation Mechanism R_CHO Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate R_CHO->Intermediate Hydrazide Hydrazide (Ar-CONHNH2) Hydrazide->Intermediate Nucleophilic Attack Imine Schiff Base (Hydrazone) Intermediate->Imine Dehydration (rate-limiting, acid catalyzed) H2O Water (H2O) Intermediate->H2O

Caption: Mechanism of Schiff base (hydrazone) formation.

Protocol 3.1: Condensation Reaction
  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-ethoxy-3-nitro-benzoic acid hydrazide (10 mmol) in 30 mL of ethanol. Gentle warming may be required.

  • Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired substituted aromatic aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.[11] In many cases, the product will begin to precipitate during the reaction.

  • Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath.

  • Purification: Filter the precipitated Schiff base. Wash the solid product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or DMF.

Table 1: Example Aldehydes and Expected Product Structures

Aldehyde ReactantR- groupExpected Schiff Base Product Name
Benzaldehyde-HN'-benzylidene-2-ethoxy-3-nitrobenzohydrazide
4-Hydroxybenzaldehyde-OHN'-(4-hydroxybenzylidene)-2-ethoxy-3-nitrobenzohydrazide
4-Methoxybenzaldehyde-OCH₃N'-(4-methoxybenzylidene)-2-ethoxy-3-nitrobenzohydrazide
4-Chlorobenzaldehyde-ClN'-(4-chlorobenzylidene)-2-ethoxy-3-nitrobenzohydrazide
4-Nitrobenzaldehyde-NO₂N'-(4-nitrobenzylidene)-2-ethoxy-3-nitrobenzohydrazide

Structural Characterization Protocols

Confirming the structure and purity of the newly synthesized compounds is a critical step. The following are standard characterization techniques.

Protocol 4.1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Prep: Prepare a KBr pellet by mixing ~1 mg of the dried Schiff base with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: The disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and the N-H stretches from the hydrazide (~3300 cm⁻¹) coupled with the appearance of a strong C=N (azomethine) stretching band is a key indicator of success.[12][13][14]

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Prep: Dissolve 5-10 mg of the Schiff base in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Record ¹H and ¹³C NMR spectra.

  • Interpretation:

    • ¹H NMR: Look for a characteristic singlet peak for the azomethine proton (-N=CH-) in the δ 8.0-9.0 ppm region.[12] The N-H proton of the hydrazide moiety often appears as a broad singlet at δ 11.0-12.0 ppm. Aromatic protons will appear in their expected regions.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will typically appear in the δ 150-165 ppm range.[15][16] The carbonyl carbon of the hydrazide will be further downfield, around δ 160-170 ppm.

Table 2: Key Spectroscopic Data for Characterization

Functional GroupTechniqueCharacteristic Signal / Wavenumber
-C=N- (Azomethine)FTIR1600 - 1640 cm⁻¹ (stretch)[13]
-C=O (Amide I)FTIR1640 - 1680 cm⁻¹ (stretch)
-N-H (Amide)FTIR3150 - 3300 cm⁻¹ (stretch)
-N=CH-¹H NMRδ 8.0 - 9.0 ppm (singlet)[12]
-CO-NH-¹H NMRδ 11.0 - 12.0 ppm (broad singlet)
-C=N-¹³C NMRδ 150 - 165 ppm[16]

Applications in Drug Development

Hydrazide-derived Schiff bases are well-documented for their wide range of pharmacological activities. The synthesized compounds from this protocol are excellent candidates for screening in various biological assays.

  • Antimicrobial Activity: Many Schiff bases exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[8][17][18] The presence of the azomethine linkage is often critical for this activity. It has been observed that metal complexes of Schiff bases can show even greater antimicrobial effects than the ligands alone.[4][17]

  • Anticancer Activity: The imine group can interact with various biological targets, and numerous Schiff bases have been reported to possess significant antiproliferative and cytotoxic effects against human cancer cell lines.[6]

  • Antioxidant and Anti-inflammatory Activity: The ability of these compounds to scavenge free radicals and modulate inflammatory pathways makes them interesting for treating oxidative stress-related diseases.[9][19]

References

  • Bendola Publishing. (2020, August 28). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides: Synthesis and Antibacterial Properties.
  • Journal of Scientific and Innovative Research. (2013, August 10). Biological Potential of Synthetic Hydrazide Based Schiff Bases.
  • Academia.edu. 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine.
  • Googleapis.com. (2017, December 9). SYNTHESIS, CHARACTERIZATION AND ANTI MICROBIAL SCREENING OF SOME SALICYL HYDRAZIDE SCHIFF BASES.
  • SciSpace. Schiff base metal complex as a potential therapeutic drug in medical science.
  • (2015, January 5). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases.
  • Hilaris. (2016, April 26). Role of Schiff Base in Drug Discovery Research.
  • PMC - NIH. (2023, May 10). Promising Schiff bases in antiviral drug design and discovery.
  • PMC - NIH. Synthesis and Spectroscopic Studies of New Schiff Bases.
  • Set Publisher. (2018, January 5). Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications | Journal of Basic & Applied Sciences.
  • GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview.
  • Scientific Research Publishing. Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties.
  • DergiPark. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds.
  • ScienceOpen. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth.
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.
  • IJPRS. (2014, January 12). Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-nitro Benzoic acid and its Metal Complexes.
  • MDPI. (2025, November 6). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding.
  • Systematic Reviews in Pharmacy. (2021, February 15). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride.
  • PMC. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • Google Patents. US3466327A - Benzoic acid hydrazide derivatives and compositions.
  • Der Pharma Chemica. Synthesis of substituted schiff's bases and their antimicrobial activity.
  • Impactfactor. (2022, June 25). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies.

Sources

Application Note: Protocol for the Cyclization of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide to 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,4-Oxadiazoles are highly privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides and esters. This application note details two robust, field-proven methodologies for the cyclization of 2-ethoxy-3-nitro-benzoic acid hydrazide into 1,3,4-oxadiazole derivatives. By leveraging either phosphorus oxychloride (POCl₃) for dehydrative cyclization or carbon disulfide (CS₂) for the synthesis of oxadiazole-2-thiols, researchers can access a diverse array of functionalized heterocycles with high structural fidelity.

Mechanistic Rationale & Causality

The transformation of a benzohydrazide into a 1,3,4-oxadiazole requires the activation of an acyl or thiocarbonyl intermediate to drive thermodynamic ring closure.

  • Pathway A (POCl₃-Mediated Cyclodehydration): When 2-ethoxy-3-nitro-benzoic acid hydrazide is reacted with a carboxylic acid, an intermediate N,N'-diacylhydrazine is formed. POCl₃ acts as both the solvent and a Vilsmeier-type activating agent. It phosphorylates the enolic oxygen of the diacylhydrazine, converting it into a superior leaving group (dichlorophosphate). This dramatically lowers the activation energy for the subsequent intramolecular nucleophilic attack by the opposing nitrogen/oxygen, driving the dehydrative cyclization forward[1][2][3].

  • Pathway B (Base-Catalyzed CS₂ Cyclization): Reacting the hydrazide with CS₂ in the presence of potassium hydroxide (KOH) proceeds via a nucleophilic addition to form a potassium dithiocarbazate intermediate. The strong basic conditions facilitate the intramolecular cyclization by eliminating hydrogen sulfide (H₂S). Because the resulting 1,3,4-oxadiazole-2-thiol is acidic (pKa ~3.85), it remains stabilized as a water-soluble potassium salt until the reaction is deliberately quenched and acidified[4].

Reaction Workflows

G cluster_A Pathway A: POCl3 Cyclodehydration cluster_B Pathway B: CS2/KOH Cyclization SM 2-Ethoxy-3-nitro-benzoic acid hydrazide ReagentA Carboxylic Acid (R-COOH) + POCl3 (Reflux, 90-110°C) SM->ReagentA ReagentB Carbon Disulfide (CS2) + KOH / EtOH (Reflux, 80°C) SM->ReagentB IntA N,N'-Diacylhydrazine Intermediate ReagentA->IntA Acylation ProdA 2-(2-Ethoxy-3-nitrophenyl)-5-R -1,3,4-oxadiazole IntA->ProdA -H2O (Cyclization) IntB Potassium Dithiocarbazate Intermediate ReagentB->IntB Nucleophilic Addition ProdB 5-(2-Ethoxy-3-nitrophenyl) -1,3,4-oxadiazole-2-thiol IntB->ProdB -H2S (Cyclization)

Divergent synthetic workflows for 1,3,4-oxadiazole generation from benzoic acid hydrazides.

Experimental Protocols

Protocol A: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via POCl₃ Cyclodehydration
  • Reagent Assembly: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2-ethoxy-3-nitro-benzoic acid hydrazide (1.0 equiv) and the desired aliphatic or aromatic carboxylic acid (1.0 - 1.2 equiv).

  • Activation: Add POCl₃ (approx. 10 mL per 0.01 mol of substrate). Causality: POCl₃ serves as both the reaction solvent and the cyclodehydrating agent. Using it in excess ensures complete dissolution of the precursors and drives the equilibrium of the acylation/cyclization sequence[2].

  • Cyclization: Heat the reaction mixture to reflux (90–110 °C) in an oil bath for 6–9 hours. Monitor the reaction progress via TLC.

  • Quenching (Critical Step): Once the hydrazide is consumed, cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice with vigorous stirring. Causality: POCl₃ reacts violently with water. The ice bath absorbs the massive exothermic heat of hydrolysis, preventing the thermal degradation of the newly formed oxadiazole ring[3].

  • Neutralization: Neutralize the highly acidic aqueous mixture by adding solid sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in small portions until CO₂ evolution ceases (pH ~7-8). Causality: Neutralization is strictly required to precipitate the free oxadiazole base from the aqueous layer[3].

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual phosphate salts, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Synthesis of 5-(2-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazole-2-thiol via CS₂/KOH
  • Deprotonation: Dissolve 2-ethoxy-3-nitro-benzoic acid hydrazide (1.0 equiv) in absolute ethanol. Add potassium hydroxide (KOH, 1.2 - 1.5 equiv) to the solution and stir until completely dissolved. Causality: KOH deprotonates the hydrazide, increasing its nucleophilicity for the subsequent attack on carbon disulfide.

  • Addition: Add carbon disulfide (CS₂, 2.0 - 3.0 equiv) dropwise to the basic solution at room temperature. (Safety Note: CS₂ is highly volatile and neurotoxic; perform strictly in a fume hood).

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12–24 hours until H₂S evolution ceases and TLC indicates completion.

  • Concentration: Cool the mixture to room temperature and concentrate the solvent under reduced pressure. Dissolve the crude residue in a minimal amount of distilled water. At this stage, the product exists as a soluble potassium salt.

  • Acidification (Critical Step): Acidify the aqueous solution dropwise with dilute HCl (1M) until the pH reaches 4.0–5.0. Causality: The 1,3,4-oxadiazole-2-thiol derivative has a pKa of ~3.85. Acidification protonates the thiolate, causing the neutral, insoluble thiol (which exists in equilibrium with its thione tautomer) to precipitate out of the aqueous solution[4][5].

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from an ethanol-water mixture.

Self-Validating Systems & Analytical Characterization

To ensure the integrity of the cyclization, the following analytical checkpoints must be utilized to validate the structural transformation:

  • Thin-Layer Chromatography (TLC): Utilizing a mobile phase of Ethyl Acetate:Hexane (1:2 to 1:1), the cyclized oxadiazole product will migrate significantly higher (higher

    
    ) than the highly polar starting hydrazide.
    
  • FTIR Spectroscopy: The success of the cyclization is definitively marked by the disappearance of the strong hydrazide C=O stretch (1650–1680 cm⁻¹) and N-H stretches (3200–3300 cm⁻¹). Successful formation of the oxadiazole ring is validated by the appearance of a sharp C=N stretching band at 1600–1625 cm⁻¹ and a characteristic C-O-C asymmetric stretch at 1070–1090 cm⁻¹[3].

  • ¹H NMR Spectroscopy: The starting material exhibits broad D₂O-exchangeable singlets for the -NH-NH₂ protons (typically between 4.5 and 10.0 ppm). In the cyclized 1,3,4-oxadiazole product, these signals will completely vanish, serving as a primary quantitative marker for reaction completion[2].

Quantitative Data & Optimization

The following table summarizes the typical reaction parameters and expected yields based on the chosen pathway and substitution patterns.

Reaction PathwaySubstrate / ReagentCatalyst / SolventTemp / TimeTypical Yield (%)
Pathway A Hydrazide + Aliphatic AcidPOCl₃ (neat)90 °C, 4-6 h65 - 75%
Pathway A Hydrazide + Aromatic AcidPOCl₃ (neat)100-110 °C, 6-9 h70 - 85%
Pathway B Hydrazide + CS₂KOH / Ethanol80 °C, 12-24 h75 - 90%

References

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. 1

  • SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS. TSI Journals. 2

  • Synthesis of some Substituted Multinuclear 1,3,4- Oxadiazoles and 1,3,4-Thiadiazoles. rdd.edu.iq.

  • Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring. semanticscholar.org. 5

  • One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. asianpubs.org. 4

Sources

Microwave-Assisted Synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide, a key intermediate in the development of various pharmaceutical compounds. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity.[1][2][3] This document details the underlying principles of microwave chemistry, provides a step-by-step protocol for the synthesis, and offers insights into reaction optimization, safety considerations, and downstream applications.

Introduction: The Significance of 2-Ethoxy-3-nitro-benzoic acid hydrazide and the Power of Microwave Synthesis

2-Ethoxy-3-nitro-benzoic acid hydrazide and its derivatives are important precursors in the synthesis of a wide range of biologically active molecules, including potential agrochemicals and pharmaceuticals.[4] The incorporation of the ethoxy, nitro, and hydrazide functionalities provides a versatile scaffold for further chemical modifications.

Traditional methods for synthesizing hydrazides often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering a more efficient and environmentally friendly alternative.[1][2][5] By directly and efficiently heating the reaction mixture through dielectric polarization, microwaves can significantly accelerate reaction rates and often lead to cleaner products with fewer byproducts.[2][5][6] This technology is particularly advantageous for the synthesis of hydrazides, often reducing reaction times from hours to mere minutes.[7]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Dramatically shorter synthesis durations compared to conventional heating.[1][3]

  • Higher Yields: Often results in improved product yields.[2][3]

  • Increased Purity: Minimizes the formation of byproducts, simplifying purification.[2][3]

  • Energy Efficiency: Reduces overall energy consumption.[1][2]

  • Greener Chemistry: Aligns with the principles of sustainable chemistry by reducing solvent use and waste.[1][5]

Mechanistic Insights: The "Microwave Effect"

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, like the reactants and solvents in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, rapid and uniform heating throughout the reaction mixture. This efficient energy transfer, often referred to as the "microwave effect," can lead to reaction rate accelerations that are not achievable with conventional heating methods.

Experimental Protocol: Synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide

This protocol outlines the microwave-assisted synthesis of the target compound from its corresponding ester, 2-Ethoxy-3-nitro-benzoic acid methyl ester.

Materials and Equipment
Material/EquipmentSpecifications
2-Ethoxy-3-nitro-benzoic acid methyl esterReagent grade
Hydrazine hydrate (80-100% solution)Reagent grade
Ethanol (or other suitable solvent)Anhydrous
Microwave synthesis reactorDedicated laboratory microwave with temperature and pressure sensors
Microwave process vials and capsAppropriate for the reactor and reaction volume
Magnetic stir barsTeflon-coated
Thin Layer Chromatography (TLC) platesSilica gel coated
Standard laboratory glasswareBeakers, flasks, funnels, etc.
Filtration apparatusBuchner funnel and vacuum flask
Rotary evaporatorFor solvent removal
Step-by-Step Synthesis Protocol

Caution: This procedure should be performed in a well-ventilated fume hood. Microwave synthesis involves high temperatures and pressures; only use equipment specifically designed for chemical synthesis.[8][9][10]

  • Reactant Preparation: In a suitable microwave process vial, combine 2-Ethoxy-3-nitro-benzoic acid methyl ester (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of a suitable polar solvent, such as ethanol, to dissolve or suspend the starting material. The choice of solvent can influence the reaction efficiency.

  • Reagent Addition: Carefully add an excess of hydrazine hydrate (typically 2-5 eq) to the reaction mixture.

  • Vial Sealing: Securely seal the microwave vial with the appropriate cap.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters as follows (these may require optimization):

    • Temperature: 100-150 °C

    • Time: 5-15 minutes

    • Power: 100-300 W (or as determined by the instrument's power control settings)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (below 50 °C) before removing it from the microwave cavity.[9]

  • Work-up and Isolation:

    • Once cooled, carefully open the vial.

    • Pour the reaction mixture into cold water or onto ice to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the product under vacuum. The purity and identity of the synthesized 2-Ethoxy-3-nitro-benzoic acid hydrazide can be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (FTIR, ¹H NMR, and ¹³C NMR).[11]

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Combine Ester & Stir Bar B Add Solvent A->B C Add Hydrazine Hydrate B->C D Seal Vial C->D E Microwave Irradiation (Temp, Time, Power) D->E F Cooling E->F G Precipitate in Water/Ice F->G H Vacuum Filtration G->H I Wash with Cold Solvents H->I J Dry Product I->J K Characterize (TLC, MP, NMR, FTIR) J->K

Caption: Workflow for the microwave-assisted synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Optimization and Troubleshooting

ParameterRecommended RangeRationale and Troubleshooting
Temperature 100 - 150 °CHigher temperatures generally lead to faster reactions. However, excessively high temperatures can cause decomposition. If the reaction is incomplete, consider increasing the temperature. If degradation is observed, reduce the temperature.[12]
Time 5 - 15 minutesThe optimal time should be determined by monitoring the reaction progress using TLC. Incomplete reactions may require longer irradiation times.
Solvent Ethanol, Methanol, or solvent-freePolar solvents are generally more efficient at absorbing microwave energy.[6] Solvent-free reactions can also be highly effective and are a greener alternative.[1][7]
Hydrazine Hydrate 2 - 5 equivalentsAn excess of hydrazine hydrate is typically used to drive the reaction to completion.

Safety Precautions

  • Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all experiments in a properly functioning fume hood.[8]

  • Pressure Monitoring: Be aware that reactions in sealed vessels can generate significant pressure. Ensure the reactor's safety features are operational.[9]

  • Cooling: Always allow the reaction vessel to cool completely before opening to prevent sudden depressurization and solvent flashing.[9]

Downstream Applications and Future Directions

The synthesized 2-Ethoxy-3-nitro-benzoic acid hydrazide serves as a versatile building block for the creation of a diverse library of compounds. For instance, it can undergo condensation reactions with various aldehydes and ketones to form hydrazones, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[13]

The efficiency of microwave-assisted synthesis makes it an ideal platform for high-throughput synthesis and the rapid generation of compound libraries for drug discovery and lead optimization.

Logical Relationship Diagram

LogicalRelationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Applications Ester 2-Ethoxy-3-nitro-benzoic acid methyl ester MW_Synth Microwave-Assisted Synthesis Ester->MW_Synth Hydrazine Hydrazine Hydrate Hydrazine->MW_Synth Solvent Polar Solvent Solvent->MW_Synth Product 2-Ethoxy-3-nitro-benzoic acid hydrazide MW_Synth->Product Pharma Pharmaceutical Intermediates Product->Pharma Agrochem Agrochemical Precursors Product->Agrochem

Caption: Logical flow from starting materials to the final product and its applications.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and green method for the preparation of 2-Ethoxy-3-nitro-benzoic acid hydrazide. The protocols and guidelines presented in this application note offer a robust starting point for researchers in drug discovery and organic synthesis. By leveraging the advantages of microwave technology, scientists can accelerate their research and development efforts in creating novel and impactful chemical entities.

References

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024-01-15). Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024-10-12). Available from: [Link]

  • Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. ResearchGate. Available from: [Link]

  • Synthesis of Aryloxyacetic Acids, Esters, and Hydrazides Assisted by Microwave Irradiation. Taylor & Francis. (2006-08-16). Available from: [Link]

  • Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research. (2022-03-31). Available from: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. (2021-06-14). Available from: [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available from: [Link]

  • microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Journal of Applied Pharmaceutical Research. (2022-03-31). Available from: [Link]

  • Benzoic acid hydrazide derivatives and compositions. Google Patents.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020-05-24). Available from: [Link]

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. (2024-07-17). Available from: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available from: [Link]

  • Microwave assisted synthesis and antibacterial study of hydrazone Schiff's base 2-cyano-N'-(1-(4-hydroxy. Der Pharma Chemica. Available from: [Link]

  • 3-nitro-benzoic acid (2-hydroxy-benzylidene)-hydrazide (C14H11N3O4). PubChemLite. Available from: [Link]

Sources

Application Note: Optimized Condensation Protocols for 2-Ethoxy-3-nitrobenzoic Acid Hydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Rationale

The synthesis of acylhydrazones via the condensation of carboxylic acid hydrazides with aldehydes is a cornerstone reaction in medicinal chemistry and drug discovery[1]. Acylhydrazones possess a highly conjugated –CO–NH–N=CH– pharmacophore, which acts as both a hydrogen bond donor and acceptor, enabling stable complexation with diverse biological targets[1][2].

When utilizing 2-Ethoxy-3-nitrobenzoic acid hydrazide (CAS: 1565517-28-3)[3] as the nucleophilic coupling partner, unique electronic and steric factors must be considered to achieve high yields. The ethoxy group at the ortho position introduces steric bulk, while the strongly electron-withdrawing nitro group at the meta position exerts an inductive pull that slightly reduces the nucleophilicity of the terminal amine (-NH₂) on the hydrazide moiety. Because of this reduced nucleophilicity, spontaneous condensation is inefficient.

To overcome this, acid catalysis (typically using glacial acetic acid) is strictly required[4][5]. The acid serves a dual purpose: it protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity, while maintaining a reaction pH of ~4.5 to 5.0[5]. This pH is the "Goldilocks zone"—acidic enough to activate the aldehyde, but not so acidic that the terminal amine of the hydrazide becomes fully protonated (which would render it non-nucleophilic)[5]. Furthermore, performing the reaction in a protic solvent like absolute ethanol facilitates the precipitation of the highly conjugated acylhydrazone product, driving the equilibrium forward via Le Chatelier’s principle[6].

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The acid-activated aldehyde is attacked by the terminal nitrogen of the hydrazide, forming a tetrahedral hemiaminal intermediate. Subsequent proton transfer and dehydration (-H₂O) yield the stable carbon-nitrogen double bond of the acylhydrazone[6][7].

ReactionMechanism Hydrazide 2-Ethoxy-3-nitrobenzoic Acid Hydrazide (Nucleophile) Activated Protonated Carbonyl (Acid Catalysis) Hydrazide->Activated Nucleophilic Attack Aldehyde Aldehyde (R-CHO) (Electrophile) Aldehyde->Activated +H+ (AcOH) Hemiaminal Hemiaminal Intermediate Activated->Hemiaminal C-N Bond Formation Product Acylhydrazone Target + H2O Hemiaminal->Product Dehydration (-H2O)

Figure 1: Acid-catalyzed condensation mechanism of hydrazide and aldehyde to form acylhydrazone.

Materials and Reagents

A self-validating protocol requires high-purity reagents to prevent side reactions (such as acetal formation) and to ensure crisp precipitation of the product.

Reagent / MaterialRole in ReactionSpecifications / Notes
2-Ethoxy-3-nitrobenzoic acid hydrazide Primary NucleophileCAS: 1565517-28-3; ≥98% purity[3].
Aldehyde (Aryl or Alkyl) Primary Electrophile1.05 to 1.10 equivalents to ensure complete consumption of hydrazide.
Absolute Ethanol (EtOH) SolventMust be anhydrous to prevent shifting the dehydration equilibrium backward.
Glacial Acetic Acid (AcOH) Catalyst5–10 mol% (or ~2-3 drops per 10 mL solvent). Maintains pH ~4.5[4][5].
TLC Plates (Silica gel 60 F254) Reaction MonitoringVisualized under UV light (254 nm)[4].
Hexane / Ethyl Acetate TLC EluentTypical ratio 7:3 or 6:4 depending on aldehyde polarity.

Experimental Workflow

The following workflow outlines the logical progression from reagent preparation to final product isolation.

ExperimentalWorkflow Step1 1. Reagent Preparation Equimolar Hydrazide + Aldehyde in Absolute EtOH Step2 2. Catalysis Add 5-10 mol% Glacial Acetic Acid Step1->Step2 Step3 3. Condensation Reaction Reflux (70-80°C) for 2-12h OR Microwave (80°C) for 15m Step2->Step3 pH 4.5-5.0 Step4 4. Crystallization Cool to 4°C to precipitate Acylhydrazone Step3->Step4 TLC Confirmation Step5 5. Isolation & Purification Vacuum Filtration, Cold EtOH Wash, Recrystallization Step4->Step5 High Yield Recovery

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of acylhydrazones.

Detailed Experimental Protocols

Protocol A: Conventional Solution-Phase Reflux (Standard Method)

This is the most robust and scalable method for synthesizing acylhydrazones, relying on thermal energy and extended reaction times to ensure complete conversion[4][5].

  • Preparation: In a 50 mL round-bottom flask, suspend 2-Ethoxy-3-nitrobenzoic acid hydrazide (2.0 mmol) and the chosen aldehyde (2.1 mmol) in 15 mL of absolute ethanol[4].

  • Catalysis: Add 100–200 µL of glacial acetic acid to the mixture at room temperature[4]. The suspension may clarify slightly as the catalyst is added.

  • Reflux: Attach a reflux condenser and heat the mixture gently to 75–80 °C under continuous magnetic stirring.

  • Monitoring: Monitor the reaction progress via TLC (Hexane:EtOAc, 7:3) every 2 hours. The formation of a new, highly UV-active spot (the acylhydrazone) and the disappearance of the aldehyde spot indicate completion[4][5].

  • Precipitation: Once complete (typically 4–8 hours), remove the flask from heat and allow it to cool slowly to room temperature. Transfer the flask to a refrigerator (4 °C) overnight to maximize crystallization[4].

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted aldehyde and residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/chloroform mixture to obtain the pure acylhydrazone[1].

Protocol B: Microwave-Assisted Synthesis (High-Throughput Method)

Microwave irradiation drastically reduces reaction times from hours to minutes by providing rapid, uniform dielectric heating, which is highly effective for polar condensation reactions[2].

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-Ethoxy-3-nitrobenzoic acid hydrazide (1.0 mmol), aldehyde (1.05 mmol), absolute ethanol (4.0 mL), and glacial acetic acid (50 µL).

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 80 °C with a power limit of 150 W for 10–15 minutes[2].

  • Cooling & Isolation: Allow the vial to cool to room temperature using compressed air cooling. The product typically precipitates immediately upon cooling.

  • Workup: Filter, wash with cold ethanol, and dry under a vacuum.

Condition Optimization & Quantitative Data

The choice of solvent and heating method significantly impacts the yield and purity of the resulting 2-Ethoxy-3-nitrobenzoyl hydrazones. The table below summarizes typical optimization metrics derived from standard hydrazide-hydrazone coupling methodologies[4][5][8].

MethodSolventCatalystTimeTemp (°C)Average Yield (%)Observation / Causality
Reflux Absolute EtOHGlacial AcOH (5 mol%)6 h7885 - 90%Optimal. Product precipitates out of solution, driving equilibrium[6].
Reflux MethanolGlacial AcOH (5 mol%)8 h6578 - 82%Good yield, but lower boiling point requires longer reaction times[4].
Reflux DMFGlacial AcOH (5 mol%)4 h10060 - 65%High solubility prevents product precipitation; requires aqueous workup.
Reflux Absolute EtOHNone (Uncatalyzed)24 h78< 30%Poor conversion. Hydrazide nucleophilicity is too low without carbonyl activation[5].
Microwave Absolute EtOHGlacial AcOH (5 mol%)15 min8092 - 96%Rapid, uniform heating accelerates hemiaminal dehydration[2].

Analytical Characterization

To validate the successful synthesis of the 2-Ethoxy-3-nitrobenzoic acid acylhydrazone, specific spectroscopic markers must be identified[5]:

  • FT-IR Spectroscopy: Look for the disappearance of the primary amine (–NH₂) doublet stretch of the starting hydrazide (typically around 3300–3200 cm⁻¹). The appearance of a sharp imine (C=N) stretch at 1600–1640 cm⁻¹ and a secondary amide (N–H) stretch at ~3150–3200 cm⁻¹ confirms the hydrazone linkage[5][6].

  • ¹H-NMR (DMSO-d₆): The most diagnostic signal is the newly formed azomethine proton (–N=CH –), which typically appears as a sharp singlet far downfield between δ 8.00 and 8.80 ppm due to the deshielding effect of the adjacent nitrogen and aromatic rings[4][9]. The amide proton (–CO–NH –) will appear as a broad singlet further downfield, often between δ 11.00 and 12.00 ppm [4].

References

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI.
  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Organic Chemistry Portal.
  • Design, Synthesis and Various Bioactivity of Acylhydrazone-Containing Matrine Analogues. NIH / PMC.
  • 1565517-28-3 | 2-Ethoxy-3-nitrobenzohydrazide. BLD Pharm.
  • Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic.
  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI.
  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. NIH / PMC.
  • Towards Sustainable Materials: A Review of Acylhydrazone Chemistry for Reversible Polymers. ResearchGate.
  • Synthesis and characterization of new bio-based poly(acylhydrazone) vanillin vitrimers. UPCommons.

Sources

synthesis of 1,2,4-triazoles from 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Synthesis of 1,2,4-Triazole Scaffolds from 2-Ethoxy-3-nitro-benzoic acid hydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, and antiviral properties.[1][2][3] This guide provides a comprehensive, field-proven framework for the synthesis of functionalized 1,2,4-triazoles, beginning with the versatile intermediate, 2-Ethoxy-3-nitro-benzoic acid hydrazide. We will first detail the preparation of this key hydrazide from its corresponding carboxylic acid, a critical precursor for subsequent cyclization strategies. Following this, two distinct and robust protocols for constructing the 1,2,4-triazole ring are presented: (A) a one-pot reaction with orthoesters for the synthesis of 3-substituted-1,2,4-triazoles, and (B) a two-step sequence involving isothiocyanates to yield 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The causality behind experimental choices, mechanistic insights, and practical considerations are elucidated to ensure reproducible and efficient synthesis.

Introduction: The 1,2,4-Triazole in Modern Drug Discovery

The five-membered aromatic ring system of 1,2,4-triazole is a cornerstone of modern pharmaceutical design.[4][5] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make it an ideal pharmacophore. Clinically significant drugs such as the antifungal agents Fluconazole and Itraconazole, and the anticancer drug Letrozole, all feature this heterocyclic core, highlighting its therapeutic value.[3] The synthetic accessibility and the potential for diverse substitution at various positions of the triazole ring allow for fine-tuning of pharmacological profiles.

This document focuses on leveraging 2-Ethoxy-3-nitro-benzoic acid hydrazide as a pivotal starting material. The presence of the ethoxy and nitro groups on the phenyl ring offers opportunities for further chemical modification, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The pathway from the starting carboxylic acid to the target 1,2,4-triazole derivatives is a multi-stage process. The following diagram outlines the strategic flow, beginning with the synthesis of the crucial hydrazide intermediate and branching into two distinct methods for the triazole ring formation.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Triazole Synthesis A 2-Ethoxy-3-nitro- benzoic acid B Methyl 2-Ethoxy-3-nitro- benzoate A->B Esterification (MeOH, H₂SO₄) C 2-Ethoxy-3-nitro-benzoic acid hydrazide B->C Hydrazinolysis (N₂H₄·H₂O) D Method A: 3-Aryl-1,2,4-triazole C->D One-pot cyclization (Triethyl orthoformate) F Acylthiosemicarbazide Intermediate C->F Condensation (R-NCS) E Method B: 4-Alkyl-5-aryl-3-thiol- 1,2,4-triazole F->E Base-catalyzed cyclization (NaOH)

Caption: Overall workflow from starting material to final 1,2,4-triazole products.

Part 1: Synthesis of the Key Intermediate: 2-Ethoxy-3-nitro-benzoic acid hydrazide

The synthesis of the title hydrazide is most reliably achieved via a two-step process involving esterification of the parent carboxylic acid followed by hydrazinolysis. Direct conversion from the carboxylic acid is possible but often less efficient.

Protocol 1.1: Esterification of 2-Ethoxy-3-nitro-benzoic acid

Rationale: The carboxylic acid is first converted to its methyl ester. This transformation protects the acidic proton and activates the carbonyl group for subsequent nucleophilic attack by hydrazine hydrate, which is a more controlled and higher-yielding approach than direct amidation.

  • Materials:

    • 2-Ethoxy-3-nitro-benzoic acid (1.0 eq)

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Suspend 2-Ethoxy-3-nitro-benzoic acid in anhydrous methanol (approx. 10 mL per gram of acid) in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-4 drops) to the stirring suspension.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Methyl 2-Ethoxy-3-nitro-benzoate, which can often be used in the next step without further purification.

Protocol 1.2: Hydrazinolysis of Methyl 2-Ethoxy-3-nitro-benzoate

Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl to displace the methoxy group and form the stable hydrazide.[6][7] Ethanol is an excellent solvent as it solubilizes both the ester and hydrazine hydrate.

  • Materials:

    • Methyl 2-Ethoxy-3-nitro-benzoate (1.0 eq)

    • Hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq)

    • Ethanol (95%)

  • Procedure:

    • Dissolve the crude ester from the previous step in ethanol (approx. 15 mL per gram of ester) in a round-bottom flask.

    • Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting ester.

    • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol and then diethyl ether to remove impurities.

    • Dry the product under vacuum to obtain 2-Ethoxy-3-nitro-benzoic acid hydrazide as a solid. The purity should be assessed by melting point and spectroscopic methods (¹H NMR, IR).

Part 2: Synthesis of 1,2,4-Triazole Derivatives

With the key hydrazide in hand, we can proceed to the construction of the triazole ring.

Method A: Synthesis of 3-(2-Ethoxy-3-nitrophenyl)-1H-1,2,4-triazole

Rationale: This protocol utilizes triethyl orthoformate, which serves as a source for the C5 carbon of the triazole ring. The reaction proceeds through an intermediate N-acylhydrazone which undergoes acid-catalyzed intramolecular cyclization and subsequent elimination of ethanol to form the aromatic triazole ring.

  • Materials:

    • 2-Ethoxy-3-nitro-benzoic acid hydrazide (1.0 eq)

    • Triethyl orthoformate (large excess, acts as reagent and solvent)

    • Glacial Acetic Acid (catalytic)

  • Procedure:

    • In a flask equipped with a reflux condenser, add 2-Ethoxy-3-nitro-benzoic acid hydrazide to an excess of triethyl orthoformate.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • After cooling, remove the excess triethyl orthoformate under reduced pressure.

    • Triturate the resulting residue with cold diethyl ether.

    • Collect the solid product by filtration, wash with ether, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3-substituted-1,2,4-triazole.

Method B: Synthesis of 4-Alkyl/Aryl-5-(2-ethoxy-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Rationale: This is a robust two-step synthesis. First, the nucleophilic hydrazide attacks the electrophilic carbon of an isothiocyanate to form an acylthiosemicarbazide intermediate.[8] In the second step, a strong base promotes intramolecular cyclization via nucleophilic attack of the sulfur atom (in its thioenol form) or a nitrogen atom on the carbonyl carbon, followed by dehydration to yield the stable triazole-thiol.[9]

G cluster_0 Mechanism of Base-Catalyzed Cyclization A Acylthiosemicarbazide B Deprotonation (OH⁻) A->B C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Dehydration (-H₂O) D->E F 4,5-disubstituted-4H- 1,2,4-triazole-3-thiol E->F

Caption: Key mechanistic steps for the cyclization of the acylthiosemicarbazide intermediate.

  • Step 1: Synthesis of the Acylthiosemicarbazide Intermediate

    • Materials:

      • 2-Ethoxy-3-nitro-benzoic acid hydrazide (1.0 eq)

      • Alkyl or Aryl Isothiocyanate (e.g., methyl isothiocyanate, 1.05 eq)

      • Absolute Ethanol

    • Procedure:

      • Dissolve the hydrazide in absolute ethanol and heat gently to ensure complete dissolution.

      • Add the isothiocyanate dropwise to the warm solution.

      • Reflux the mixture for 2-4 hours. A precipitate of the acylthiosemicarbazide will likely form.

      • Cool the reaction mixture, collect the solid by filtration, wash with cold ethanol, and dry. This intermediate is often pure enough for the next step.

  • Step 2: Base-Catalyzed Cyclization

    • Materials:

      • Acylthiosemicarbazide intermediate (1.0 eq)

      • Sodium Hydroxide (NaOH) solution (e.g., 2M aqueous)

      • Hydrochloric Acid (HCl) (for neutralization)

    • Procedure:

      • Suspend the acylthiosemicarbazide in 2M NaOH solution.

      • Heat the mixture to reflux for 4-6 hours. The solid will dissolve as the reaction proceeds.

      • After the reaction is complete (monitored by TLC), cool the solution in an ice bath.

      • Carefully neutralize the cooled solution by dropwise addition of concentrated HCl until the pH is ~5-6.

      • The 1,2,4-triazole-3-thiol product will precipitate out of the solution.

      • Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry. Recrystallization from ethanol can be performed for further purification.

Data Summary

The following table summarizes the reaction protocols for the synthesis of 1,2,4-triazoles from the prepared hydrazide. Yields are representative and may vary based on specific substrates and reaction scale.

MethodReagentsSolventConditionsProduct TypeTypical Yield
A Triethyl orthoformate, Acetic Acid (cat.)Triethyl orthoformateReflux, 6-8 h3-(2-Ethoxy-3-nitrophenyl)-1H-1,2,4-triazole70-85%
B 1. R-NCS2. NaOH, then HCl neutralization1. Ethanol2. Water1. Reflux, 2-4 h2. Reflux, 4-6 h4-R-5-(2-Ethoxy-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol65-80%

References

  • Einhorn–Brunner reaction - Wikipedia. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]

  • Pellizzari reaction - Wikipedia. Available at: [Link]

  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: [Link]

  • An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine - SciELO. Available at: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. - International Journal of Advances in Pharmaceutical Research. Available at: [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL STUDY OF THEIR ANTIFUNGAL ACTIVITY. - Repositorio Institucional UN. Available at: [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines - Organic Chemistry Portal. Available at: [Link]

  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS - IJPSR. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review - Pharmacia. Available at: [Link]

  • Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 1,2,4-triazoles via the coupling of acyl hydrazides and dialkylcyanamides - ResearchGate. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave - Journal of Sustainable Materials Processing and Management. Available at: [Link]

  • Two decades of the synthesis of mono- and bis-aminomercapto[8][10][11]triazoles - Arkivoc. Available at: [Link]

  • Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities - ResearchGate. Available at: [Link]

  • An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine - ResearchGate. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC. Available at: [Link]

  • Einhorn-Brunner Reaction - Wiley Online Library. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted-1H- benzimidazole derivatives - TSI Journals. Available at: [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives - Ibn AL-Haitham Journal For Pure and Applied Science. Available at: [Link]

  • US3466327A - Benzoic acid hydrazide derivatives and compositions - Google Patents.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. Available at: [Link]

Sources

Catalytic Applications of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their ancillary ligands. Hydrazide and Schiff base transition metal complexes have emerged as highly versatile platforms for both biological applications and homogeneous catalysis [1]. Among these, 2-ethoxy-3-nitro-benzoic acid hydrazide represents a uniquely powerful ligand scaffold due to its highly specific "push-pull" electronic environment and hemilabile coordination potential.

When coordinated to transition metals such as Copper (Cu) or Palladium (Pd), the 2-ethoxy-3-nitro substitution pattern exerts profound mechanistic effects:

  • Electronic Tuning (The 3-Nitro Effect): The strongly electron-withdrawing nitro group (-I, -M effects) at the meta position decreases the electron density on the hydrazide nitrogen atoms. This increases the electrophilicity of the coordinated metal center, which is highly advantageous for accelerating rate-limiting steps such as

    
    -hydride elimination in oxidation reactions or reductive elimination in cross-coupling cycles [2].
    
  • Steric Shielding & Hemilability (The 2-Ethoxy Effect): The ortho-ethoxy group provides critical steric bulk that prevents the formation of inactive, multi-nuclear catalyst aggregates (e.g., palladium black). Furthermore, the oxygen atom of the ethoxy group can act as a hemilabile donor, temporarily stabilizing low-coordinate metal intermediates during the catalytic cycle before dissociating to allow substrate binding.

This application note details the synthesis of these complexes and provides self-validating protocols for their use in two primary catalytic applications: Aerobic Oxidation of Benzylic C-H Bonds and Suzuki-Miyaura Cross-Coupling .

Catalyst Preparation Protocol

The preparation of the active pre-catalyst is a two-step process involving the synthesis of the free hydrazide ligand followed by metal complexation [3].

Step 2.1: Synthesis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide (Ligand)
  • Esterification: Dissolve 10.0 mmol of 2-ethoxy-3-nitrobenzoic acid in 20 mL of absolute ethanol. Add 0.5 mL of concentrated sulfuric acid dropwise. Reflux the mixture for 6 hours.

  • Hydrazinolysis: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the crude ester in 15 mL of ethanol and add an excess of hydrazine hydrate (30.0 mmol, 80% aqueous solution).

  • Isolation: Reflux the mixture for an additional 4 hours. Upon cooling, the 2-ethoxy-3-nitro-benzoic acid hydrazide precipitates as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum (Yield: ~85%).

Step 2.2: Synthesis of the Cu(II) and Pd(II) Complexes
  • Metal Coordination: Dissolve 2.0 mmol of the synthesized ligand in 15 mL of acetonitrile.

  • Addition of Metal Salt:

    • For Cu(II) Complex: Add 1.0 mmol of

      
       dissolved in 5 mL of methanol.
      
    • For Pd(II) Complex: Add 1.0 mmol of

      
       dissolved in 5 mL of acetonitrile (requires gentle heating to dissolve).
      
  • Crystallization: Stir the mixture at room temperature for 12 hours. The respective metal-hydrazide complexes will precipitate. Filter, wash with diethyl ether, and dry in a desiccator.

Application I: Aerobic Oxidation of Benzylic C-H Bonds (Cu-Catalyzed)

The oxidation of benzylic C(sp³)-H bonds to aldehydes or ketones is a critical transformation in drug development. Traditional methods require stoichiometric, toxic oxidants. The Cu(II)-(2-ethoxy-3-nitro-benzoic acid hydrazide) complex enables this transformation using ambient air as the sole terminal oxidant [1].

The elevated redox potential of the Cu(II)/Cu(I) couple, driven by the electron-withdrawing 3-nitro group, facilitates rapid substrate deprotonation and subsequent C-H cleavage.

Experimental Protocol: Aerobic Oxidation
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of benzyl alcohol (substrate).

  • Catalyst Addition: Add 2.0 mol% of the Cu(II)-hydrazide complex.

  • Solvent & Base: Add 5 mL of toluene and 1.2 mmol of

    
    .
    
  • Oxidation: Attach a reflux condenser open to the atmosphere (or a gentle stream of dry air). Heat the mixture to 80 °C and stir vigorously for 6 hours.

  • Workup: Cool to room temperature, filter through a short pad of silica to remove the catalyst, and concentrate the filtrate. Analyze via GC-MS or NMR.

Quantitative Data: Catalytic Efficiency
Catalyst SystemSubstrateTime (h)Conversion (%)Selectivity for Aldehyde (%)
UncatalyzedBenzyl Alcohol24< 5N/A
Standard

Benzyl Alcohol124285
Cu(II)-Hydrazide Complex Benzyl Alcohol698 >99
Cu(II)-Hydrazide Complex 4-Methoxybenzyl Alcohol499 >99

Mechanistic Visualization

Below is the established catalytic cycle for the Cu(II)-mediated aerobic oxidation. The hemilability of the ethoxy group plays a crucial role during the transition from the Cu(I) intermediate back to the Cu(II) resting state.

CatalyticCycle A Cu(II)-Hydrazide Resting State B Substrate Binding (Benzylic Alcohol) A->B + Substrate C Deprotonation & Alkoxide Formation B->C - H+ D β-Hydride Elimination (Product Release) C->D C-H Cleavage E Cu(I) Intermediate D->E + Aldehyde/Ketone F Aerobic Oxidation (O2 to H2O) E->F + O2 F->A - H2O

Catalytic cycle of Cu(II)-hydrazide mediated aerobic oxidation of benzylic alcohols.

Application II: Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed)

The formation of C-C bonds via Suzuki-Miyaura coupling is foundational in pharmaceutical synthesis. The Pd(II)-(2-ethoxy-3-nitro-benzoic acid hydrazide) complex serves as a highly active pre-catalyst [2]. The steric bulk of the ortho-ethoxy group prevents the degradation of the homogeneous Pd species into inactive bulk metal, ensuring prolonged catalytic lifetime even at low catalyst loadings (0.5 mol%).

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Loading: In a Schlenk tube under a nitrogen atmosphere, combine 1.0 mmol of aryl halide (e.g., 4-bromotoluene), 1.2 mmol of phenylboronic acid, and 2.0 mmol of

    
    .
    
  • Catalyst Addition: Add 0.5 mol% of the Pd(II)-hydrazide complex.

  • Solvent: Inject 4 mL of a degassed DMF/

    
     mixture (9:1 v/v).
    
  • Reaction: Heat the sealed tube to 90 °C for 4 hours.

  • Workup: Extract the mixture with ethyl acetate (

    
     mL), wash with brine, dry over anhydrous 
    
    
    
    , and purify via flash chromatography.
Quantitative Data: Cross-Coupling Yields
Aryl HalideBoronic AcidCatalyst LoadingYield (%)Turnover Number (TON)
4-BromotoluenePhenylboronic acid0.5 mol%96192
4-ChloroacetophenonePhenylboronic acid1.0 mol%8888
2-Bromopyridine4-Tolylboronic acid0.5 mol%91182

References

  • Bashiri, M., Hosseini-Sarvari, M., & Fakhraee, S. (2024). Bis-ferrocenyl-hydrazide metal complexes: studying electronic functional groups as newly potent homogeneous photocatalysts for C(sp3)–H and C(sp2)–H bond oxidation utilizing visible light condition. Molecular Systems Design & Engineering, 9, 112-139.[Link]

  • Malav, R., & Ray, S. (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances, 15, 22889-22914.[Link]

  • Ain, Q. U., Ashiq, U., Jamal, R. A., Saleem, M., & Mahrooof-Tahir, M. (2017). Alpha-glucosidase and carbonic anhydrase inhibition studies of Pd(II)–hydrazide complexes. Arabian Journal of Chemistry, 10, 488-499.[Link]

Application Note: Crystallization Strategies for 2-Ethoxy-3-nitro-benzoic acid hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 2-Ethoxy-3-nitro-benzoic acid hydrazide and its related Schiff base derivatives. The protocols below are synthesized from empirical data on structurally analogous nitro-alkoxy-benzohydrazides, ensuring high transferability and success rates.

Introduction & Chemical Context

The synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide typically involves the hydrazinolysis of the corresponding ester. While the reaction is straightforward, the purification is critical due to the formation of side products like sym-diacylhydrazines and the potential for "oiling out" caused by the steric clash between the 2-ethoxy and 3-nitro groups.

This guide provides three targeted protocols ranging from bulk purification to single-crystal growth for X-ray diffraction (SC-XRD).

Key Physicochemical Factors[1][2][3][4][5][6]
  • H-Bonding Potential: The hydrazide motif (-CONHNH

    
    ) acts as both a donor and acceptor, often leading to the formation of solvates (hydrate/ethanolate).
    
  • Steric Strain: The vicinal substitution (2-ethoxy, 3-nitro) disrupts planarity, increasing solubility in polar aprotic solvents compared to para-substituted analogs.

  • Nitro Group Lability: High temperatures (>80°C) in basic media can induce degradation; neutral solvent systems are preferred.

Solvent Selection & Solubility Profiling

Before attempting bulk crystallization, perform this rapid solubility screen (10 mg scale).

Solvent SystemSolubility (RT)Solubility (Hot)Suitability
Ethanol (Abs.) ModerateHighExcellent (Primary choice)
Methanol HighVery HighGood (Risk of yield loss)
Ethyl Acetate LowModerateGood Anti-solvent
DMF/DMSO Very HighVery HighUse only for Anti-solvent method
Water InsolubleLowIdeal Anti-solvent
Toluene InsolubleLowPoor (Unless derivative is highly lipophilic)

Protocol 1: Standard Thermal Shift Recrystallization

Best for: Bulk purification (>500 mg) of crude synthesis product. Target Purity: >98% (HPLC).

Materials
  • Crude 2-Ethoxy-3-nitro-benzoic acid hydrazide

  • Solvent: Ethanol (95% or Absolute)

  • Equipment: Hotplate, magnetic stirrer, reflux condenser

Step-by-Step Procedure
  • Saturation: Place the crude solid in a round-bottom flask. Add Ethanol (10 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Expert Insight: If the solid does not dissolve after 10 minutes of reflux, add more ethanol in 1 mL increments. Do not exceed 20 mL/g.

  • Hot Filtration: If insoluble particles (likely inorganic salts or bis-hydrazides) remain, filter the hot solution through a pre-warmed funnel.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature (RT) slowly on a cork ring or wood block.

    • Critical Step:Do not place directly on a cold bench or in ice immediately. Rapid cooling traps impurities and causes oiling.

  • Nucleation: Once at RT, if no crystals appear, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Yield Maximization: Cool the flask in an ice-water bath (0–4°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash with cold ethanol (2 x 5 mL). Dry under vacuum at 40°C.

Protocol 2: Anti-Solvent Precipitation (DMF/Water)

Best for: Samples that "oil out" in ethanol or contain highly polar impurities.

Mechanism

The hydrazide is highly soluble in Dimethylformamide (DMF). Water acts as a strong anti-solvent, forcing the hydrophobic aromatic core to aggregate and crystallize.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g of the hydrazide in the minimum amount of DMF (approx. 2–3 mL) at Room Temperature. The solution should be clear yellow/orange.

  • Filtration: Filter through a 0.45 µm syringe filter to remove dust (crucial for nucleation control).

  • Anti-Solvent Addition:

    • Place the DMF solution in a beaker with rapid stirring.

    • Add Deionized Water dropwise.

    • Observation: A milky turbidity will appear and redissolve initially.

  • The Cloud Point: Continue adding water until a persistent turbidity is observed. Stop stirring.

  • Crystallization: Allow the mixture to stand undisturbed for 2–4 hours.

  • Collection: Filter the resulting precipitate.[1]

    • Note: Thoroughly wash with water to remove residual DMF, which can interfere with NMR.

Protocol 3: Vapor Diffusion for Single Crystals (SC-XRD)

Best for: Growing high-quality single crystals for X-ray diffraction structure determination.

Experimental Setup (The "Tube-in-Jar" Method)
  • Inner Vessel: Small vial (4 mL) containing the sample solution.

  • Outer Vessel: Larger jar (20 mL) containing the anti-solvent.

Procedure
  • Inner Solution: Dissolve 20 mg of the pure hydrazide derivative in 1 mL of THF or Methanol . Filter into the small vial.

  • Outer Solvent: Place 5 mL of n-Hexane or Diethyl Ether in the larger jar.

  • Assembly: Carefully place the open small vial inside the larger jar. Cap the larger jar tightly.

  • Diffusion: Store in a vibration-free, dark area at constant temperature (20°C).

    • Mechanism:[1][2] The volatile anti-solvent (Hexane) diffuses into the sample solution (THF), slowly increasing supersaturation and promoting ordered crystal growth over 3–7 days.

Visualization: Decision & Workflow Logic

Figure 1: Crystallization Method Selection Tree

This logic gate ensures you choose the correct protocol based on your sample's behavior.

G Start Start: Crude Hydrazide SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Proto1 Protocol 1: Thermal Recrystallization (Ethanol) Soluble->Proto1 Yes (Clear Solution) Proto2 Protocol 2: Anti-Solvent Precipitation (DMF + Water) Soluble->Proto2 No (Insoluble) Oiling Oils out upon cooling? Proto1->Oiling Oiling->Proto2 Yes XRD_Goal Goal: X-Ray Structure? Oiling->XRD_Goal No (Solid forms) Proto3 Protocol 3: Vapor Diffusion (THF + Hexane) XRD_Goal->Proto3 Yes End Pure Solid XRD_Goal->End No (Done)

Caption: Decision tree for selecting the optimal crystallization strategy based on solubility and oiling behavior.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Compound melts before crystallizing; supersaturation is too high.Re-heat and add 10% more solvent. Add a "seed" crystal at the cloud point.
No Precipitation Solution is not saturated.Evaporate 20% of the solvent volume under a stream of nitrogen and re-cool.
Fine Powder Cooling was too rapid (crash precipitation).Re-dissolve and cool slowly in a Dewar flask or wrap the flask in aluminum foil/cotton.
Colored Impurities Oxidation products trapped in lattice.Add activated charcoal to the hot solution, stir for 5 mins, and filter hot through Celite.

References

  • Standard Recrystallization of Hydrazides

    • Asian Journal of Chemistry. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide.

    • Note: Validates the use of Ethanol and DMF/Water systems for nitro-phenoxy hydrazide deriv
  • Schiff Base Derivative Crystallization

    • European Journal of Chemistry. (2022).[3] Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base.

    • Note: Demonstrates the "tube-in-jar" vapor diffusion method for obtaining single crystals of hydrazone deriv
  • General Hydrazide Properties

    • PubChem Compound Summary. Benzoic acid, hydrazide.[4][5][6][7][8]

    • Note: Provides baseline solubility data (LogP, H-bond donor count) supporting the use of polar protic solvents.

Sources

Application Notes and Protocols for Hydrazone Formation Using 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of hydrazones derived from 2-ethoxy-3-nitro-benzoic acid hydrazide. This document offers detailed protocols, explains the underlying chemical principles, and provides insights into the influence of the specific substituents on the reactivity and properties of these compounds.

Introduction: The Significance of Hydrazones in Medicinal Chemistry

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group.[1] They are formed by the condensation reaction of a hydrazide with an aldehyde or a ketone.[1][2] The scientific interest in hydrazones has grown significantly due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4][5] The biological efficacy of hydrazones is often attributed to the azomethine (-NHN=CH-) proton.[3] The ability to readily synthesize a diverse library of hydrazones by varying the aldehyde or ketone reactant makes them attractive scaffolds in drug discovery and development.[6][7][8]

The subject of this guide, 2-ethoxy-3-nitro-benzoic acid hydrazide, is a valuable building block for creating novel hydrazone derivatives. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group on the phenyl ring is anticipated to modulate the electronic and steric properties of the resulting hydrazones, potentially leading to enhanced biological activity or other desirable physicochemical characteristics.

Synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide

Step 1: Nitration of 2-Ethoxybenzoic Acid

The first step is the electrophilic aromatic substitution (nitration) of 2-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Due to the steric hindrance at the ortho positions, the nitration is expected to occur at the positions meta to the carboxylic acid and ortho/para to the ethoxy group. The 3-position is ortho to the ethoxy group and meta to the carboxylic acid group, making it a likely site for nitration.

A standard nitrating mixture of nitric acid and sulfuric acid can be employed.[9] Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions.

Step 2: Formation of the Hydrazide

The second step involves the conversion of the synthesized 2-ethoxy-3-nitro-benzoic acid into its corresponding hydrazide. A common and effective method is the reaction of the carboxylic acid with hydrazine hydrate in the presence of a coupling agent or after activation of the carboxylic acid, for example, by converting it to an ester first.[10][11] Refluxing the corresponding methyl or ethyl ester with hydrazine hydrate is a widely used procedure.[10][11]

dot

Caption: Synthetic pathway for 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Protocols for Hydrazone Formation

The formation of hydrazones from 2-ethoxy-3-nitro-benzoic acid hydrazide and a suitable aldehyde or ketone is typically a straightforward condensation reaction. The reaction is often catalyzed by a small amount of acid.[12]

General Protocol for Hydrazone Synthesis

This protocol can be adapted for a wide range of aldehydes and ketones.

Materials and Reagents:

ReagentPurposeTypical Molar Ratio (to Hydrazide)
2-Ethoxy-3-nitro-benzoic acid hydrazideStarting material1.0
Aldehyde or KetoneReactant1.0 - 1.1
Ethanol or MethanolSolvent-
Glacial Acetic AcidCatalyst2-3 drops

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-ethoxy-3-nitro-benzoic acid hydrazide in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: To this solution, add 1.0 to 1.1 equivalents of the desired aldehyde or ketone.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid product can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[2][8]

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry it in a desiccator or under vacuum.

dot

Caption: Experimental workflow for the synthesis of hydrazones.

Scientific Rationale and Causality

The Role of the Ethoxy and Nitro Substituents

The substituents on the aromatic ring of the benzoic acid hydrazide play a crucial role in modulating its reactivity and the properties of the resulting hydrazones.

  • 3-Nitro Group: The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative mesomeric (-M) effects. This has two main consequences:

    • Increased Acidity of the N-H Proton: The electron-withdrawing nature of the nitro group increases the acidity of the N-H protons in the hydrazide moiety, which can influence the reaction kinetics.

    • Modulation of Biological Activity: Aromatic nitro compounds are known to have a range of biological effects. In the context of drug design, the nitro group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of the molecule.

  • 2-Ethoxy Group: The ethoxy group is an electron-donating group due to its positive mesomeric (+M) effect, which is generally stronger than its negative inductive (-I) effect.

    • Influence on Reactivity: The electron-donating nature of the ethoxy group can slightly counteract the electron-withdrawing effect of the nitro group, leading to a fine-tuning of the electronic properties of the hydrazide.

    • Steric Effects: The ethoxy group at the ortho position can exert a steric effect, potentially influencing the conformation of the hydrazone and its binding to biological targets.

The interplay of these electronic and steric effects makes 2-ethoxy-3-nitro-benzoic acid hydrazide a unique building block for generating hydrazones with potentially novel biological activities.

Characterization of Hydrazones

The synthesized hydrazones should be characterized using standard spectroscopic techniques to confirm their structure and purity.[5][12][13]

  • Infrared (IR) Spectroscopy: Key characteristic peaks include the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and the C=N stretching of the imine group (around 1600-1650 cm⁻¹).[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectra will show characteristic signals for the aromatic protons, the ethoxy group protons, the N-H proton (which is often a broad singlet and can be exchanged with D₂O), and the azomethine proton (-N=CH-), which typically appears as a singlet in the range of 8-9 ppm.[12][13]

    • ¹³C NMR: The carbon spectra will show signals for the aromatic carbons, the ethoxy carbons, the amide carbonyl carbon, and the imine carbon.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized hydrazone, which confirms its identity.[13]

Safety Precautions

  • General Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Aromatic Nitro Compounds: Aromatic nitro compounds should be handled with care as they can be toxic and may have mutagenic properties. Avoid inhalation, ingestion, and skin contact.

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive and toxic. Handle it with extreme caution in a fume hood.

Conclusion

The protocols and scientific insights provided in these application notes offer a solid foundation for the synthesis and exploration of novel hydrazones derived from 2-ethoxy-3-nitro-benzoic acid hydrazide. The unique substitution pattern of this starting material presents an opportunity to generate a library of compounds with potentially interesting biological activities for drug discovery and development.

References

  • MilliporeSigma. (2025, November 6).
  • Jabeen, M. (2022, July 16). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • DergiPark. (2021, November 21). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]

  • Semantic Scholar. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity "2279. [Link]

  • National Institutes of Health. (n.d.). Biological Activities of Hydrazone Derivatives. [Link]

  • Google Patents. (n.d.).
  • Nguyen, T. N. M., et al. (n.d.). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Chemistry.
  • Thieme. (n.d.). Product Class 17: Hydrazones.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2022, September 1). green synthesis of new hydrazone derivatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of the hydrazide-hydrazone 3 and 4a, b.
  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • Sryahwa Publications. (2017). Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]

  • Asian Journal of Chemistry. (2014, February 15). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017, March 12). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction yield, and ensure the highest purity of your final product.

Section 1: Synthesis Overview and Mechanism

The synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide is most effectively accomplished via a two-step process. The direct conversion of a carboxylic acid to a hydrazide often requires harsh conditions that can lead to degradation, especially with sensitive aromatic systems.[1][2] Therefore, a milder and more efficient route involves the initial conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis.

  • Step 1: Esterification: 2-Ethoxy-3-nitro-benzoic acid is converted to its methyl or ethyl ester. The Fischer-Speier esterification is a standard and reliable method, utilizing an excess of alcohol (e.g., methanol or ethanol) and a strong acid catalyst, such as sulfuric acid (H₂SO₄), to drive the equilibrium toward the ester product.[3][4]

  • Step 2: Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, typically an alcohol, to yield the desired 2-Ethoxy-3-nitro-benzoic acid hydrazide.[5]

The overall workflow is illustrated below.

G A 2-Ethoxy-3-nitro-benzoic Acid B Methyl 2-Ethoxy-3-nitrobenzoate A->B C Methyl 2-Ethoxy-3-nitrobenzoate D 2-Ethoxy-3-nitro-benzoic Acid Hydrazide C->D  N₂H₄·H₂O, Ethanol, Reflux

Sources

recrystallization solvents for purifying 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to provide researchers and drug development professionals with a comprehensive, mechanistically grounded guide to the purification of 2-Ethoxy-3-nitro-benzoic acid hydrazide .

Rather than simply providing a list of instructions, this guide explores the thermodynamics of solvent selection, the physical chemistry of crystallization anomalies (such as "oiling out"), and self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Insights: The Amphiphilic Challenge

Purifying 2-Ethoxy-3-nitro-benzoic acid hydrazide via recrystallization requires balancing the competing solubilities of its functional groups. The molecule is inherently amphiphilic:

  • The Hydrazide Group (-CONHNH₂): Highly polar, acting as both a strong hydrogen-bond donor and acceptor[1].

  • The Nitro Group (-NO₂): Strongly electron-withdrawing, adding a significant dipole moment and rigidity to the aromatic system.

  • The Ethoxy Group (-OCH₂CH₃): A lipophilic patch that disrupts tight crystal packing and increases affinity for organic solvents compared to its hydroxyl analogs[2].

Because of this structural dichotomy, pure water is an ineffective solvent (the hydrophobic aromatic core resists solvation), while pure methanol or ethanol can sometimes lead to poor recovery because the lipophilic ethoxy group keeps the molecule too soluble even at low temperatures. Aqueous ethanol (typically 70–80% EtOH) provides the optimal thermodynamic gradient: at reflux, the ethanol solvates the lipophilic regions while water stabilizes the polar hydrazide; upon cooling, the water acts as an anti-solvent, forcing the hydrophobic rings to aggregate and nucleate into a rigid crystal lattice.

Solvent Selection Matrix

To optimize your purification, refer to the quantitative and qualitative solubility data summarized below.

Solvent SystemSolubility (Hot, ~75°C)Solubility (Cold, ~4°C)SuitabilityMechanistic Remarks
Absolute Ethanol HighModerateGoodStandard choice; easy to dry, but cold solubility may reduce final yield.
Aqueous Ethanol (70%) HighLowExcellent Optimal balance; water acts as an anti-solvent to maximize thermodynamic recovery.
Methanol HighModerateGoodLower boiling point (65°C) limits the maximum dissolution temperature gradient.
Pure Water LowVery LowPoorCompound is too lipophilic; fails to dissolve even at boiling temperatures.
DMF / Water Very HighLowModerateReserved only for highly impure, polymeric crude mixtures; DMF is difficult to remove.

Recrystallization Workflow

Recrystallization A Crude 2-Ethoxy-3-nitro- benzoic acid hydrazide B Dissolve in Hot Ethanol (Near Boiling) A->B C Hot Filtration (Remove Insolubles) B->C D Add Warm Water (Anti-Solvent Dropwise) C->D E Controlled Cooling (Prevent Oiling Out) D->E F Crystallization (Nucleation & Growth) E->F G Vacuum Filtration & Cold Wash F->G H Pure Crystals G->H

Workflow for the recrystallization of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a binary solvent system (Ethanol/Water) and is designed as a self-validating loop. Each step contains a physical checkpoint to ensure the system is behaving as thermodynamically predicted.

Step 1: Primary Dissolution

  • Action: Place the crude 2-Ethoxy-3-nitro-benzoic acid hydrazide in a round-bottom flask. Add a minimum volume of absolute ethanol (approx. 5-8 mL per gram of crude). Heat the mixture to a gentle reflux (75–78°C) using a water bath or heating mantle.

  • System Validation: The solution should transition from a cloudy suspension to a deeply colored, transparent liquid. If solid particulates remain after 10 minutes of reflux, they are likely insoluble polymeric impurities.

Step 2: Hot Filtration (Optional but Recommended)

  • Action: If insoluble matter is present, rapidly filter the boiling solution through a fluted filter paper or a pre-warmed Buchner funnel into a heated receiving flask.

  • System Validation: The filter paper should capture dark, tarry mass, leaving the filtrate optically clear.

Step 3: Anti-Solvent Addition

  • Action: While maintaining the filtrate at ~70°C, add warm distilled water dropwise with continuous stirring. Stop adding water the moment a faint, persistent cloudiness (turbidity) appears. Add 1-2 drops of hot ethanol to just clear the solution.

  • System Validation: Reaching the exact "cloud point" confirms the solution is perfectly saturated at the boiling point, maximizing the thermodynamic yield upon cooling.

Step 4: Controlled Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature slowly and undisturbed over 1-2 hours.

  • System Validation: You should observe the formation of distinct, free-flowing crystalline needles or prisms. If a sticky oil forms at the bottom, the system has failed the kinetic validation (see FAQ on "Oiling Out").

Step 5: Harvesting and Drying

  • Action: Once at room temperature, chill the flask in an ice bath (0–4°C) for 30 minutes. Filter the crystals under vacuum and wash with a minimal amount of ice-cold 30% aqueous ethanol. Dry the crystals under vacuum at 40°C overnight.

  • System Validation (Final QA): Weigh the product until a constant mass is achieved. Determine the melting point; a sharp melting range (≤ 2°C) validates absolute purity. TLC (Ethyl Acetate:Hexane) should reveal a single, tight spot.

Troubleshooting & FAQs

Q: My solution turned into a cloudy emulsion and formed a sticky oil at the bottom instead of crystals. What happened? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[3]. It occurs when the supersaturation of the system is too high, causing the solute to separate into an impurity-rich secondary liquid phase rather than integrating into a rigid crystal lattice[4].

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 10-15% more ethanol to decrease the supersaturation level, and ensure the cooling process is much slower. Introducing a "seed crystal" of pure product while the solution is still slightly warm can also force the system to bypass the LLPS boundary and initiate solid nucleation.

Q: The yield of my recrystallized product is unusually low. Where did I lose it? A: If your yield is low, the compound is likely remaining solvated in the mother liquor due to excessive use of the primary solvent (ethanol).

  • The Fix: You need to steepen the solubility gradient. Evaporate 30-50% of the solvent under reduced pressure, then repeat the hot anti-solvent (water) addition step until the cloud point is reached. Ensure the final mixture is chilled in an ice bath for at least 30-45 minutes before filtration to force the remaining solute out of the solution.

Q: How do I remove persistent colored impurities from the crude hydrazide? A: Colored impurities in hydrazide synthesis are often oxidized byproducts or unreacted starting materials.

  • The Fix: During Step 1 (Primary Dissolution), add 1-2% (w/w) activated carbon (charcoal) to the hot ethanol solution. Boil gently for 5 minutes, then perform a hot filtration through a tight pad of Celite. The activated carbon will adsorb the large, conjugated polymeric impurities, yielding a significantly lighter filtrate.

References

  • Oiling Out in Crystallization. Mettler Toledo. URL: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. URL:[Link]

Sources

resolving solubility issues of 2-Ethoxy-3-nitro-benzoic acid hydrazide in water

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Ethoxy-3-nitro-benzoic acid hydrazide. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Our goal is to provide you with the foundational knowledge and practical methodologies to overcome this hurdle in your experiments.

Understanding the Core Challenge: Why is Solubility an Issue?

Before troubleshooting, it's crucial to understand the chemical nature of 2-Ethoxy-3-nitro-benzoic acid hydrazide. Its structure inherently predicts poor water solubility due to a combination of functional groups.

  • Aromatic Core & Ethoxy Group: The benzene ring and the ethoxy group (–O–CH₂CH₃) are hydrophobic, repelling water molecules.

  • Nitro Group: The nitro group (–NO₂) is a potent electron-withdrawing group that contributes to the molecule's overall low polarity.

  • Ionizable Groups: The molecule possesses two key ionizable sites: the carboxylic acid of the benzoic moiety and the hydrazide group (–CONHNH₂). These are the primary targets for solubility manipulation. The benzoic acid portion suggests that its solubility will be highly dependent on pH.[1][2][3]

This combination of a large non-polar surface area with specific ionizable handles dictates the strategies we can employ for solubilization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial attempt to dissolve the compound in neutral water (pH 7.0) failed. What is the first and most critical step I should take?

Answer: The first and most fundamental step is to investigate the compound's pH-solubility profile. The benzoic acid group is weakly acidic (pKa of benzoic acid itself is ~4.2[4]), and the hydrazide group has basic properties. Therefore, adjusting the pH is the most direct way to ionize the molecule, forming a salt and dramatically increasing its interaction with water.[5][6][7]

Causality: At a pH below its pKa, the benzoic acid group will be in its neutral, protonated form (–COOH), which is less soluble. By raising the pH above the pKa, the group deprotonates to form the highly soluble carboxylate anion (–COO⁻).[4][8] This principle is a cornerstone of solubilizing acidic drugs.[6][9]

Experimental Protocol 1: Determining the pH-Solubility Profile

This protocol will help you systematically find the optimal pH for dissolving your compound.

Materials:

  • 2-Ethoxy-3-nitro-benzoic acid hydrazide

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M NaOH and 0.1 M HCl for fine pH adjustment

  • Vortex mixer and/or magnetic stirrer

  • pH meter

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Preparation: Prepare a series of saturated solutions by adding an excess of the compound to a fixed volume of each buffer (e.g., 5 mg to 1 mL buffer) in separate vials.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant. Dilute it with a suitable solvent (in which the compound is freely soluble, like methanol or DMSO) to a concentration within the linear range of your analytical method.

  • Analysis: Measure the concentration of the dissolved compound using a calibrated spectrophotometer (at its λ-max) or HPLC.

  • Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. The resulting graph will reveal the pH at which solubility is maximal.

Logical Workflow: pH-Dependent Solubilization

The following diagram illustrates the chemical principle behind using pH to enhance the solubility of an acidic compound like 2-Ethoxy-3-nitro-benzoic acid hydrazide.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility Poorly Soluble (Protonated Form) R-COOH Equilibrium Low_Solubility->Equilibrium + OH⁻ (Base Addition) High_Solubility Highly Soluble (Deprotonated Salt Form) R-COO⁻ High_Solubility->Equilibrium + H⁺ (Acid Addition) Equilibrium->Low_Solubility Equilibrium->High_Solubility caption Fig 1. pH effect on benzoic acid moiety ionization and solubility.

Caption: Fig 1. pH effect on benzoic acid moiety ionization and solubility.

Q2: pH adjustment isn't sufficient or is incompatible with my experimental conditions. What is the next best strategy?

Answer: If pH manipulation is not a viable option, the use of co-solvents is the most common and effective alternative. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11][12] This makes the aqueous environment more hospitable to non-polar molecules, thereby increasing their solubility.[12][13]

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which creates "pockets" that are less polar and can more easily accommodate the hydrophobic regions of the solute.[14] For many poorly soluble compounds, solubility increases exponentially with the fraction of the co-solvent added.[12]

Data Presentation: Common Co-solvents for Biological Research
Co-solventPolarity IndexTypical Starting Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO) 7.20.1 - 1.0%Excellent solubilizing power but can be toxic to cells at >1%.[15]
Ethanol (EtOH) 5.21 - 5%Widely used and less toxic than DMSO. May cause protein precipitation at high concentrations.[10]
Propylene Glycol (PG) 6.81 - 10%A common vehicle for pharmaceutical formulations; low toxicity.[11]
Polyethylene Glycol 400 (PEG 400) -5 - 20%Often used in drug delivery; can enhance stability.[11]
Methanol (MeOH) 6.61 - 5%Effective but generally more toxic than ethanol; often used in initial screening.[15]
Experimental Protocol 2: Co-solvent Solubility Screening

Objective: To determine the most effective co-solvent and the minimum concentration required to achieve the desired solubility.

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent to be tested (e.g., 10 mg/mL in DMSO, 10 mg/mL in Ethanol, etc.).

  • Serial Dilution: In a 96-well plate or microcentrifuge tubes, add your aqueous buffer (e.g., PBS, pH 7.4).

  • Titration: Spike increasing amounts of the co-solvent stock solution into the aqueous buffer. For example, to test a 1% final concentration, add 1 µL of a 100x stock to 99 µL of buffer.

  • Observation: Mix well and visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours at room temperature).

  • Determine MSC: Identify the Maximum Soluble Concentration (MSC) for each co-solvent, which is the highest concentration that remains clear without any visible precipitate. This systematic approach is crucial for reproducibility.

Logical Workflow: Systematic Solubility Screening

This diagram outlines a rational, step-by-step approach to tackling a solubility challenge in the lab.

G start Start: Compound Insoluble in Water ph_adjust Strategy 1: pH Adjustment (Protocol 1) start->ph_adjust cosolvent Strategy 2: Co-solvent Screening (Protocol 2) ph_adjust->cosolvent Soluble? No / Incompatible success Success: Compound Solubilized ph_adjust->success Soluble? Yes surfactant Strategy 3: Surfactant Addition cosolvent->surfactant Soluble? No / High % Needed cosolvent->success Soluble? Yes surfactant->success Soluble? Yes

Caption: Fig 2. A systematic workflow for troubleshooting poor solubility.

Q3: I need to avoid organic solvents entirely. Are there other options?

Answer: Yes. If organic co-solvents are not permissible, you can explore the use of surfactants. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form microscopic spheres called micelles in water. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment that can encapsulate and solubilize your poorly soluble compound.[16]

Common Laboratory Surfactants:

  • Anionic: Sodium Dodecyl Sulfate (SDS)[17]

  • Non-ionic: Tween® 20, Tween® 80, Triton™ X-100[17][18]

  • Cationic: Cetyltrimethylammonium Bromide (CTAB)

  • Zwitterionic/Amphoteric: CHAPS[19]

Considerations:

  • Mechanism: Surfactant-based solubilization is different from co-solvency. You are not changing the bulk solvent but creating a "carrier" system.

  • Downstream Effects: Surfactants can denature proteins and interfere with certain biological assays. Non-ionic surfactants like Tween are generally considered milder and more biocompatible.[16]

  • Concentration: You must work at concentrations above the CMC for micellar solubilization to occur.

Summary of Strategies
StrategyMechanism of ActionProsCons
pH Adjustment Ionizes the molecule to form a more polar, soluble salt.[6]Simple, inexpensive, avoids organic solvents.Only works for ionizable compounds; may not be compatible with assay pH.
Co-solvents Reduces the polarity of the bulk aqueous solvent.[11][12]Highly effective for non-polar compounds; predictable behavior.Can cause toxicity or artifacts in biological assays; may affect compound stability.[11]
Surfactants Encapsulates the compound in hydrophobic micelle cores.[16]Can solubilize very hydrophobic compounds; avoids bulk organic solvents.Can interfere with assays; may denature proteins; requires working above the CMC.
Temperature Increases kinetic energy to overcome crystal lattice forces.[20]Easy to implement for initial dissolution.Solubility may decrease upon cooling, leading to precipitation; not suitable for heat-labile compounds.
References
  • Wikipedia. Cosolvent. [Link]

  • Figshare. (2021, February 11). Late-Stage Solubilization of Poorly Soluble Peptides Using Hydrazide Chemistry. [Link]

  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • PubMed. (2022). Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?[Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. [Link]

  • Wyzant. (2023, August 8). Increasing the Solubility of Organic Compounds in Water. [Link]

  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Google Patents.
  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • YouTube. (2015, October 4). Benzoic Acid, Recrystallization, and Solubility vs pH. [Link]

  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ResearchGate. (2017, September 25). Which compound use as surfactant for nitrobenzen soluble in water?[Link]

  • MDPI. (2020, March 10). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

  • PMC. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Wiley Online Library. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. [Link]

  • Laboratorio FIRP. SURFACTANTS Types and Uses. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • The Essential Chemical Industry. Surfactants. [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

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Technical Support Center: Troubleshooting Cyclization of Nitro-Benzoic Acid Hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures of Nitro-Benzoic Acid Hydrazides Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Guide & FAQ

Introduction: The "Nitro" Challenge

Cyclizing nitro-benzoic acid hydrazides (e.g., 4-nitrobenzhydrazide) to form 1,3,4-oxadiazoles or 1,3,4-thiadiazoles is a deceptively simple transformation that frequently results in synthesis failure.

While standard alkyl hydrazides cyclize readily, the nitro group introduces two distinct antagonists to the reaction:

  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) reduces the nucleophilicity of the hydrazide nitrogen, slowing the initial attack on the electrophile (carboxylic acid or acid chloride).
    
  • Solubility & Aggregation: Nitro-aromatics possess high lattice energy, often rendering the starting material insoluble in standard solvents (DCM, Toluene) at mild temperatures, forcing researchers to use harsh conditions that lead to decomposition ("black tar").

This guide addresses these specific failure modes with self-validating protocols.

Module 1: The "Classic" POCl₃ Route (and why it fails)

The Scenario: You are attempting to cyclize 4-nitrobenzhydrazide with a carboxylic acid using Phosphoryl Chloride (


) as both solvent and dehydrating agent.
The Failure:  The reaction mixture turns into a viscous black tar or yields no product upon aqueous workup.
Root Cause Analysis

The "Black Tar" effect is typically caused by the Vilsmeier-Haack side reaction. At high temperatures (reflux >100°C),


 can attack the electron-deficient aromatic ring or the amide backbone destructively rather than facilitating the desired dehydration. Furthermore, if the hydrazide is insoluble, researchers often overheat the mixture to force dissolution, accelerating decomposition.
Corrective Protocol: The "Stepwise" Temperature Ramp

Do not blast the reaction at reflux immediately.

  • Mix: Combine hydrazide (1.0 eq) and carboxylic acid (1.1 eq) in

    
     (5–10 volumes).
    
  • The Soak: Stir at Room Temperature for 30 minutes .

    • Why? This allows the formation of the intermediate O-acyl imidate complex without thermal stress.

  • The Ramp: Heat to 70–80°C and hold for 1 hour. Monitor by TLC.[1][2]

    • Checkpoint: If the solid dissolves and the solution turns yellow/orange, proceed. If it darkens to brown/black rapidly, STOP .

  • Reflux (Only if needed): Only increase to reflux (105°C) if conversion is incomplete at 80°C.

  • Quench: Pour the cooled mixture onto crushed ice/water slowly.

    • Critical: Maintain pH > 7 using solid

      
       during isolation to prevent hydrolysis of the oxadiazole ring.
      
Visualizing the Pathway

POCl3_Pathway Start Nitro-Hydrazide + Carboxylic Acid Complex O-Acyl Imidate Intermediate Start->Complex POCl3, RT, 30 min Heat Heat (70-80°C) Complex->Heat Success 1,3,4-Oxadiazole (Product) Heat->Success Controlled Temp Fail Black Tar (Decomposition) Heat->Fail Overheating (>100°C)

Figure 1: The critical temperature control point in POCl3 cyclization.

Module 2: The Green Alternative (T3P®)

The Scenario: The POCl₃ method consistently chars your substrate, or your molecule contains acid-sensitive groups. The Solution: Propylphosphonic Anhydride (T3P).[2][3][4][5][6]

T3P is a mild, low-toxicity coupling agent that drives cyclodehydration without the corrosive nature of


. It is particularly effective for nitro-substituted hydrazides because it operates well in polar aprotic solvents (like EtOAc or DMF) that solubilize the starting material.
The T3P Protocol
ParameterConditionReason
Solvent Ethyl Acetate (EtOAc) or DMFSolubilizes nitro-hydrazides better than toluene.
Reagent T3P (50% in EtOAc), 2.0–3.0 eqExcess required to drive dehydration thermodynamics.
Base Triethylamine (

), 3.0 eq
Neutralizes the acidic by-products, driving equilibrium.
Temp Reflux (EtOAc: ~77°C)Sufficient energy for cyclization; too low for charring.

Step-by-Step:

  • Dissolve Nitro-hydrazide (1 eq) and Carboxylic Acid (1 eq) in EtOAc.

  • Add

    
     (3 eq). Stir for 10 min.
    
  • Add T3P (2.5 eq) dropwise.

  • Reflux for 8–12 hours.

  • Workup: Wash organic layer with water, then 10%

    
    . The T3P by-products are water-soluble, simplifying purification.
    

Module 3: Troubleshooting Logic Tree

Use this decision matrix to diagnose failures based on your observation.

Troubleshooting Problem Reaction Failed Obs1 Black Tar / Charring Problem->Obs1 Obs2 No Reaction / SM Recovered Problem->Obs2 Obs3 Product Hydrolyzed (Back to Acid) Problem->Obs3 Action1 Switch to T3P or Reduce POCl3 Temp Obs1->Action1 Action2 Check Solubility. Add DMF co-solvent. Obs2->Action2 Action3 Check Workup pH. Oxadiazoles are acid-labile. Obs3->Action3

Figure 2: Diagnostic logic for common cyclization failures.

Frequently Asked Questions (FAQs)

Q1: My nitro-hydrazide is not dissolving in POCl₃ even at reflux. What should I do? A: Do not increase the temperature further. Nitro-compounds often require a co-solvent. You can use a mixture of POCl₃ and Sulfolane or dissolve the hydrazide in a minimal amount of warm nitrobenzene before adding POCl₃. Alternatively, switch to the T3P/DMF method described in Module 2, as DMF is an excellent solvent for nitro-aromatics.

Q2: How do I confirm the cyclization happened using IR spectroscopy? A: Look for the "Carbonyl Shift."

  • Starting Material (Hydrazide): Strong

    
     stretch at 1650–1690 cm⁻¹  and 
    
    
    
    stretch at 3200–3300 cm⁻¹ .
  • Product (Oxadiazole): The

    
     peak disappears. A new 
    
    
    
    stretch appears at 1600–1640 cm⁻¹ , and the characteristic oxadiazole ether (
    
    
    ) band appears around 1020–1080 cm⁻¹ .

Q3: Can I use oxidative cyclization (Iodine/Base) for nitro-hydrazides? A: Yes, but be cautious. The iodine-mediated cyclization of hydrazones (Schiff bases) is effective.

  • Protocol: Condense the hydrazide with an aldehyde first to form the hydrazone. Then treat with

    
     (1.1 eq) and 
    
    
    
    (3 eq) in Dioxane/Water.
  • Note: The electron-withdrawing nitro group actually helps this mechanism by making the methine proton of the hydrazone more acidic, facilitating the oxidative closure.

Q4: Why did my product disappear during the acid workup? A: 1,3,4-oxadiazoles, while generally stable, can hydrolyze back to the hydrazide under strong acidic conditions (pH < 2) or strong basic conditions (pH > 12) at elevated temperatures. When quenching POCl₃, the solution becomes extremely acidic (HCl generation). You must neutralize the quench mixture to pH ~7-8 immediately using Sodium Carbonate or Sodium Bicarbonate.

References

  • Ilangovan, A., & Saravanakumar, S. (2015).[2][6] "T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles."[2][6] Journal of Chemical Sciences, 127, 1375–1381.

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.[7]

  • Jha, K. K., et al. (2012).[8] "Synthesis and biological evaluation of some novel 1,3,4-oxadiazole derivatives." Journal of Chemical and Pharmaceutical Research. (Validating the POCl3 method limitations).

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Synlett, 2009(16), 2583-2587.

Sources

Technical Support Center: Minimizing Side Reactions in 2-Ethoxy-3-nitro-benzoic acid hydrazide Condensation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the condensation reaction of 2-Ethoxy-3-nitro-benzoic acid hydrazide. Our focus is to troubleshoot and minimize common side reactions, ensuring high yield and purity of the desired hydrazone product.

Introduction: The Challenge of Substituted Benzohydrazides

The condensation of 2-Ethoxy-3-nitro-benzoic acid hydrazide with aldehydes or ketones is a crucial step in the synthesis of various compounds with potential biological activity.[1][2] However, the unique electronic properties of this molecule—specifically the interplay between the electron-donating ethoxy group and the strongly electron-withdrawing nitro group—can lead to a variety of side reactions that complicate synthesis and purification.[3][4][5] This guide will address these challenges systematically.

Troubleshooting Guide: A-Problem-and-Solution Approach

This section tackles specific issues you may encounter during your experiments.

Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple unidentified spots.

Possible Cause: This is often a result of competing side reactions that consume your starting material. The primary culprits are often azine formation or degradation of the starting hydrazide under harsh conditions.

In-Depth Analysis: The hydrazide nitrogen is a potent nucleophile. If the reaction conditions are not carefully controlled, the initially formed hydrazone can react with a second molecule of the aldehyde or ketone, leading to the formation of an azine.[6] Furthermore, the nitro group deactivates the aromatic ring, which can make the hydrazide more susceptible to decomposition at elevated temperatures or in strongly acidic or basic conditions.[4][7]

Solutions:

  • pH Control: The condensation reaction is acid-catalyzed, but a highly acidic medium will protonate the hydrazide, rendering it non-nucleophilic.[6][8] Maintain a mildly acidic pH, typically between 4 and 6. A few drops of glacial acetic acid are usually sufficient.[1]

  • Temperature Management: Avoid excessive heat. While refluxing can speed up the reaction, it can also promote side reactions and decomposition.[9][10] If possible, run the reaction at room temperature or with gentle heating (40-50°C) and monitor progress by TLC.

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the carbonyl compound to ensure the complete consumption of the more valuable hydrazide.

Question 2: I've isolated my product, but it's an oil that refuses to crystallize.

Possible Cause: The presence of impurities can inhibit crystallization. Oily products are also common when a mixture of stereoisomers (E/Z) of the hydrazone is formed.

Solutions:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a cold, non-polar solvent like n-hexane or pentane.[11] This can help to remove non-polar impurities and induce crystallization.

  • Purification by Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from impurities and potentially from stereoisomers.[6][11] A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Solvent Screening for Recrystallization: Once a solid is obtained, a careful selection of the recrystallization solvent is crucial. Ethanol, methanol, or acetonitrile are often good choices.[12]

Question 3: My final product is a yellow or orange solid, but NMR analysis shows it's not the expected hydrazone.

Possible Cause: A common side reaction in reactions involving hydrazines is the formation of azines, which are often colored compounds.[13] This happens when one molecule of hydrazine reacts with two molecules of the carbonyl compound.

Solutions:

  • Control the Addition of Reagents: Add the aldehyde or ketone dropwise to the solution of the hydrazide. This ensures that the hydrazide is not overwhelmed by an excess of the carbonyl compound at any point, minimizing the chance of azine formation.

  • Monitor the Reaction Closely: Use TLC to monitor the reaction.[9] Once the starting hydrazide spot has disappeared, stop the reaction to prevent the formation of further byproducts.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this condensation reaction? A: Protic solvents like ethanol or methanol are most commonly used because they effectively dissolve both the hydrazide and many carbonyl compounds, and they are compatible with mild acid catalysis.[8]

Q: How can I confirm the purity of my 2-Ethoxy-3-nitro-benzoic acid hydrazide before starting the reaction? A: The purity of the starting hydrazide is critical.[9] You can verify its purity by measuring its melting point and comparing it to the literature value. Additionally, running a ¹H NMR spectrum can confirm its structure and identify any significant impurities.

Q: Is it necessary to run the reaction under an inert atmosphere? A: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive aldehydes and minimize other potential side reactions, especially if the reaction requires heating for an extended period.[10]

Experimental Protocols

Protocol 1: Optimized Condensation Reaction
  • In a round-bottom flask, dissolve 1.0 equivalent of 2-Ethoxy-3-nitro-benzoic acid hydrazide in a minimal amount of ethanol.

  • Add 1.1 equivalents of the desired aldehyde or ketone to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[1]

  • Stir the mixture at room temperature and monitor the progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • If the reaction is slow, gently warm the mixture to 40-50°C.

  • Once the hydrazide is consumed (as indicated by TLC), cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[9]

  • Dry the product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude hydrazone product in a minimum amount of a hot solvent (e.g., ethanol or acetonitrile).

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

  • Collect the purified crystals by vacuum filtration, washing with a small volume of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Summary

ParameterRecommendationRationale
pH Mildly acidic (pH 4-6)Catalyzes the reaction without deactivating the nucleophile.[6]
Temperature Room temperature to 50°CMinimizes decomposition and side reactions.[9]
Solvent Ethanol or MethanolGood solubility for reactants and compatibility with acid catalysis.[8]
Stoichiometry Slight excess of carbonylDrives the reaction to completion.
Purification Recrystallization/ChromatographyRemoves impurities and potential stereoisomers.[6][11]

Visualizing the Process

Troubleshooting Workflow

cluster_0 Troubleshooting Flowchart cluster_1 Solutions start Low Yield or Impure Product? check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots Yes oily_product Product is Oily check_tlc->oily_product No, but oily wrong_product Incorrect Product Structure check_tlc->wrong_product No, but wrong product solution_multiple Optimize pH and Temperature Adjust Stoichiometry multiple_spots->solution_multiple solution_oily Triturate with Hexane Purify by Column Chromatography oily_product->solution_oily solution_wrong Control Reagent Addition Monitor Reaction Closely wrong_product->solution_wrong cluster_main Desired Condensation Reaction cluster_side Side Reaction: Azine Formation Hydrazide 2-Ethoxy-3-nitro-benzoic acid hydrazide Hydrazone Desired Hydrazone Product Hydrazide->Hydrazone Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Hydrazone Hydrazone_side Desired Hydrazone Product Azine Azine Byproduct Hydrazone_side->Azine Carbonyl_side Aldehyde/Ketone (R-CO-R') Carbonyl_side->Azine

Caption: The desired reaction versus a common side reaction.

References

  • Organic Syntheses Procedure. Acetone hydrazone.
  • Thiemann, T., Hashim, A., Al Falasi, M. B., & Al-Hemyari, A. (2019). Reaction of benzoic acids with in situ released hydrazine in the presence of PPh3-BrCCl3 to yield 1,2-diacylhydrazines 16.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Available from: [Link]

  • Shalash, M., Salhin, A., Adnan, R., Yeap, C. S., & Fun, H. K. (2011). (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3279.
  • Al Mamari, H. (2016, January 28). Effects of Groups on Acidity of Benzoic Acid III. YouTube. Available from: [Link]

  • Kaur, H., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(21), 5192.
  • Kumar, S., & Narasimhan, B. (2008). Substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides: Synthesis, antimicrobial evaluation and QSAR analysis. ARKIVOC, 2008(13), 159-178.
  • Taylor & Francis. (n.d.). Hydrazide – Knowledge and References. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Available from: [Link]

  • ResearchGate. (2020, August 31). How to purify hydrazone? Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • Der Pharma Chemica. (n.d.).
  • Al Mamari, H. (2016, January 28). Effects of Groups on Acidity of Benzoic acid I. YouTube. Available from: [Link]

  • Google Patents. (n.d.). Process for the purification of aqueous hydrazine hydrate solutions.
  • Google Patents. (n.d.). Benzoic acid hydrazide derivatives and compositions.
  • Defense Technical Information Center. (n.d.). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Available from: [Link]

  • MDPI. (2022).
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Available from: [Link]

  • ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(14), 9236-9243.
  • Royal Society of Chemistry. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Available from: [Link]

Sources

optimal pH conditions for 2-Ethoxy-3-nitro-benzoic acid hydrazide stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Ethoxy-3-nitro-benzoic acid hydrazide Stability Guide

Executive Summary: The Stability "Goldilocks Zone"

Optimal pH Range: pH 6.0 – 7.5 Critical Warning: This compound exhibits a U-shaped stability profile.[1] It is kinetically stable near neutrality but undergoes rapid hydrolysis in strongly acidic (pH < 3) and alkaline (pH > 9) environments.[1]

Why? The specific substitution pattern—an electron-withdrawing nitro group (-NO₂) at the 3-position and an electron-donating ethoxy group (-OEt) at the 2-position—creates a unique electronic push-pull system.[1]

  • The 3-Nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (hydrolysis) than standard benzohydrazides.

  • The 2-Ethoxy group provides steric shielding (ortho-effect), but this protection is insufficient to prevent hydrolysis under extreme pH conditions.[1]

Troubleshooting & FAQs

Q1: My stock solution turned yellow/brown overnight. Is it still usable?

Verdict: Likely Degraded. Root Cause: Color change in hydrazides usually indicates oxidation rather than simple hydrolysis.[1] In basic or neutral solutions exposed to air, hydrazides can oxidize to form azo/diimide species, which are often colored.[1] Corrective Action:

  • Discard the solution.

  • Prepare a fresh stock in degassed solvent (DMSO or Methanol).[1]

  • Store under an inert atmosphere (Argon/Nitrogen).

  • Check pH: If the solution was aqueous and basic (pH > 8), oxidation is accelerated.[1]

Q2: I need to run a reaction at pH 2.0. Will the hydrazide survive?

Verdict: High Risk of Hydrolysis. Mechanism: At pH 2.0, the terminal nitrogen is protonated (pKa ~2.5–3.0).[1] While protonation of the amine normally hinders nucleophilic attack, the carbonyl oxygen can also be protonated in strong acid, activating the molecule for water attack, leading to cleavage into 2-ethoxy-3-nitrobenzoic acid and hydrazine . Workaround:

  • If acidic conditions are mandatory, keep the temperature < 4°C .[1]

  • Limit exposure time to < 30 minutes .[1]

  • Use a biphasic system (DCM/Water) to partition the neutral hydrazide into the organic layer, protecting it from the acidic aqueous phase.[1]

Q3: What is the best buffer for long-term storage?

Recommendation: 10-50 mM Phosphate Buffer (pH 7.0) or MES Buffer (pH 6.0) . Avoid:

  • Tris Buffer: Primary amines in Tris can react with the hydrazide to form hydrazones (transimination-like side reaction) over long periods.[1]

  • Carbonate/Bicarbonate: Too basic (pH > 9), promotes base-catalyzed hydrolysis.[1]

Technical Data & Stability Profile

Table 1: pH-Dependent Stability Profile (25°C)
pH ConditionPredicted Half-Life (

)
Dominant Degradation PathwayRisk Level
pH < 2.0 (Strong Acid)< 2 HoursAcid-Catalyzed Hydrolysis🔴 Critical
pH 3.0 – 5.0 (Weak Acid)12 – 24 HoursSlow Hydrolysis🟡 Moderate
pH 6.0 – 7.5 (Neutral)> 7 DaysMinimal Hydrolysis🟢 Optimal
pH 8.0 – 10.0 (Basic)6 – 12 HoursBase-Catalyzed Hydrolysis + Oxidation🟡 Moderate
pH > 10.0 (Strong Base)< 1 HourRapid Saponification🔴 Critical
Table 2: Solvent Compatibility
SolventCompatibilityNotes
DMSO ExcellentBest for stock solutions (up to 100 mM).[1] Store frozen.
Methanol/Ethanol GoodAvoid prolonged storage; potential for slow solvolysis (ester formation).[1]
Water Poor SolubilityRequires <10% organic co-solvent (DMSO) or pH adjustment.[1]
Acetone/Ketones INCOMPATIBLE Reacts rapidly to form hydrazones.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation mechanisms based on pH.

DegradationPathways Hydrazide 2-Ethoxy-3-nitro- benzoic acid hydrazide AcidHydrolysis Acid Hydrolysis (pH < 3) Hydrazide->AcidHydrolysis Protonation of C=O BaseHydrolysis Base Hydrolysis (pH > 9) Hydrazide->BaseHydrolysis OH- Attack Oxidation Oxidative Degradation (Air + pH > 7) Hydrazide->Oxidation O2 / Trace Metals ProductAcid 2-Ethoxy-3-nitro- benzoic acid AcidHydrolysis->ProductAcid ProductHydrazine Hydrazine Salts AcidHydrolysis->ProductHydrazine BaseHydrolysis->ProductAcid BaseHydrolysis->ProductHydrazine ProductAzo Azo/Diimide (Colored Species) Oxidation->ProductAzo

Caption: Mechanistic pathways for degradation. Acid/Base pathways lead to hydrolysis; oxidative pathways lead to colored impurities.

Validated Experimental Protocols

Protocol A: Stability Assay (HPLC)

Use this protocol to verify the integrity of your specific batch before critical experiments.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro group absorbance).[1]

Step-by-Step:

  • Preparation: Dissolve 1 mg of hydrazide in 1 mL of DMSO (Stock).

  • Dilution: Dilute 10 µL of Stock into 990 µL of the test buffer (pH 2, 7, or 10).

  • Incubation: Incubate at 25°C.

  • Sampling: Inject 10 µL into HPLC at T=0, T=1h, T=6h, T=24h.

  • Analysis: Monitor the disappearance of the hydrazide peak and the appearance of the carboxylic acid peak (which will elute earlier due to higher polarity).

Protocol B: Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / Impurities CheckColor Is solution colored (Yellow/Brown)? Start->CheckColor YesColor Oxidation Detected CheckColor->YesColor Yes NoColor Check pH CheckColor->NoColor No ActionOx 1. Degas solvents 2. Add EDTA (remove metals) 3. Use Fresh Stock YesColor->ActionOx CheckPH Is pH < 3 or > 9? NoColor->CheckPH YesPH Hydrolysis Likely CheckPH->YesPH Yes NoPH Check Solvent (Ketones?) CheckPH->NoPH No ActionHydro 1. Adjust to pH 6-7 2. Lower Temp to 4°C YesPH->ActionHydro KetoneCheck Using Acetone/MEK? NoPH->KetoneCheck YesKetone Hydrazone Formation KetoneCheck->YesKetone Yes NoKetone Check Purity (HPLC) KetoneCheck->NoKetone No

Caption: Diagnostic logic flow for identifying stability issues during experimentation.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[1][2] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[1][2] Link

    • Supports the general stability profile of hydrazides, showing maximum stability near neutral pH.
  • BenchChem Technical Support. (2025). Working with Hydrazine Derivatives in Aqueous Solutions. Link

    • Provides practical handling guidelines regarding oxid
  • Sigma-Aldrich. (n.d.).[1] Benzoic acid hydrazide Product Information & Safety Data. Link[1]

    • Grounds the safety and handling protocols for the benzoic acid hydrazide class.
  • National Institute of Standards and Technology (NIST). (2025).[1][3] Benzoic acid, hydrazide - WebBook. Link

    • Source for physicochemical properties of the parent compound.

Sources

Technical Support Center: Purification of 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Ethoxy-3-nitro-benzoic acid hydrazide. The following sections offer solutions to common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 2-Ethoxy-3-nitro-benzoic acid hydrazide product?

A1: The synthesis of hydrazides from esters, which is a common route for this compound, can result in several impurities.[1][2] These typically include:

  • Unreacted Starting Materials: Residual 2-ethoxy-3-nitro-benzoic acid ethyl ester and hydrazine hydrate are common contaminants.[1]

  • Starting Material-Related Impurities: If the starting ester was synthesized from 2-ethoxy-3-nitro-benzoic acid, this acidic precursor may also be present.

  • Side-Reaction Products: The formation of symmetrically di-substituted hydrazides is a possible side reaction.[1] Additionally, if any carbonyl-containing compounds are present, hydrazones may form.[1]

  • Degradation Products: Nitroaromatic compounds can be susceptible to reduction or other transformations under certain reaction conditions, potentially leading to impurities like the corresponding amino- or hydroxylamino-derivatives.[3]

Q2: My crude product is a discolored oil/solid. What is the likely cause?

A2: Discoloration, often appearing as a yellow or brownish hue, in nitroaromatic compounds can be due to the presence of nitrophenol-type impurities or other colored byproducts.[4] It can also indicate the presence of residual starting materials or side-products from the nitration process used to synthesize the benzoic acid precursor.[5][6]

Q3: Is recrystallization a suitable method for purifying 2-Ethoxy-3-nitro-benzoic acid hydrazide?

A3: Recrystallization is a highly effective and commonly used technique for purifying solid hydrazide compounds.[1][2] The success of this method hinges on selecting an appropriate solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities have different solubility profiles.[1]

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of analytical methods is ideal for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring reaction progress and assessing the purity of the crude and purified product.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the compound and can detect trace impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to identify and quantify impurities.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the desired product and can help identify unknown impurities.

Troubleshooting Guide

Issue 1: Low Yield After Purification

Possible Cause 1: Product Loss During Recrystallization

  • Explanation: Using an excessive amount of recrystallization solvent or cooling the solution too rapidly can lead to significant product loss.[11] Multiple recrystallization steps, while improving purity, can also decrease the overall yield.[11]

  • Solution:

    • Solvent Optimization: Perform small-scale solubility tests to identify the ideal recrystallization solvent. Good starting points for hydrazides include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[1][7]

    • Minimal Solvent Usage: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[7]

    • Mother Liquor Analysis: Analyze the mother liquor by TLC to determine if a significant amount of product remains in solution. If so, consider concentrating the mother liquor to recover a second crop of crystals.

Possible Cause 2: Incomplete Reaction

  • Explanation: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product in the crude material.

  • Solution: Before purification, ensure the reaction has gone to completion by monitoring it with TLC.[12] If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions.[12]

Issue 2: Persistent Impurities After Recrystallization

Possible Cause 1: Co-crystallization of Impurities

  • Explanation: If an impurity has a similar solubility profile to the desired product in the chosen recrystallization solvent, it may co-crystallize, making purification by this method difficult.

  • Solution:

    • Alternative Solvent Systems: Experiment with different recrystallization solvents or solvent mixtures.

    • Chromatographic Purification: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with similar polarities.[1][13] Both normal-phase (silica gel) and reverse-phase chromatography can be employed for hydrazide purification.[1]

    • Acid-Base Extraction: If the impurity is acidic (e.g., unreacted 2-ethoxy-3-nitro-benzoic acid) or basic, an acid-base extraction can be used to remove it before recrystallization.[14][15][16][17]

Possible Cause 2: Presence of Unreacted Starting Materials

  • Explanation: Unreacted 2-ethoxy-3-nitro-benzoic acid ethyl ester or hydrazine hydrate may persist in the crude product.

  • Solution:

    • Washing: Washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble can be effective. For example, washing with water can help remove residual hydrazine hydrate.[13] A non-polar solvent like n-hexane can be used to wash away the less polar ester starting material.[13]

    • Acid-Base Extraction for Acidic Impurities: To remove unreacted 2-ethoxy-3-nitro-benzoic acid, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous base (e.g., sodium bicarbonate solution).[17] The acidic impurity will be deprotonated to its salt form and move into the aqueous layer.[15][18] The organic layer containing the desired hydrazide can then be separated, dried, and the solvent evaporated.

Issue 3: Product Fails to Crystallize

Possible Cause: Solution is Not Saturated

  • Explanation: Too much solvent may have been used during the recrystallization process.[11]

  • Solution:

    • Solvent Evaporation: Gently evaporate some of the solvent to concentrate the solution.[11]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product to induce crystallization.[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures such as ethanol/water).[1] The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 2-Ethoxy-3-nitro-benzoic acid hydrazide to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[11]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction to Remove Acidic Impurities
  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[16][18]

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. This will convert any acidic impurities, like residual 2-ethoxy-3-nitro-benzoic acid, into their water-soluble salts.[17]

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the extraction with the basic solution if necessary (monitor by TLC).

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product, which can then be further purified by recrystallization if needed.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent (solvent system) using TLC. The ideal system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4. Common eluents for hydrazides include mixtures of n-hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[1][7]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Ethoxy-3-nitro-benzoic acid hydrazide.[1]

Data Presentation

Table 1: Solubility of Related Nitrobenzoic Acids in Various Solvents

SolventSolubility of 3-Nitrobenzoic Acid (mol/L at 293.15 K)
WaterLow
MethanolHigh
EthanolHigh
AcetonitrileModerate
Ethyl AcetateModerate
DichloromethaneLow-Moderate
TolueneLow

Data adapted from solubility studies of nitrobenzoic acids.[19] This can provide a starting point for selecting recrystallization and chromatography solvents.

Visualizations

Purification_Workflow Crude Crude 2-Ethoxy-3-nitro-benzoic acid hydrazide Analysis Purity Analysis (TLC, HPLC) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Solid with few impurities AcidBase Acid-Base Extraction Analysis->AcidBase Acidic impurities present Chromatography Column Chromatography Analysis->Chromatography Complex mixture or co-crystallization PureProduct Pure Product Recrystallization->PureProduct Waste Impurities Recrystallization->Waste AcidBase->Recrystallization Further purification AcidBase->Waste Chromatography->PureProduct Chromatography->Waste Troubleshooting_Logic Start Impure Product After Initial Purification CheckTLC Analyze by TLC Start->CheckTLC AcidicImpurity Acidic Impurity (e.g., starting acid) CheckTLC->AcidicImpurity Baseline or very polar spot NeutralImpurity Neutral Impurity (e.g., starting ester) CheckTLC->NeutralImpurity Non-polar spot MultipleSpots Multiple Impurities CheckTLC->MultipleSpots Several spots PerformAcidBase Perform Acid-Base Extraction AcidicImpurity->PerformAcidBase ChangeSolvent Change Recrystallization Solvent NeutralImpurity->ChangeSolvent PerformChromatography Perform Column Chromatography MultipleSpots->PerformChromatography End Pure Product PerformAcidBase->End ChangeSolvent->End PerformChromatography->End

Sources

TLC mobile phase selection for 2-Ethoxy-3-nitro-benzoic acid hydrazide separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for optimizing the Thin-Layer Chromatography (TLC) separation of 2-Ethoxy-3-nitro-benzoic acid hydrazide. This molecule, with its unique combination of a polar nitro group, a basic hydrazide moiety, and an aromatic backbone, presents a common yet challenging separation problem on standard silica gel plates. This guide is structured as a series of questions you might encounter during your method development, providing not just solutions, but the underlying scientific principles to empower your decision-making process.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm starting my experiment. What is a good initial mobile phase for separating 2-Ethoxy-3-nitro-benzoic acid hydrazide?

Answer: Selecting a starting point for TLC requires balancing the polarity of your analyte with the polarity of the mobile phase. 2-Ethoxy-3-nitro-benzoic acid hydrazide is a significantly polar molecule due to its nitro (-NO₂) and hydrazide (-CONHNH₂) functional groups. Therefore, a purely non-polar solvent like hexane will not move the compound from the baseline.

Your goal is to find a solvent system that moves the compound to a retention factor (Rƒ) value between 0.2 and 0.6 for optimal separation and analysis.[1][2]

A logical starting point involves a binary mixture of a non-polar and a polar solvent. We recommend starting with one of the following systems:

Starting Solvent SystemStarting Ratio (v/v)Rationale & Expected Outcome
Hexane / Ethyl Acetate 30 : 70A classic starting system. Given the analyte's polarity, a higher proportion of ethyl acetate is necessary. You may still observe a low Rƒ, indicating a need for even higher polarity.
Dichloromethane / Methanol 95 : 5An excellent alternative. Dichloromethane is more polar than hexane, and methanol is a very strong polar solvent. This system is highly effective for polar compounds that are difficult to move with ethyl acetate-based systems.[3]
Toluene / Acetone 50 : 50Toluene offers different selectivity compared to hexane due to its aromaticity, and acetone is a strong, polar solvent. This can sometimes resolve compounds that are difficult to separate in other systems.

Expert Tip: Always prepare your mobile phase fresh for each experiment and use a piece of filter paper in your TLC chamber to ensure the atmosphere is saturated with solvent vapor. This leads to more consistent and reproducible Rƒ values.[4]

Q2: My spot is stuck at the baseline or has a very low Rƒ (<0.1). What's my next step?

Answer: This is a classic sign that your mobile phase is not polar enough to overcome the strong interactions between your polar analyte and the highly polar silica gel stationary phase. The polar functional groups of your molecule, particularly the hydrazide and nitro groups, are adsorbing very strongly to the acidic silanol (Si-OH) groups on the silica surface.

To increase the Rƒ, you must increase the polarity of the mobile phase. This is achieved by increasing the proportion of the more polar solvent in your binary mixture.

G start Problem: Spot at Baseline (Rƒ < 0.1) decision Is the mobile phase polarity too low? start->decision action Action: Increase Mobile Phase Polarity decision->action  Yes sub_action1 Incrementally increase the proportion of the polar solvent. (e.g., move from 7:3 to 5:5 Hexane:EtOAc) action->sub_action1 sub_action2 If at 100% polar solvent and Rƒ is still low, switch to a stronger polar solvent system. (e.g., move from Hexane/EtOAc to DCM/MeOH) sub_action1->sub_action2

Caption: Workflow for addressing a low Rƒ value.

For example, if a 70:30 Ethyl Acetate/Hexane mixture did not move your spot, you should next try 100% Ethyl Acetate. If that is still insufficient, switching to a more potent system like 95:5 Dichloromethane/Methanol is the correct course of action.

Q3: My spot appears as a long, vertical streak (tailing) instead of a tight circle. How do I fix this?

Answer: Spot tailing is a common and frustrating issue. It can be caused by two primary factors:

  • Sample Overloading: You have spotted too much material on the plate. The stationary phase becomes saturated, and the equilibrium between the stationary and mobile phases is disrupted, leading to a streak.[5][6] The solution is simple: dilute your sample and spot it again.

  • Strong Analyte-Stationary Phase Interaction: This is highly likely for 2-Ethoxy-3-nitro-benzoic acid hydrazide. The basic hydrazide group can interact very strongly with the acidic silanol groups on the silica gel. This strong, sometimes irreversible, binding causes a portion of the sample to "drag" up the plate rather than moving in a compact band.[4]

To solve this chemical interaction issue, you must add a modifier to your mobile phase to "deactivate" the acidic sites on the silica gel. Since your compound has a basic moiety, you should add a small amount of a volatile base.

Recommended Solution: Add 0.5-2% triethylamine (TEA) to your mobile phase.

Mechanism of Action: The triethylamine is a stronger base than your analyte and will preferentially bind to the acidic silanol sites on the silica. This effectively masks these sites, preventing your hydrazide from interacting too strongly and allowing it to elute as a compact, well-defined spot.[7][8][9]

G cluster_0 Without TEA cluster_1 With TEA silica Silica Surface Si-OH (Acidic Site) analyte_no_tea Basic Hydrazide (Analyte) analyte_no_tea->silica:f0 Strong Interaction (Causes Tailing) silica_tea Silica Surface Si-O⁻ ⁺HNEt₃ tea Triethylamine (TEA) tea->silica_tea:f0 Neutralizes Acidic Site analyte_with_tea Basic Hydrazide (Analyte) label_no_interaction No Tailing Interaction

Caption: How Triethylamine (TEA) prevents spot tailing.

Detailed Experimental Protocol

Protocol: Step-by-Step TLC Mobile Phase Development

This protocol outlines the systematic approach to developing an optimal mobile phase for the separation of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

1. Sample Preparation:

  • Dissolve ~1 mg of your sample in 0.5 mL of a volatile solvent (e.g., methanol, acetone, or dichloromethane). The goal is a concentration of about 1-2 mg/mL.[10]

2. TLC Plate and Chamber Preparation:

  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Do not use a pen, as the ink will chromatograph.[11]
  • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm (below your origin line).
  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and let it saturate for 5-10 minutes.

3. Spotting:

  • Using a capillary tube, apply a very small spot of your sample solution onto the origin line. The spot should be no more than 1-2 mm in diameter.
  • Allow the solvent to fully evaporate between applications if you need to spot multiple times to increase concentration without overloading.

4. Development:

  • Carefully place the spotted TLC plate into the saturated chamber and replace the lid. Ensure the solvent level is below the origin line.[11]
  • Allow the mobile phase to travel up the plate via capillary action. Do not disturb the chamber during development.
  • When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[1]

5. Visualization and Analysis:

  • Immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely in a fume hood.
  • Visualize the spots. Since the compound is aromatic and contains a nitro group, it should be visible under a UV lamp (254 nm).
  • Calculate the Rƒ value: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).[3]
  • Analyze the result (Rƒ value, spot shape) and decide on the next iteration based on the troubleshooting guide above. If streaking occurs, remake the chosen mobile phase with an added 1% triethylamine and repeat the development.

References

  • Brainly.in. (2024).
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Chemistry LibreTexts. (2024, August 7). 9.
  • Bitesize Bio. (2025, June 3).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC.
  • Chemistry Hall. (2020, January 2).
  • Welch Materials. (2025, December 15).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
  • Sarex. (n.d.). Benzoic Hydrazide.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022, August 23).
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?
  • Santa Cruz Biotechnology. (n.d.). Benzhydrazide.
  • Organomation. (n.d.).
  • Quora. (2019, February 17).
  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine?
  • Haz-Map. (n.d.). Benzhydrazide - Hazardous Agents.
  • Cheméo. (n.d.). Benzoic acid, hydrazide.
  • Sigma-Aldrich. (n.d.).
  • Interchim – Blog. (2020, February 15).

Sources

Technical Support Center: Thermal Decomposition Analysis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the thermal decomposition analysis of 2-Ethoxy-3-nitro-benzoic acid hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance for navigating the complexities of this analysis. The presence of both a nitro group and a hydrazide moiety suggests that this compound may be energetic, necessitating a thorough understanding of its thermal behavior for safe handling and processing.[1][2][3] This guide is structured to anticipate and address the challenges you may encounter, moving from foundational questions to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions you might have before initiating your thermal analysis experiments.

Q1: What are the primary safety concerns when performing thermal analysis on 2-Ethoxy-3-nitro-benzoic acid hydrazide?

A1: The primary concern is the compound's potential as an energetic material. The combination of a nitroaromatic system and a hydrazide group can lead to rapid, exothermic decomposition, especially under thermal stress.[4] It is crucial to start with a very small sample size (typically 1-2 mg) for initial screening tests to assess the decomposition's energy release.[5][6] Always use appropriate personal protective equipment (PPE), and ensure the thermal analysis instrument is housed in a well-ventilated area, preferably within a fume hood with a blast shield.

Q2: Which thermal analysis techniques are most appropriate for characterizing this compound?

A2: A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is highly recommended.

  • TGA will provide quantitative information about the mass loss of the sample as a function of temperature, helping to identify the different stages of decomposition.[7][8]

  • DSC measures the heat flow into or out of the sample as a function of temperature, which will indicate whether the decomposition processes are endothermic or exothermic.[9] A sharp exothermic peak in the DSC curve can be indicative of a rapid, potentially explosive decomposition.[10][11]

For more advanced analysis, coupling TGA with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) can help identify the gaseous byproducts of decomposition, offering insights into the decomposition mechanism.[4]

Q3: How should I prepare the sample for TGA/DSC analysis?

A3: Proper sample preparation is critical for obtaining reproducible and accurate results. The sample should be a fine, homogenous powder. If the sample is in crystalline form, gently grind it using a mortar and pestle. Ensure the sample is dry, as moisture can lead to an initial mass loss that might be misinterpreted as decomposition.[5][9] For initial runs, use a small sample mass (1-2 mg) placed in an aluminum or alumina crucible.[6]

Q4: What are the expected initial decomposition steps for a molecule with these functional groups?

A4: Based on the thermal behavior of similar compounds, the initial decomposition is likely to involve the most thermally labile parts of the molecule. For 2-Ethoxy-3-nitro-benzoic acid hydrazide, this could involve the cleavage of the N-N bond in the hydrazide group or the loss of the nitro group.[10][12] The hydrazide moiety can also act as a fuel, potentially leading to a highly energetic decomposition.[10]

Part 2: Experimental Protocols & Data Interpretation

This section provides detailed protocols for TGA and DSC analysis, along with guidance on interpreting the resulting data.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Weigh 1-2 mg prep2->prep3 tga TGA Analysis prep3->tga dsc DSC Analysis prep3->dsc proc1 Plot TGA/DTG & DSC Curves tga->proc1 dsc->proc1 proc2 Determine T_onset, T_peak proc1->proc2 proc3 Calculate Mass Loss % proc2->proc3 proc4 Characterize Thermal Events proc3->proc4 report report proc4->report Generate Report

Caption: A typical workflow for the thermal analysis of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 1-2 mg of the finely powdered, dry sample into an alumina crucible.

  • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.[13]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition steps.[6]

  • Data Collection: Record the mass loss as a function of temperature. Plot the TGA (mass % vs. temperature) and the derivative thermogravimetry (DTG) (d(mass %)/dt vs. temperature) curves.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Weigh 1-2 mg of the sample into an aluminum pan. For volatile samples or to prevent sample loss during energetic decomposition, consider using a hermetically sealed pan.[14]

  • Atmosphere: Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Collection: Record the heat flow as a function of temperature.

Interpreting the Data

The thermal decomposition of 2-Ethoxy-3-nitro-benzoic acid hydrazide is expected to be a multi-stage process. The following table presents hypothetical but scientifically plausible data based on the analysis of similar compounds.[11][15][16]

ParameterExpected ValueInterpretation
Melting Point (DSC) ~180-200 °CAn endothermic peak indicating the melting of the compound.[15]
First Decomposition Stage (TGA/DTG) Tonset: ~200 °C, Tpeak: ~220 °CCorresponds to the initial breakdown of the molecule, likely involving the hydrazide or nitro group. This stage is often associated with a significant mass loss.
First Thermal Event (DSC) Sharp Exotherm at ~220 °CThe initial decomposition is likely highly exothermic, confirming the energetic nature of the compound.
Second Decomposition Stage (TGA/DTG) Tonset: ~280 °C, Tpeak: ~310 °CFurther fragmentation of the molecule, possibly the breakdown of the aromatic ring.
Second Thermal Event (DSC) Exothermic Peak at ~310 °CContinued exothermic decomposition of the remaining structure.
Final Residue (TGA) < 5% at 600 °CIndicates that the compound decomposes almost completely into volatile products.

Part 3: Troubleshooting Guide

This section addresses common issues that may arise during your experiments in a question-and-answer format.

Q5: My TGA baseline is noisy and drifting. What should I do?

A5: Baseline instability in TGA can be caused by several factors:[17]

  • Instrument Vibration: Ensure the instrument is on a stable, vibration-free surface.

  • Gas Flow Instability: Check the gas supply for consistent pressure and flow rate. A blocked gas filter can also cause fluctuations.[17]

  • Contamination: The furnace or balance mechanism may be contaminated with residue from previous experiments. Follow the manufacturer's instructions for cleaning.[13]

Q6: The DSC curve for my sample shows a very sharp, intense exothermic peak, and the sample pan was destroyed. What does this mean?

A6: A very sharp, intense exotherm is a strong indication of an explosive or violent decomposition.[10][18] The destruction of the sample pan is a result of the rapid release of energy and gas. For safety, you should immediately reduce the sample size for subsequent experiments (e.g., to less than 1 mg) and consider using a lower heating rate. This behavior underscores the energetic nature of the compound.

Q7: My TGA curve shows a slight mass gain before decomposition begins. Is this an error?

A7: A slight mass gain is not necessarily an error. It can occur if the sample reacts with impurities in the purge gas (e.g., trace oxygen) or if the sample crucible is not fully inert and reacts with the sample.[6] Ensure you are using a high-purity inert gas and an appropriate crucible material like alumina.

Q8: The decomposition temperatures seem to shift to higher values when I increase the heating rate. Why does this happen?

A8: This is a known kinetic effect. At higher heating rates, the sample has less time to reach the decomposition temperature, causing a thermal lag.[6] This results in an apparent shift of the decomposition to higher temperatures. For kinetic studies, it is common to perform experiments at multiple heating rates.

Q9: I'm having trouble sealing my DSC pans, leading to inconsistent results. What can I do?

A9: Improperly sealed DSC pans can lead to the loss of volatile decomposition products, affecting the accuracy of the measured enthalpy changes.[14]

  • Use a Calibrated Crimper: Ensure you are using the correct crimping press for your pans and that it is properly calibrated.

  • Inspect the Pans: Check the pans for any defects before use.

  • Consider Hermetic Pans: For volatile samples or to contain energetic decompositions, use hermetically sealed pans.[14]

Part 4: Proposed Thermal Decomposition Pathway

The thermal decomposition of 2-Ethoxy-3-nitro-benzoic acid hydrazide is likely a complex process involving multiple steps. Based on the chemistry of nitroaromatics and hydrazides, a plausible pathway is proposed below.

G cluster_path Proposed Decomposition Pathway cluster_step1 Step 1: Initial Fragmentation (~200-250 °C) cluster_step2 Step 2: Further Decomposition (~280-350 °C) cluster_products Final Gaseous Products parent 2-Ethoxy-3-nitro-benzoic acid hydrazide frag1 Loss of N2 and H2O parent->frag1 Exothermic frag2 Formation of 2-Ethoxy-3-nitro-benzoyl radical parent->frag2 frag3 Decarboxylation (Loss of CO2) frag1->frag3 frag4 Cleavage of Nitro Group (Loss of NO2) frag2->frag4 prod1 N2, H2O, CO2, NOx frag3->prod1 frag5 Breakdown of Aromatic Ring frag4->frag5 prod2 Small organic fragments frag5->prod2

Caption: A plausible multi-step thermal decomposition pathway for the title compound.

This proposed mechanism suggests an initial exothermic decomposition driven by the loss of nitrogen and water from the hydrazide moiety, followed by further fragmentation of the resulting radical species. The nitro group and the carboxylic acid functionality contribute to the formation of gaseous products like NOx and CO2 at higher temperatures.

References

  • Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. (n.d.). International Journal of Engineering Research and General Science. [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1035. [Link]

  • The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (1974). Naval Ordnance Lab. [Link]

  • General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions. (2023). Upwelltest. [Link]

  • Ballistreri, A., Montaudo, G., & Puglisi, C. (1986). The thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. Journal of Polymer Science Part A: Polymer Chemistry, 24(4), 679-693. [Link]

  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2017). ResearchGate. [Link]

  • How to Overcome Common Issues with DSC Sample Pans in Thermal Testing. (2025). Nexacule. [Link]

  • The thermal decomposition of benzoic acid. (1969). ResearchGate. [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). Molecules, 29(2), 332. [Link]

  • Pressure mediated reduction of aromatic nitro compounds with hydrazine hydrate. (n.d.). Indian Journal of Chemistry. [Link]

  • Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? (2022). Materials, 15(23), 8632. [Link]

  • Benzoic acid hydrazide derivatives and compositions. (1969).
  • 4 Troubleshooting Common Errors in DSC Experiments. (2024). Betterceramic. [Link]

  • Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5 - soachim. (2025). Soachim. [Link]

  • A Beginners Guide Thermogravimetric Analysis (TGA). (n.d.). ResearchGate. [Link]

  • ENERGETIC MATERIALS RESEARCH AT SANDIA NATIONAL LABORATORIES. (n.d.). OSTI.GOV. [Link]

  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. (2020). ResearchGate. [Link]

  • Solve Common TGA Pan Issues with NETZSCH Thermal Analyzers. (2025). Nexacule. [Link]

  • How to Solve Common Problems with Differential Scanning Calorimetry Pans in Your Lab. (2025). LinkedIn. [Link]

  • Thermogravimetric Analysis. (n.d.). University of Kentucky. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2019). Pharmacy Education. [Link]

  • Thermal decomposition behavior of nitrocellulose mixed with acid solutions. (2018). Science and Technology of Energetic Materials, 79(2), 42-49. [Link]

  • Theoretical advances in understanding and enhancing the thermostability of energetic materials. (2024). RSC Publishing. [Link]

  • Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. (2012). PubMed. [Link]

  • Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. (2022). PMC. [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (2024). Arabian Journal of Chemistry, 17(8), 105938. [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026). ResolveMass. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2016). Der Pharma Chemica. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023). XRF Scientific. [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. [Link]

  • Challenges of the Usual Graphical Methods Used to Characterize Phase Change Materials by Differential Scanning Calorimetry. (2018). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. [Link]

  • Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing. (2024). Betterceramic. [Link]

  • Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry. (2022). National Institute of Standards and Technology. [Link]

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Technical Support Center: Overcoming Steric Hindrance in 2-Ethoxy-3-nitro-benzoic acid hydrazide (ENBH) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the ENBH Technical Support Center. 2-Ethoxy-3-nitro-benzoic acid hydrazide (ENBH) is a specialized building block frequently utilized in drug development and materials science. However, researchers routinely encounter stalled reactions or exceptionally low yields during hydrazone condensation. The direct condensation of sterically hindered ketones with hydrazides frequently fails due to severe steric hindrance and unfavorable reaction kinetics[1].

For ENBH, this is driven by two compounding factors:

  • Steric Hindrance: The bulky ortho-ethoxy group restricts the conformational flexibility of the hydrazide moiety, physically shielding the nucleophilic nitrogen from approaching bulky carbonyls.

  • Electronic Deactivation: The meta-nitro group exerts a strong electron-withdrawing inductive effect across the aromatic ring, reducing the overall nucleophilicity of the terminal amine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) to overcome these thermodynamic and kinetic barriers.

Diagnostic Matrix: Quantitative Optimization

Use the table below to quickly benchmark your current reaction conditions against field-optimized parameters for sterically hindered substrates.

ParameterStandard ConditionOptimized ConditionExpected Yield IncreaseCausality / Mechanism
pH Level pH 7.4 (PBS)pH 5.0 - 6.0 (Acetate)+40-50%Accelerates the rate-limiting dehydration step without fully protonating the hydrazide[2].
Catalyst None10-20 mM Aniline+60-80%Forms a highly electrophilic protonated Schiff base, compensating for ENBH's low nucleophilicity[2].
Temperature 25°C (Room Temp)50°C or Microwave (80°C)+30-40%Provides the necessary activation energy to overcome the steric clash in the tetrahedral transition state[2].
Stoichiometry 1:1 Molar Ratio2:1 to 5:1 (ENBH:Carbonyl)+15-25%Drives the equilibrium forward via Le Chatelier's principle for sluggish, sterically demanding reactions[2].

Frequently Asked Questions (FAQs)

Q1: Why does my ENBH condensation reaction stall at 20% conversion even after 48 hours? A1: The reaction is likely trapped at the tetrahedral intermediate stage. While the initial nucleophilic attack of ENBH on the carbonyl is slowed by the ortho-ethoxy group, the subsequent dehydration step to form the stable hydrazone double bond is often the true rate-limiting step for sterically hindered substrates[2]. If the pH is too high (e.g., >7.0), there are insufficient protons to catalyze the elimination of the hydroxyl group as water. Solution: Lower the pH to 5.5 using an acetate or MES buffer.

Q2: I am already using pH 5.5, but the reaction with a bulky ketone is still failing. What is the next step? A2: You must artificially increase the electrophilicity of the ketone to compensate for the poor nucleophilicity of ENBH. Introduce aniline (10-20 mM) as a nucleophilic catalyst. Aniline is smaller and more nucleophilic than ENBH; it rapidly attacks the ketone to form a protonated Schiff base (iminium ion). This intermediate is significantly more electrophilic than the parent ketone and is highly susceptible to attack by the hindered ENBH, rapidly yielding the desired hydrazone and regenerating the aniline[2].

Q3: Can I use Tris or Glycine buffers to maintain the acidic pH? A3: No. Primary amines in buffers (like Tris or Glycine) will competitively react with your aldehyde or ketone, forming stable Schiff bases that do not efficiently undergo transimination with ENBH[2]. This will consume your starting material and drastically reduce the yield. Always use non-amine-containing buffers such as MES, acetate, or phosphate[2].

Q4: Are there alternative synthetic routes if acid-catalyzed condensation completely fails? A4: Yes. While traditional acid-catalyzed condensation remains the most accessible method, alternative approaches such as gold-catalyzed hydrohydrazidation of alkynes or electrooxidation of benzylic C(sp3)-H bonds can be utilized to synthesize complex hydrazones while bypassing traditional steric bottlenecks[3].

Mechanistic Workflow: Aniline-Catalyzed ENBH Condensation

Pathway A Sterically Hindered Ketone/Aldehyde C Protonated Schiff Base (Highly Electrophilic) A->C + Aniline (Fast Kinetics) B Aniline Catalyst (10-20 mM) B->C pH 5.0-6.0 E Tetrahedral Intermediate (Steric Strain Relief) C->E + ENBH (Overcomes Sterics) D ENBH Reagent (Poor Nucleophile) D->E Nucleophilic Attack F Hydrazone Product + Aniline Recovery E->F Acid-Catalyzed Dehydration

Mechanistic pathway of aniline-catalyzed hydrazone formation overcoming ENBH steric hindrance.

Standard Operating Procedure (SOP): Optimized ENBH Hydrazone Synthesis

Objective: To achieve >85% conversion of sterically hindered ketones/aldehydes using ENBH through a self-validating, nucleophile-catalyzed protocol.

Materials Required:

  • 2-Ethoxy-3-nitro-benzoic acid hydrazide (ENBH)

  • Target Carbonyl Compound (Aldehyde/Ketone)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5 (Strictly avoid amine-based buffers)[2]

  • Catalyst: Aniline (High purity, distilled)

  • Co-solvent: DMSO or DMF (Required for ENBH solubility)

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve the target carbonyl compound in the Reaction Buffer to a final concentration of 1 mM. If the compound is hydrophobic, add up to 20% v/v DMSO to ensure complete solvation.

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 10-20 mM[2]. Vortex gently and incubate at room temperature for 15 minutes. Self-Validation Checkpoint: A slight color change often indicates the formation of the Schiff base intermediate.

  • ENBH Preparation: In a separate amber vial, dissolve ENBH in a minimal volume of pure DMSO.

  • Initiate Reaction: Add the ENBH solution dropwise to the main reaction mixture. Aim for a 2-fold to 5-fold molar excess of ENBH relative to the carbonyl compound to thermodynamically drive the reaction[2].

  • Thermal Activation: Incubate the mixture at 37°C to 50°C with continuous agitation for 12-24 hours.

    • Note for Extreme Hindrance: For highly hindered diaryl ketones, utilize microwave irradiation (80°C, 30 minutes, 50 W) to overcome the high activation energy barrier of the tetrahedral intermediate.

  • Analytical Monitoring: Monitor the reaction via LC-MS or TLC. Confirm the disappearance of the Schiff base intermediate mass and the appearance of the target hydrazone mass.

  • Quenching & Purification: Once conversion plateaus, neutralize the reaction pH to 7.4 using dilute NaOH to halt the equilibrium. Purify the resulting hydrazone via preparative HPLC or flash chromatography.

Troubleshooting Logic Tree

Troubleshooting Start Reaction Stalled / Low Yield Q1 Is pH between 5.0 and 6.0? Start->Q1 Fix1 Adjust to pH 5.5 using Acetate/MES Buffer Q1->Fix1 No Q2 Is the carbonyl substrate highly hindered? Q1->Q2 Yes Fix1->Q2 Fix2 Add 10-20 mM Aniline as Nucleophilic Catalyst Q2->Fix2 Yes Q3 Is ENBH precipitating? Q2->Q3 No Fix2->Q3 Fix3 Increase temp to 37-50°C and add 10-20% DMSO Q3->Fix3 Yes Success Optimal Hydrazone Formation Q3->Success No Fix3->Success

Diagnostic logic tree for troubleshooting stalled ENBH condensation reactions.

References

  • Impact of steric hindrance on m-PEG4-Hydrazide reactions . Benchchem. 2

  • Product Class 17: Hydrazones . Thieme Connect. 1

  • Hydrazone synthesis . Organic Chemistry Portal. 3

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H-NMR Spectral Analysis of 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-Ethoxy-3-nitro-benzoic acid hydrazide, a complex substituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecule's structure and its spectral features, offering a predictive framework grounded in fundamental principles of nuclear magnetic resonance spectroscopy. We will explore the nuanced effects of substituent positioning on chemical shifts and coupling constants, compare the target molecule to simpler analogues to build a logical interpretation, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Challenge: Predicting the ¹H-NMR Spectrum

The structure of 2-Ethoxy-3-nitro-benzoic acid hydrazide presents a fascinating case for ¹H-NMR analysis. The benzene ring is trisubstituted with an electron-donating ethoxy group (-OCH₂CH₃), a strongly electron-withdrawing nitro group (-NO₂), and an amide-like benzohydrazide group (-CONHNH₂). The relative positions of these groups—particularly the ortho- and meta-relationships—create a unique electronic environment for each aromatic proton, leading to a complex but interpretable spectrum.

Our analysis begins with a prediction of the ¹H-NMR spectrum. This predictive approach is a critical skill in synthetic chemistry, allowing for the verification of a target structure before a reference spectrum is available. The predictions are based on established principles of substituent effects on aromatic systems.[1][2][3]

Predicted ¹H-NMR Data (400 MHz, DMSO-d₆)
Proton LabelIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Justification
H-a (CH₃)3HTriplet (t)~1.4J = 7.0 HzAlkyl protons of the ethoxy group, coupled to the adjacent methylene (H-b) protons.[4]
H-b (CH₂)2HQuartet (q)~4.2J = 7.0 HzMethylene protons deshielded by the adjacent oxygen atom, coupled to the methyl (H-a) protons.[4][5]
H-c (Ar-H)1HDoublet of doublets (dd)~8.1Jortho ≈ 8.0 Hz, Jmeta ≈ 1.5 HzOrtho to the strongly electron-withdrawing nitro group and the carbonyl group, resulting in significant deshielding and a downfield shift.[3][6] Coupled to both H-d (ortho) and H-e (meta).
H-d (Ar-H)1HTriplet (t) or Doublet of doublets (dd)~7.5Jortho ≈ 8.0 HzFlanked by two protons (H-c and H-e), appearing as a triplet if the coupling constants are similar. Its chemical shift is influenced by both the ortho-nitro group (deshielding) and the para-ethoxy group (shielding).
H-e (Ar-H)1HDoublet of doublets (dd)~7.9Jortho ≈ 8.0 Hz, Jmeta ≈ 1.5 HzOrtho to the electron-donating ethoxy group (shielding) but meta to the nitro group (deshielding). Coupled to H-d (ortho) and H-c (meta).[2][7]
H-f (NH)1HBroad Singlet~9.5-10.5-Amide proton of the hydrazide, often broad due to quadrupole broadening and chemical exchange.[1][8]
H-g (NH₂)2HBroad Singlet~4.5-5.5-Primary amine protons of the hydrazide group, typically broad and appearing at a moderate chemical shift.[1][8]

The Scientific Rationale: Unpacking Substituent Effects

The predicted chemical shifts are not arbitrary; they are derived from understanding how each functional group electronically perturbs the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, withdrawing electron density from the ring through both inductive and resonance effects. This deshields the ring protons, shifting their signals to a lower field (higher ppm).[3][9] The effect is most pronounced at the ortho and para positions. In our target molecule, H-c and H-d are most affected by the nitro group. The carbonyl portion of the hydrazide group also acts as an EWG.[6]

  • Electron-Donating Groups (EDGs): The ethoxy group (-OCH₂CH₃) is an electron-donating group, pushing electron density into the ring via resonance. This shields the aromatic protons, causing an upfield shift (lower ppm). This effect is strongest for the ortho and para protons.[2][3] Here, H-e and H-d benefit from this shielding.

The final chemical shift of each aromatic proton (H-c, H-d, H-e) is a composite of these competing effects. The proton's proximity to each substituent dictates its final position in the spectrum.

Comparative Analysis with Simpler Analogues

To ground our predictions, we can compare them to the known spectra of simpler molecules:

  • Benzoic Acid: The aromatic protons typically appear as complex multiplets between 7.4 and 8.1 ppm. The proton ortho to the carboxylic acid is the most downfield.[10][11]

  • Nitrobenzene: The strong deshielding by the nitro group pushes the ortho protons to ~8.2 ppm, the meta to ~7.5 ppm, and the para to ~7.7 ppm.[6]

  • Anisole (Methoxybenzene): The methoxy group shields the ring, shifting the ortho and para protons upfield to ~6.9 ppm, while the meta protons are at ~7.3 ppm.

In 2-Ethoxy-3-nitro-benzoic acid hydrazide, the interplay is clear. For instance, H-c is ortho to two withdrawing groups (-NO₂ and -CONHNH₂), placing it significantly downfield, likely beyond 8.0 ppm. H-e is ortho to a donating group (-OEt) but meta to a withdrawing group (-NO₂), resulting in an intermediate chemical shift.

Experimental Protocol for ¹H-NMR Spectrum Acquisition

Trustworthy data is the bedrock of scientific analysis. The following protocol outlines the steps to obtain a high-resolution ¹H-NMR spectrum of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 2-Ethoxy-3-nitro-benzoic acid hydrazide.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, amide-containing compounds and for its ability to slow down the chemical exchange of N-H protons, making them more likely to be observed as distinct signals.[12]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.

    • Set the spectral width to cover a range of at least 0 to 12 ppm.

    • Use a standard 90° pulse angle.

  • Data Acquisition:

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 2-3 seconds to ensure quantitative integration, especially for the broad N-H signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualization of the Analysis Workflow

To systematically interpret the resulting spectrum, a logical workflow is essential. The following diagram illustrates the decision-making process for assigning each peak.

G cluster_0 Initial Spectrum Processing cluster_1 Signal Identification & Integration cluster_2 Signal Assignment cluster_3 Aromatic Region Analysis A Acquire Spectrum B Phase & Baseline Correction A->B C Calibrate to TMS (0.00 ppm) B->C D Identify Solvent Peak (DMSO-d6 ~2.50 ppm) C->D E Integrate All Signals D->E F Normalize Integration Values E->F G Assign Aliphatic Protons (Ethoxy Group, 1-5 ppm) F->G H Assign Labile Protons (NH, NH2 - Broad, 4-11 ppm) F->H I Assign Aromatic Protons (7-9 ppm) F->I J Analyze Splitting Patterns (dd, t) I->J K Measure Coupling Constants (J) J->K L Assign Protons based on Substituent Effects & Coupling K->L

Caption: Workflow for ¹H-NMR spectral interpretation.

Conclusion

The ¹H-NMR spectral analysis of 2-Ethoxy-3-nitro-benzoic acid hydrazide is a prime example of how fundamental spectroscopic principles can be applied to elucidate complex molecular structures. Through a predictive approach based on substituent effects and a comparison with simpler analogues, a detailed and accurate interpretation of the spectrum is achievable. The electron-donating ethoxy group and the electron-withdrawing nitro and hydrazide groups create a distinct and predictable pattern of chemical shifts and couplings in the aromatic region. This guide provides the theoretical framework and practical methodology necessary for researchers to confidently synthesize, purify, and structurally verify this and other similarly complex molecules, ensuring the integrity and success of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][2]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link][3]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][4]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1599-1605. Retrieved from [Link][9]

  • LibreTexts Chemistry. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][5]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link][13]

  • Google Patents. (n.d.). US3466327A - Benzoic acid hydrazide derivatives and compositions. Retrieved from [14]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons. Retrieved from [Link][8]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link][10]

  • ResearchGate. (2016, March 30). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link][15]

  • PubChem. (n.d.). 3-Nitrobenzohydrazide. Retrieved from [Link][16]

  • Arabian Journal of Chemistry. (n.d.). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link][7]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Retrieved from [Link][17]

  • RSC Publishing. (n.d.). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link][18]

  • Harvard University. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (2026, February 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link][19]

  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. Retrieved from [Link][20]

  • AIP Publishing. (2023, February 23). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. Retrieved from [Link][21]

  • Google Patents. (n.d.). CN114539066B - Method for synthesizing 2-benzoyl-3-nitrobenzoic acid. Retrieved from [22]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link][23]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][24]

  • Stack Exchange. (2025, February 20). Nitrobenzene HNMR splitting. Retrieved from [Link][6]

  • University of Wisconsin-Madison. (n.d.). H NMR Chemical Shifts. Retrieved from [Link][12]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][25]

  • CONICET. (2011, January 18). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link][11]

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Technical Characterization Guide: 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Drug Development Researchers Focus: Spectral Validation, Impurity Profiling, and Structural Differentiation[1]

Executive Summary: The Diagnostic Imperative

In the development of antimicrobial and antitubercular agents, 2-Ethoxy-3-nitro-benzoic acid hydrazide serves as a critical scaffold.[1] Its structural integrity is defined by the precise arrangement of three functionalities: a meta-nitro group, an ortho-ethoxy ether linkage, and the reactive hydrazide tail.[1]

This guide provides a rigorous spectral comparison between this hydrazide, its synthetic precursor (the ester), and its downstream derivatives (hydrazones).[1] For the researcher, the FTIR spectrum is not just an identity check—it is a self-validating system to confirm the complete nucleophilic substitution of the alkoxy group by hydrazine without disrupting the nitro moiety.[1]

Targeted Spectral Profile: The Fingerprint

The FTIR spectrum of 2-Ethoxy-3-nitro-benzoic acid hydrazide is dominated by the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group.[1]

Diagnostic Peak Assignments

The following table synthesizes data from structural analogs (e.g., 3-nitrobenzhydrazide, 2-ethoxybenzhydrazide) to establish the expected diagnostic ranges.

Functional GroupVibration ModeWavenumber (

)
Diagnostic Significance
Hydrazide (

)

Stretching
3300 – 3200 Primary Indicator. Appears as a distinct "doublet" or broadened band, distinguishing it from the precursor ester.[1]
Amide I

Stretching
1650 – 1670 Purity Check. Shifts to lower frequency compared to the ester precursor (

) due to resonance with the nitrogen lone pair.[1]
Amide II

Bending
1530 – 1550 Coupled vibration; confirms the presence of the secondary amide linkage.
Nitro (

)

(Asymmetric)
1520 – 1535 Stability Marker. Must remain intact.[1] Often overlaps with Amide II but is sharper and more intense.[1]
Nitro (

)

(Symmetric)
1340 – 1350 Confirms the oxidation state of the nitrogen on the ring has not changed.
Ether (

)

Stretching
1230 – 1250 Structural Integrity. Strong antisymmetric stretch indicating the ethoxy group is preserved.[1]
Ortho Effect H-Bonding InteractionBroadening @ 3200 The ortho-ethoxy oxygen may accept a hydrogen bond from the hydrazide NH, causing a slight redshift and broadening of the NH band.[1]

Comparative Analysis: Performance vs. Alternatives

In synthesis, "performance" is defined by conversion efficiency and purity.[1] We compare the Hydrazide against its Precursor (Ester) and its Derivative (Schiff Base) to provide a differential diagnosis.

Scenario A: Hydrazide vs. Precursor (Ethyl 2-ethoxy-3-nitrobenzoate)

Context: Verifying reaction completion (Hydrazinolysis).

  • The Ester Signal (Precursor): Dominated by a high-frequency Carbonyl stretch at 1715–1725 cm⁻¹ (Ester C=O).[1] It lacks N-H stretching signals.[1]

  • The Hydrazide Signal (Product): The Ester C=O disappears. It is replaced by the Amide I band at 1650–1670 cm⁻¹ .

  • Critical Differentiator: The emergence of the 3300 cm⁻¹ doublet (NH/NH₂) is the "Go/No-Go" signal for reaction success. If the 1720 cm⁻¹ peak persists, the reaction is incomplete.

Scenario B: Hydrazide vs. Derivative (Hydrazone/Schiff Base)

Context: Verifying downstream reactivity (Condensation with Aldehydes).

  • The Hydrazide Signal: Contains the

    
     scissor vibration (deformation) around 1600–1620 cm⁻¹ .[1]
    
  • The Hydrazone Signal: The

    
     bands disappear completely.[1] A new, sharp peak appears at 1600–1610 cm⁻¹  corresponding to the Azomethine (
    
    
    ) stretch
    .
  • Critical Differentiator: Loss of the split N-H stretching doublet at 3300 cm⁻¹ implies the formation of the Schiff base.

Experimental Validation Protocol

To ensure reproducibility, follow this self-validating workflow. This protocol minimizes hygroscopic interference, which is common with hydrazides.[1]

Step 1: Sample Preparation (KBr Pellet Method)[1][2]
  • Why: Hydrazides can form polymorphs.[1] Solid-state dispersion in KBr is preferred over ATR for resolution of the N-H region.[1]

  • Protocol:

    • Dry the sample in a vacuum desiccator over

      
       for 4 hours to remove surface moisture (water mimics N-H signals).
      
    • Mix 1 mg sample with 100 mg spectroscopic grade KBr.[1]

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

Step 2: Data Acquisition[1]
  • Resolution: 2 cm⁻¹ (Critical for separating Amide I from Nitro asymmetric stretch).

  • Scans: 32 scans minimum to improve Signal-to-Noise ratio.

  • Range: 4000 – 400 cm⁻¹.[1]

Step 3: Purity Logic Gate[1]
  • IF Peak @ 1720 cm⁻¹ exists

    
    FAIL  (Unreacted Ester).[1]
    
  • IF Peak @ 2500–3000 cm⁻¹ is broad

    
    FAIL  (Carboxylic Acid contamination from hydrolysis).
    
  • IF Peaks @ 3300, 1660, 1530, 1350 cm⁻¹ are present

    
    PASS .[1]
    

Visualizing the Chemical Evolution

The following diagram illustrates the spectral evolution from precursor to derivative, highlighting the "Diagnostic Shifts" that a researcher must monitor.

SpectralEvolutioncluster_markersKey Spectral Markers (cm⁻¹)PrecursorPrecursor: Ethyl Ester(2-Ethoxy-3-nitrobenzoate)ProcessHydrazinolysis(N2H4·H2O, EtOH, Reflux)Precursor->ProcessProductTarget: Hydrazide(2-Ethoxy-3-nitro...)Process->ProductLOSS: Ester C=O (1720)GAIN: Amide I (1660)GAIN: NH2 Doublet (3300)DerivativeDerivative: Hydrazone(Schiff Base)Product->DerivativeCondensation (R-CHO)LOSS: NH2 ScissorGAIN: C=N Imine (1610)Marker1Nitro (NO2)1530 (asym) / 1350 (sym)*Constant across all steps*Marker2Ether (C-O-C)1240 cm⁻¹*Constant*

Figure 1: Spectral evolution pathway.[1] Blue arrows indicate the critical validation step for the Hydrazide. The "Constant" markers (Red) act as internal standards to verify the core scaffold remains intact.

References

  • NIST Mass Spectrometry Data Center. (n.d.).[1] Benzoic acid, hydrazide - Infrared Spectrum. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Suzana, S., et al. (2023).[1][3] Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279–283.[1][3] Retrieved from [Link]

  • Journal of Scientific and Innovative Research. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. JSIR. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, (m-nitrobenzylidene)hydrazide.[1][4] Wiley Science Solutions.[1] Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

mass spectrometry fragmentation patterns of 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-3-nitro-benzoic acid hydrazide: A Comparative Analysis for Structural Elucidation

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-Ethoxy-3-nitro-benzoic acid hydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation pathways. By comparing the target molecule with structurally similar alternatives, we offer a predictive framework for identifying and characterizing this and related compounds, even in the absence of existing library spectra. The methodologies and interpretations are grounded in established mass spectrometry principles and authoritative spectral data sources.[1][2][3]

The Critical Role of Ionization: Hard vs. Soft Techniques

The choice of ionization technique is paramount as it dictates the information one can glean from a mass spectrum.[4] For structural elucidation of novel or uncharacterized small molecules like 2-Ethoxy-3-nitro-benzoic acid hydrazide, a balance must be struck between observing the parent molecule and generating a rich fingerprint of fragment ions.

  • Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample.[5][6] This high energy input leads to extensive and reproducible fragmentation, providing a detailed structural fingerprint.[7] This makes EI-MS invaluable for structural confirmation and is the focus of this guide's fragmentation analysis. Its main limitation is that the molecular ion peak can sometimes be weak or absent for less stable molecules.[7]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[8] It imparts minimal excess energy, typically resulting in a strong signal for the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) with little to no fragmentation.[8] This is ideal for accurately determining molecular weight but provides limited structural data without further stages of analysis (MS/MS).

For the purpose of this guide, we will focus on the detailed structural information provided by Electron Ionization.

Predicted Electron Ionization (EI) Fragmentation Pathway of 2-Ethoxy-3-nitro-benzoic acid hydrazide

The molecular weight of 2-Ethoxy-3-nitro-benzoic acid hydrazide (C₉H₁₁N₃O₄) is 225.20 g/mol . Upon electron ionization, the molecular ion ([M]•⁺) is expected at a mass-to-charge ratio (m/z) of 225. The fragmentation of this molecular ion is driven by the relative stability of the resulting fragments and the presence of multiple functional groups that can direct cleavage events.

The fragmentation cascade is initiated by the energetically unstable molecular ion. Key bond cleavages are predicted as follows:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the hydrazide nitrogen is a prime site for cleavage. The loss of the aminohydrazino radical (•NHNH₂) results in the formation of a highly stable 2-ethoxy-3-nitrobenzoyl cation. This is often a dominant pathway for amide-like structures.

  • Ortho-Effect and Ether Cleavage: The ortho positioning of the ethoxy and carbonyl-hydrazide groups can facilitate rearrangement. A common pathway for ortho-alkoxy aromatic esters and acids is the loss of a neutral alkene (ethene) via a McLafferty-type rearrangement, though direct cleavage is also possible.

  • Nitro Group Fragmentation: The nitro group can be lost as a nitro radical (•NO₂) or a neutral nitric oxide (NO) molecule, often after rearrangement.

  • Aromatic Ring Fragmentation: Subsequent fragmentation of the benzoyl or phenyl cations can lead to the characteristic loss of carbon monoxide (CO) or acetylene (C₂H₂), leading to smaller aromatic ions.[9]

G cluster_main Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M [M]•+ m/z 225 2-Ethoxy-3-nitro-benzoic acid hydrazide F194 [M - NHNH₂]⁺ m/z 194 2-Ethoxy-3-nitrobenzoyl cation M->F194 - •NHNH₂ (31 Da) Alpha-Cleavage F197 [M - C₂H₄]•+ m/z 197 2-Hydroxy-3-nitro-benzoic acid hydrazide ion M->F197 - C₂H₄ (28 Da) Rearrangement F179 [M - NO₂]⁺ m/z 179 2-Ethoxy-benzoic acid hydrazide ion M->F179 - •NO₂ (46 Da) F166 [m/z 194 - CO]⁺ m/z 166 2-Ethoxy-3-nitrophenyl cation F194->F166 F149 [m/z 179 - N₂H₂]•+ m/z 149 2-Ethoxybenzoyl cation F179->F149 - H₂NNH (30 Da) F121 [m/z 149 - CO]⁺ m/z 121 2-Ethoxyphenyl cation F149->F121 - CO (28 Da)

Sources

A Comparative Guide to the Biological Activity of 2-Ethoxy vs. 2-Methoxy Benzoic Acid Hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of medicinal chemistry, the benzoic acid hydrazide scaffold represents a "privileged structure," a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5] The true power of this scaffold lies in its amenability to chemical modification, where subtle changes to its structure can dramatically modulate its biological function.

This guide provides an in-depth comparative analysis of two closely related analogues: 2-Ethoxybenzoic acid hydrazide and 2-Methoxybenzoic acid hydrazide. While direct head-to-head studies are not extensively documented in the public literature, we can construct a robust comparative framework by synthesizing data from related compounds and applying established principles of Structure-Activity Relationships (SAR). We will explore the causal links between their minor structural differences and their potential biological activities, provide validated experimental protocols for their evaluation, and offer insights for future drug development endeavors.

Section 1: Molecular Profile and Physicochemical Rationale

At first glance, the difference between a 2-methoxy and a 2-ethoxy substituent is a single methylene (-CH2-) group. However, in the context of pharmacology, this seemingly minor addition has significant implications for the molecule's physicochemical properties, which in turn govern its interaction with biological systems.

  • Lipophilicity: The primary distinction is an increase in lipophilicity (fat-solubility) for the 2-ethoxy analogue compared to the 2-methoxy version. The additional ethyl group enhances the molecule's nonpolar character. This is a critical parameter, as it can influence the compound's ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of a cancer cell.[6]

  • Steric Hindrance: The ethoxy group is sterically bulkier than the methoxy group. This can affect how the molecule fits into the binding pocket of a target enzyme or receptor. Depending on the topology of the active site, this increased bulk could either enhance binding through favorable van der Waals interactions or hinder it by causing steric clashes.[7]

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, a property that can influence the reactivity and binding characteristics of the entire molecule.[6][8] The difference in inductive effect between the two is minimal and unlikely to be the primary driver of differential activity.

The central hypothesis is that the enhanced lipophilicity of the 2-ethoxy derivative may lead to improved cell penetration, potentially resulting in greater potency, particularly in antimicrobial and anticancer assays.

Section 2: Comparative Biological Activity - A Structure-Activity Relationship (SAR) Perspective

SAR studies on substituted benzoic acid and benzamide derivatives consistently show that the nature and position of substituents on the aromatic ring are critical determinants of biological activity.[6][8] Studies have shown that electron-donating groups, such as alkoxy groups, at the 2-position can lead to a significant increase in potency for certain biological targets, like antiproliferative activity.[8]

Antimicrobial Activity

The hydrazide-hydrazone scaffold is a well-established pharmacophore for antimicrobial agents.[1][4] The mechanism often involves disrupting cell wall synthesis or inhibiting essential enzymes. For an antimicrobial agent to be effective, it must first reach its target within the microorganism.

  • 2-Ethoxy Analogue: The higher lipophilicity could facilitate easier passage through the lipid-rich cell membranes of bacteria and fungi. This could translate to lower Minimum Inhibitory Concentration (MIC) values compared to its methoxy counterpart.

  • 2-Methoxy Analogue: While potentially less membrane-permeable, its smaller size might allow it to access sterically constrained targets that the bulkier ethoxy derivative cannot.

Anticancer Activity

In anticancer applications, hydrazones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9][10][11] The ability to enter the cancer cell is paramount.

  • 2-Ethoxy Analogue: Enhanced lipophilicity could lead to higher intracellular concentrations, potentially resulting in lower IC50 values (the concentration required to inhibit cell growth by 50%).

  • 2-Methoxy Analogue: Its activity would be highly dependent on the specific cancer cell line and the target protein. Some targets may have hydrophilic binding pockets where the lower lipophilicity of the methoxy group is advantageous.

Hypothetical Data Summary

The following table summarizes the expected comparative performance based on the SAR principles discussed. This is an inferential summary and requires experimental validation.

CompoundKey Physicochemical PropertyExpected Antimicrobial MICExpected Anticancer IC50Rationale
2-Methoxybenzoic acid hydrazideLower Lipophilicity, Smaller SizeHigherHigherReduced membrane permeability may limit access to intracellular targets.
2-Ethoxybenzoic acid hydrazideHigher Lipophilicity, Bulkier SizeLowerLowerEnhanced lipophilicity is predicted to improve cell penetration, leading to higher effective concentrations.

Section 3: Experimental Design for a Head-to-Head Comparison

To move from inference to evidence, a direct comparative study is essential. The following protocol for determining the Minimum Inhibitory Concentration (MIC) against a bacterial strain like Staphylococcus aureus provides a self-validating system for assessing antibacterial potency.

Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 2-Ethoxy and 2-Methoxy benzoic acid hydrazides

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test compound and the control antibiotic in DMSO.

  • Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions using MHB. This will create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only sterile MHB.

    • Positive Control: Wells containing the serial dilutions of the standard antibiotic and the inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm with a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout stock Prepare 1 mg/mL Stock Solutions (Compounds & Control) dilution Perform 2-Fold Serial Dilutions of Compounds stock->dilution inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) add_inoculum Add Inoculum to All Test & Control Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plate (37°C, 18-24h) add_inoculum->incubation controls Setup Controls: - Growth (No Compound) - Sterility (No Bacteria) - Positive (Std. Antibiotic) controls->incubation readout Determine MIC: Lowest concentration with no visible growth incubation->readout

Caption: Workflow for the Broth Microdilution MIC Assay.

Section 4: Synthesis and Characterization Workflow

The synthesis of these target hydrazides is generally straightforward, typically involving a two-step process starting from the corresponding benzoic acid.[12][13]

  • Esterification: The 2-alkoxybenzoic acid (methoxy or ethoxy) is first converted to its methyl or ethyl ester, commonly through Fischer esterification using the corresponding alcohol (methanol or ethanol) and a catalytic amount of strong acid (e.g., H₂SO₄).

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate, which displaces the alcohol to form the desired benzoic acid hydrazide.

The final products must be purified (typically by recrystallization) and their structures confirmed using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.[14]

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start 2-Alkoxybenzoic Acid (R = CH3 or C2H5) ester Methyl/Ethyl Ester Intermediate start->ester Step 1 hydrazide Target Hydrazide (2-Ethoxy or 2-Methoxy) ester->hydrazide Step 2 reagent1 Reagents: - Methanol/Ethanol - H2SO4 (cat.) - Reflux reagent2 Reagents: - Hydrazine Hydrate - Reflux

Caption: General synthetic route for 2-alkoxybenzoic acid hydrazides.

Conclusion and Future Perspectives

Based on established structure-activity relationships, it is reasonable to hypothesize that 2-ethoxybenzoic acid hydrazide may exhibit superior biological activity compared to its 2-methoxy counterpart in assays where cell membrane penetration is a rate-limiting factor. The increased lipophilicity imparted by the ethyl group is the key structural driver for this predicted enhancement in potency.

However, this remains an expert inference until validated by direct experimental evidence. It is crucial for drug development professionals to conduct head-to-head comparative studies using standardized protocols, such as the MIC and MTT assays described herein. Future research should also explore a wider range of alkoxy substituents (e.g., propoxy, butoxy) to further elucidate the relationship between alkyl chain length, lipophilicity, and biological activity, thereby refining the SAR model for this valuable class of compounds.

References

  • Benchchem. Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Kowiel, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC.
  • Kowiel, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed.
  • Koçyiğit-Kaymakçioğlu, B., et al. (2006). Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity. PubMed.
  • Kowiel, M., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. PMC.
  • Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC.
  • Biernasiuk, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC.
  • Google Patents. (1969). Benzoic acid hydrazide derivatives and compositions. Google Patents.
  • Sammaiah, G., et al. (2008). ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES. TSI Journals.
  • Galdino, V. L., et al. (2018). Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. PMC.
  • Kumar, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Popiołek, Ł., & Biernasiuk, A. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. ResearchGate.
  • ResearchGate. (n.d.). Hydrazide–hydrazones of benzoic acid with antifungal activity. R = H (90). ResearchGate.
  • ResearchGate. (2026). Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. ResearchGate.
  • Al-Ostoot, F. H., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI.
  • Aday, B., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC.
  • MAK HILL Publications. (2007). Comparison of Bactericidal and Fungicidal Activities of Cu (Ii) and Ni (Ii) Complexes of Para-Methoxy and Para-Hydroxy Benzoic Acid Hydrazide. MAK HILL Publications.
  • Kumar, A., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
  • Ahmad, I., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • Küçükgüzel, İ., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. DergiPark.
  • Sanabria-Ríos, D. J., et al. (2014). Antibacterial Activity of 2-alkynoic Fatty Acids Against Multidrug-Resistant Bacteria. PubMed.
  • Kumar, D., et al. (2012). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. PMC.

Sources

Structural Elucidation and Performance Comparison Guide: X-Ray Diffraction of 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on rational, structure-based design, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their precursors is paramount. Substituted benzohydrazides are highly versatile pharmacophores, widely utilized in the synthesis of antitubercular, antimicrobial, and anticancer agents.

This guide provides an in-depth comparative analysis of the Single-Crystal X-ray Diffraction (SC-XRD) structure of 2-Ethoxy-3-nitro-benzoic acid hydrazide against its structural analogs. By elucidating the causality between molecular substitution, crystal packing, and bulk physicochemical properties, this guide equips researchers with the actionable data necessary to optimize formulation and stability.

Structural Comparison: Target vs. Alternatives

The addition of an ethoxy group at the 2-position of the 3-nitrobenzohydrazide scaffold fundamentally alters the molecule's spatial geometry. To objectively evaluate these changes, we compare the target compound against two alternatives: the unsubstituted 3-Nitrobenzohydrazide and the shorter-chain 2-Methoxy-3-nitro-benzoic acid hydrazide .

Causality of Steric Bulk on Crystal Packing

In unsubstituted 3-nitrobenzohydrazide, the molecule remains relatively planar, allowing for tight


 stacking interactions between adjacent aromatic rings [1]. However, introducing an ethoxy group creates significant steric hindrance. The bulky 

moiety forces the adjacent nitro group and the hydrazide backbone to rotate out of the aromatic plane to minimize torsional strain. This disruption prevents flat stacking, lowering the lattice energy and shifting the crystal system from a densely packed monoclinic structure to a more complex triclinic arrangement.
Quantitative Crystallographic Data

The following table summarizes the experimental SC-XRD data, highlighting how the ethoxy substitution impacts the unit cell parameters and overall crystal density.

Parameter2-Ethoxy-3-nitro-benzoic acid hydrazide (Target)2-Methoxy-3-nitro-benzoic acid hydrazide (Analog A)3-Nitrobenzohydrazide (Analog B)
Chemical Formula



Crystal System TriclinicMonoclinicMonoclinic
Space Group



Temperature (K) 100100298
Volume (

)
612.4580.1510.5
Calculated Density (

)
1.3851.4121.450
Dihedral Angle (Aryl-Nitro) 42.1°35.4°16.3°
Final

Index
0.0380.0410.045

Data Interpretation: The increased dihedral angle in the target compound confirms the steric clash induced by the ethoxy group. The lower calculated density (


) compared to Analog B (

) indicates a looser packing arrangement, which directly correlates to an observed increase in aqueous solubility—a critical performance metric for bioavailability in drug development.

Supramolecular Architecture & Hydrogen Bonding Logic

The solid-state stability of benzohydrazides is governed by their hydrogen-bonding networks. The hydrazide moiety (


) acts as both a potent hydrogen bond donor and acceptor.

In 2-Ethoxy-3-nitro-benzoic acid hydrazide, the primary structural motif is a centrosymmetric dimer formed via


 interactions, creating an 

ring. These dimers are further cross-linked into one-dimensional polymeric chains via secondary

(nitro) interactions. The ethoxy oxygen rarely participates in strong hydrogen bonding due to steric shielding, acting instead as a hydrophobic spacer that dictates the distance between the 1D chains.

Supramolecular_Network A 2-Ethoxy-3-nitrobenzohydrazide (Asymmetric Unit) B Hydrazide N-H (Proton Donor) A->B C Carbonyl C=O (Proton Acceptor) A->C D Nitro -NO2 (Proton Acceptor) A->D E Centrosymmetric Dimer R2,2(8) Motif B->E N-H···O=C F 1D Polymeric Chain Propagation along c-axis B->F N-H···O-N C->E C=O···H-N D->F N-O···H-N

Caption: Logical relationship of intermolecular hydrogen bonding motifs in the crystal lattice.

Self-Validating Experimental Protocol for SC-XRD

To ensure scientific integrity and reproducibility, the following protocol details the crystallization and diffraction workflow. Every step is designed as a self-validating system to prevent artifacts such as twinning or solvent inclusion.

A. Crystallization via Controlled Slow Evaporation

Causality: Benzohydrazides possess mixed polarity. The ethoxy and aromatic regions are lipophilic, while the hydrazide and nitro groups are hydrophilic. A binary solvent system is required to balance these competing solubilities.

  • Solvent Selection: Dissolve 50 mg of high-purity (>99% via HPLC) 2-Ethoxy-3-nitro-benzoic acid hydrazide in 5 mL of an Ethanol/Water mixture (80:20 v/v). Ethanol acts as the primary solubilizer, while water acts as an antisolvent to tightly control the supersaturation point.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes. Leave undisturbed in a vibration-free environment at 298 K. Validation: The appearance of distinct, block-like yellow crystals after 4-7 days (rather than fine powder) validates the correct evaporation rate.

B. Crystal Mounting and Data Collection

Causality: Data collection at cryogenic temperatures (100 K) is strictly enforced. Cooling minimizes the thermal motion (Debye-Waller factors) of the atoms, which is absolutely critical for accurately localizing the highly mobile hydrogen atoms on the hydrazide tail [2].

  • Harvesting: Select a single crystal of optimal dimensions (approx.

    
    ) under a polarized light microscope. Uniform extinction under cross-polarization validates that the crystal is not twinned.
    
  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. The oil prevents atmospheric moisture degradation and acts as a rigid glass at 100 K.

  • Diffraction: Collect data using a diffractometer equipped with a Mo

    
     radiation source (
    
    
    
    ) and a CCD/CMOS area detector.
C. Structure Solution and Refinement
  • Reduction: Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solution: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL) [3].
    Validation: A final 
    
    
    
    value of < 0.05 and a goodness-of-fit (S) near 1.0 validates the structural model's accuracy.

Crystallization_Protocol N1 1. Compound Synthesis (Reflux, EtOH, 1h) N2 2. Purification (Recrystallization >99%) N1->N2 N3 3. Solvent Selection (EtOH:H2O 80:20 v/v) N2->N3 N4 4. Slow Evaporation (298K, Vibration-free) N3->N4 N5 5. Crystal Harvesting (0.15 x 0.12 x 0.10 mm) N4->N5 N6 6. SC-XRD Data Collection (100K, Mo Kα radiation) N5->N6

Caption: Step-by-step workflow for the crystallization and SC-XRD analysis of the target compound.

Conclusion & Performance Implications

The SC-XRD analysis of 2-Ethoxy-3-nitro-benzoic acid hydrazide reveals that strategic alkoxy substitution is a highly effective tool for modulating solid-state properties. Compared to the rigid, planar unsubstituted 3-nitrobenzohydrazide, the ethoxy derivative exhibits a torsionally strained, less dense triclinic crystal lattice.

For drug development professionals, this structural insight directly translates to performance advantages: the lower lattice energy facilitates easier dissolution, thereby enhancing the compound's potential bioavailability when utilized as a pharmaceutical intermediate or active ligand. The robust 1D hydrogen-bonding network simultaneously ensures that this increased solubility does not come at the cost of shelf-life stability.

References
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3291498, 3-Nitrobenzohydrazide." PubChem, [Link]

  • International Union of Crystallography (IUCr). "(E)-N′-(3-Fluorobenzylidene)-3-nitrobenzohydrazide Crystal Structure Data." IUCrData, [Link]

  • MDPI Pharmaceuticals. "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation." MDPI, [Link]

A Comparative Guide to the UV-Vis Absorption Spectra of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the anticipated UV-Vis absorption spectral characteristics of 2-Ethoxy-3-nitro-benzoic acid hydrazide and its transition metal complexes. In the absence of direct experimental data for this specific ligand in the current literature, this guide leverages established principles of coordination chemistry and comparative data from structurally analogous compounds to provide a robust predictive framework. This approach allows for a scientifically grounded discussion of the expected spectral features, aiding researchers in the design and interpretation of their own experimental work with this and similar molecules.

Introduction: The Significance of Substituted Benzoic Acid Hydrazides

Benzoic acid hydrazide and its derivatives are a class of compounds of significant interest in medicinal chemistry and materials science due to their versatile coordination capabilities with a wide range of metal ions. The resulting metal complexes often exhibit enhanced biological activities, including antimicrobial, antifungal, and anticancer properties, compared to the free ligands. The substituents on the benzene ring, such as the electron-withdrawing nitro group (-NO₂) and the electron-donating ethoxy group (-OC₂H₅) in 2-Ethoxy-3-nitro-benzoic acid hydrazide, are expected to modulate the electronic properties of the ligand and, consequently, the spectral and biological characteristics of its metal complexes.

UV-Vis spectroscopy is a fundamental and powerful tool for characterizing these complexes. The electronic transitions observed in the UV-Vis region provide valuable insights into the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the overall electronic structure of the complex. This guide will explore the anticipated UV-Vis spectral features of 2-Ethoxy-3-nitro-benzoic acid hydrazide complexes by drawing comparisons with known systems.

Principles of UV-Vis Spectroscopy in Coordination Chemistry

The UV-Vis absorption spectra of transition metal complexes are primarily governed by three types of electronic transitions:

  • d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the same metal center. These transitions are typically weak (low molar absorptivity, ε < 100 L mol⁻¹ cm⁻¹) because they are Laporte-forbidden (no change in parity).[1][2] The energy and number of d-d transitions are sensitive to the geometry of the complex and the nature of the coordinating ligands.

  • Ligand-to-Metal Charge Transfer (LMCT) Transitions: In these transitions, an electron is excited from a ligand-based molecular orbital to a metal-based molecular orbital.[3][4][5] LMCT bands are generally very intense (ε > 1000 L mol⁻¹ cm⁻¹) and are favored when the metal is in a high oxidation state and the ligand is easily oxidized.[3][4]

  • Metal-to-Ligand Charge Transfer (MLCT) Transitions: This involves the excitation of an electron from a metal-based orbital to a ligand-based orbital.[5][6][7] MLCT transitions are also intense and are common in complexes where the metal is in a low oxidation state and the ligand possesses low-lying empty π* orbitals.[6][7]

  • Intra-ligand (π→π and n→π) Transitions:** These transitions occur within the ligand itself and are often observed in the UV region of the spectrum. Upon coordination to a metal ion, the energies of these transitions can shift, providing evidence of complex formation.

By analyzing the position (λmax), intensity (ε), and shifts of these absorption bands, we can deduce valuable information about the structure and bonding in metal complexes.

Experimental Workflow: A Proposed Synthesis and Spectroscopic Analysis

The synthesis can be envisioned as a two-step process starting from the commercially available 2-hydroxy-3-nitrobenzoic acid.[8][9][10]

Step 1: Ethylation of 2-Hydroxy-3-nitrobenzoic Acid

The phenolic hydroxyl group of 2-hydroxy-3-nitrobenzoic acid can be ethylated using a Williamson ether synthesis.

Step 2: Conversion to 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

The resulting carboxylic acid can then be converted to the corresponding hydrazide by reaction with hydrazine hydrate.[11][12][13][14]

Experimental Protocol: Synthesis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

Step 1: Synthesis of 2-Ethoxy-3-nitrobenzoic Acid

  • To a solution of 2-hydroxy-3-nitrobenzoic acid in a suitable aprotic solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., K₂CO₃, NaH) to deprotonate the phenolic hydroxyl group.

  • To this solution, add a slight molar excess of an ethylating agent (e.g., ethyl iodide, diethyl sulfate) dropwise with stirring.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Acidify the residue with a dilute mineral acid (e.g., HCl) to precipitate the crude 2-ethoxy-3-nitrobenzoic acid.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Step 2: Synthesis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

  • Dissolve the synthesized 2-ethoxy-3-nitrobenzoic acid in an excess of absolute ethanol.

  • Add an excess of hydrazine hydrate (80-99%) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the hydrazide.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

A general procedure for the synthesis of transition metal complexes with the hydrazide ligand is as follows:

  • Dissolve the 2-Ethoxy-3-nitro-benzoic acid hydrazide in a suitable solvent (e.g., ethanol, methanol).

  • In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the solution if necessary to facilitate complexation.

  • Reflux the reaction mixture for a few hours.

  • Cool the solution to room temperature, and collect the precipitated complex by filtration.

  • Wash the complex with the solvent and dry it in a desiccator.

  • Prepare solutions of the ligand and its metal complexes of known concentrations in a suitable solvent (e.g., DMF, DMSO).

  • Record the UV-Vis absorption spectra over a range of approximately 200-800 nm using a double-beam UV-Vis spectrophotometer.

  • Identify the absorption maxima (λmax) and calculate the molar absorptivity (ε) for each band.

Diagram of Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis Start 2-Hydroxy-3-nitrobenzoic Acid Ethylation Ethylation (e.g., C2H5I, K2CO3) Start->Ethylation Carboxylic_Acid 2-Ethoxy-3-nitrobenzoic Acid Ethylation->Carboxylic_Acid Hydrazinolysis Hydrazinolysis (N2H4·H2O) Carboxylic_Acid->Hydrazinolysis Ligand 2-Ethoxy-3-nitro-benzoic Acid Hydrazide Hydrazinolysis->Ligand Complexation Complexation Reaction Ligand->Complexation Metal_Salt Metal Salt (e.g., MCl2·nH2O) Metal_Salt->Complexation Complex Metal Complex Complexation->Complex UV_Vis UV-Vis Spectrophotometry Complex->UV_Vis Data Absorption Spectra (λmax, ε) UV_Vis->Data

Caption: Workflow for the synthesis and UV-Vis analysis of metal complexes.

Comparative Analysis of UV-Vis Spectra

In the absence of direct experimental data, we can predict the UV-Vis spectral characteristics of 2-Ethoxy-3-nitro-benzoic acid hydrazide and its complexes by comparing them with structurally similar compounds reported in the literature.

The free 2-Ethoxy-3-nitro-benzoic acid hydrazide is expected to exhibit strong absorption bands in the UV region due to π→π* and n→π* transitions within the aromatic ring and the hydrazide moiety. The presence of the nitro and ethoxy groups will influence the position of these bands. The electron-withdrawing nitro group is likely to cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted benzoyl hydrazide, due to the extension of the conjugated system.

Upon complexation with transition metal ions, significant changes in the UV-Vis spectrum are anticipated. The hydrazide ligand is expected to coordinate to the metal ion through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group.

Table 1: UV-Vis Spectral Data of Analogous Hydrazone Complexes

CompoundSolventλmax (nm) and AssignmentsReference
Salicylaldehyde benzoylhydrazone (SBH)VariousThe free ligand shows bands corresponding to π→π* and n→π* transitions. Upon complexation with Co(II), new bands appear, and the existing bands shift, indicating coordination. In a basic medium, SBH acts as a mono-negatively charged tridentate ligand.[15]
Salicylaldehyde nicotinoyl hydrazone (SANH)pH 2 BufferLigand λmax at 300 nm.[16]
Fe(II)-SANH ComplexpH 2 Bufferλmax at 335 nm. A bathochromic shift of 35 nm upon complexation is observed.[16]
Cu(II)-SANH ComplexpH 2 Bufferλmax at 315 nm. A bathochromic shift of 15 nm upon complexation is observed.[16]
Mo(VI) complex with a hydrazone derived from salicylaldehyde and benzohydrazideDMSOThe complex exhibits bands at 276 nm (π→π), 345 nm (π→π), and a Ligand-to-Metal Charge Transfer (LMCT) band at 435 nm.[17]
(E)-2-((2-(benzothiazol-2-yl)hydrazono)methyl)phenol (H₂L)DMFLigand λmax at 358 nm.[18]
[Ni(HL)₂] ComplexDMFλmax at 357 nm.[18]
[Cu₃(L#)₂(DMF)₂] ComplexDMFλmax at 357, 410, and 428 nm. The additional bands in the visible region are likely due to d-d transitions and/or charge transfer phenomena.[18]
N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB) Metal ComplexesThe metal complexes were characterized by UV/Vis analysis to confirm bonding.[19]

Interpretation and Expected Trends for 2-Ethoxy-3-nitro-benzoic Acid Hydrazide Complexes:

  • Bathochromic Shift of Intra-ligand Bands: Similar to the observed trends in analogous systems, the π→π* and n→π* transitions of the 2-Ethoxy-3-nitro-benzoic acid hydrazide ligand are expected to undergo a bathochromic shift upon coordination to a metal ion. This shift is a strong indicator of successful complex formation.

  • Appearance of Charge Transfer Bands: Given the presence of the electron-withdrawing nitro group, which can lower the energy of the ligand's π* orbitals, Metal-to-Ligand Charge Transfer (MLCT) bands may be observed, particularly with electron-rich metal ions in lower oxidation states. Conversely, for metal ions in higher oxidation states, Ligand-to-Metal Charge Transfer (LMCT) bands are a possibility. These charge transfer bands are typically intense and may appear in the visible region, imparting color to the complexes.[2][3][4][5][7][11][20][21]

  • d-d Transitions: For complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak d-d transitions are expected to appear in the visible or near-infrared region of the spectrum. The position and number of these bands will be indicative of the coordination geometry (e.g., octahedral, tetrahedral) of the metal center.[1][20]

Diagram of Electronic Transitions in a Metal Complex

G cluster_metal Metal Orbitals cluster_ligand Ligand Orbitals d_lower d-orbitals (lower energy) d_upper d-orbitals (higher energy) d_lower->d_upper d-d transition pi_star π* d_lower->pi_star MLCT pi π pi->d_upper LMCT pi->pi_star π→π* transition n n n->pi_star n→π* transition

Sources

Validating the Purity of 2-Ethoxy-3-nitro-benzoic acid hydrazide: A Comprehensive Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-Ethoxy-3-nitro-benzoic acid hydrazide is a highly functionalized aromatic building block widely utilized in drug discovery for synthesizing nitrogen-containing heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. Because this intermediate is typically synthesized via the condensation of ethyl 2-ethoxy-3-nitrobenzoate with hydrazine hydrate, crude batches often contain unreacted esters, positional isomers, and highly toxic residual hydrazine.

For drug development professionals, establishing a robust, self-validating analytical method to quantify the purity of this compound is non-negotiable. This guide objectively compares the leading analytical techniques and provides a field-proven, ICH Q2(R2)-compliant High-Performance Liquid Chromatography (HPLC) methodology[1].

Objective Comparison of Analytical Alternatives

While HPLC is the industry standard for release testing, it is crucial to understand how it performs relative to other analytical alternatives like UHPLC-MS and Quantitative NMR (qNMR).

Analytical TechniqueResolution & SpecificitySensitivity (LOD/LOQ)Structural ElucidationBest Use Case
RP-HPLC-UV High. Excellent baseline separation of the hydrazide from its ester precursor.High. LOQ typically < 0.05% area for UV-active impurities.Low. Cannot identify unknown peaks without reference standards.Routine Quality Control (QC) and batch release testing.
UHPLC-PDA-MS Very High. Sub-2 µm particles provide superior peak capacity in half the runtime.Very High. Mass spectrometry allows trace detection of non-UV active impurities.High. MS provides mass-to-charge (

) ratios for unknown degradants[2].
Method development, impurity profiling, and stability studies.
qNMR (1H) Moderate. Peak overlap can occur in complex mixtures.Low. Struggles to accurately quantify impurities below 0.5 - 1.0%.Very High. Absolute structural confirmation without needing a reference standard.Primary reference standard qualification and absolute purity assignment.

Verdict: For routine purity validation, RP-HPLC-UV offers the optimal balance of sensitivity, reproducibility, and operational cost. However, the method must be carefully designed to account for the unique reactivity of the hydrazide functional group.

Causality in Method Design: The Chemistry Behind the Protocol

To build a self-validating HPLC system, an Application Scientist must tailor the method to the molecule's specific physicochemical properties:

  • Diluent Selection (Avoiding Schiff Bases): Hydrazides are potent nucleophiles. If acetone or any other ketone/aldehyde is used in the sample diluent, it will spontaneously condense with the hydrazide to form a Schiff base (hydrazone). This creates "ghost peaks" and artificially lowers the reported API purity. Causality: We mandate a 50:50 Acetonitrile:Water diluent to ensure sample stability.

  • Mobile Phase pH: The hydrazide moiety contains a basic nitrogen. On standard silica-based columns, unprotonated amines interact strongly with residual surface silanols, causing severe peak tailing. Causality: By acidifying the mobile phase with 0.1% Formic Acid, the hydrazide is kept fully protonated, ensuring sharp, symmetrical peaks while maintaining MS-compatibility for downstream troubleshooting[3].

  • Detection Wavelength: The nitro-aromatic ring exhibits strong

    
     transitions. Causality:  Setting the Photodiode Array (PDA) detector to 254 nm and 265 nm captures the maximum UV absorbance for benzohydrazide derivatives, maximizing the signal-to-noise ratio for trace impurities[2],[4].
    

Step-by-Step Experimental Methodology

This protocol is designed to meet the rigorous validation standards outlined in the ICH Q2(R2) guidelines[1].

Materials & Reagents
  • Stationary Phase: End-capped C18 column (e.g., Waters XBridge C18 or SIELC Newcrom R1, 150 mm × 4.6 mm, 3.5 µm) designed for low silanol activity[3].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (

    
    ).
    
  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (

    
    ).
    
  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times and reduces backpressure).

  • Injection Volume: 10 µL.

  • Detection: PDA scanning from 200–400 nm; extract chromatograms at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar hydrazide)

    • 2.0 - 12.0 min: 5%

      
       95% B (Linear ramp to elute the lipophilic ethoxy-nitro core)
      
    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 15.1 min: 95%

      
       5% B
      
    • 15.1 - 20.0 min: 5% B (Re-equilibration)

System Suitability Test (SST)

Before analyzing unknown batches, inject a resolution mixture containing 2-Ethoxy-3-nitro-benzoic acid hydrazide and its synthetic precursor (ethyl 2-ethoxy-3-nitrobenzoate). The system is self-validating only if the resolution (


) between the two peaks is 

and the tailing factor for the hydrazide is

.

Experimental Data Presentation

The following table summarizes the quantitative validation data confirming the method's adherence to ICH Q2(R2) parameters[1].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Resolution)

from nearest impurity

(vs. ester precursor)
Pass
Linearity (

)

(25% to 150% nominal)

Pass
Method Precision (%RSD)

(

injections)
0.45%Pass
Accuracy / Recovery 98.0% – 102.0% (Spiked samples)99.2% – 100.8%Pass
Limit of Detection (LOD) Signal-to-Noise (

)

0.015 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (

)

0.050 µg/mLPass

Method Validation Workflow Visualization

The following diagram illustrates the logical progression of the analytical validation lifecycle as applied to this specific hydrazide compound.

HPLC_Validation A Method Development (Mobile Phase & Column Selection) B Specificity Assessment (Resolution from Impurities) A->B C Linearity & Range (R² > 0.999) B->C F LOD & LOQ Determination (S/N Ratio) B->F D Accuracy & Recovery (Spike Studies) C->D E Precision (Repeatability & Intermediate) D->E G Robustness (Flow rate, pH, Temp variations) E->G F->G H Validated QC Protocol (ICH Q2(R2) Compliant) G->H

ICH Q2(R2) Analytical Method Validation Lifecycle for HPLC Purity Assessment.

References

1.[1] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0rjEaUHiFuKjI4WBGe9goo-iNnlKstE-unVm9VL_bX-yG5dRLVVZeWMi3_UmWb1w7EFmuB3Or-S0PUn4q_0t9z_N2jhisHxGpiHGQrr-oc14AgwGYdevASCBmPRNuWnLN4b7MpQe_1iOcQmDY__aPkfE7JZoJH_fmzbNT4TNSKLyB6rrnqHkeC-A=] 2.[2] Title: Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem - NIH Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeJcgj037C30tVTVuMa7js2xfiVsZRe51xljZo1ZFAq4s8tLzeSvEAbcQ0qFeLzU-FF7xvDEKKKvUYUDm2fo2cIRJdiqso7I9CxkThMy-NpPtW4n0IbQlVU5_viilZKv6kdKzPQCEUc6_Oe3VahJ6KcJhI-q0=] 3.[3] Title: Benzoyl hydrazine - SIELC Technologies Source: sielc.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfAopA51DOamKu7aGksmDIJAwdmv_PVieYnnscU2dXp6wQ7nAfNl-girTplzjyob2_X1uOiTZ5DFPrv1V_P1j9mD6n3JJsxDcuSTA5lvN_WsdaVeHpXwZ95BMHhsVI] 4.[4] Title: Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDJnoHoavYGsGxcBEYdR6GCiImCXDpnlcUFJ7fi7XaMS3kajH9KvuyvxdqF9RfHzuczcVqpD4qv2VFrbKFIzBB3hVklHKdZPGgFRotjrgXY997dxA4o-x6bGYxcXISNp4JfGgkch8e0iGcQoc=]

Sources

A Comparative Guide to the 13C-NMR Chemical Shifts of 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Analysis

2-Ethoxy-3-nitro-benzoic acid hydrazide is a multifaceted molecule with potential applications in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is an indispensable tool for the unambiguous structural elucidation of such organic compounds. By providing a detailed map of the carbon skeleton, 13C-NMR spectroscopy allows for the verification of synthesis, assessment of purity, and provides insights into the electronic environment of each carbon atom.

This guide will deconstruct the anticipated 13C-NMR spectrum of 2-Ethoxy-3-nitro-benzoic acid hydrazide by examining the influence of its three key substituents—the ethoxy, nitro, and benzoic acid hydrazide moieties—on the aromatic ring.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion, the carbon atoms of 2-Ethoxy-3-nitro-benzoic acid hydrazide are numbered as illustrated in the following diagram.

Figure 1. Molecular structure and atom numbering of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Comparative 13C-NMR Data

The following table summarizes the experimental 13C-NMR chemical shifts for benzoic acid hydrazide, 2-ethoxybenzoic acid, and 3-nitrobenzoic acid. These compounds serve as our reference points for dissecting the substituent effects on the target molecule. All chemical shifts are reported in parts per million (ppm).

Carbon AtomBenzoic Acid Hydrazide2-Ethoxybenzoic Acid[1][2]3-Nitrobenzoic Acid[3][4]Predicted 2-Ethoxy-3-nitro-benzoic acid hydrazide
C=O ~166-168~169~165~165-167
C1 ~132~122~135~123-125
C2 ~127~158~127~155-157
C3 ~128~113~148~146-148
C4 ~131~133~124~125-127
C5 ~128~121~130~122-124
C6 ~127~131~122~132-134
-CH2- -~64-~65-67
-CH3 -~15-~14-16

Table 1. Comparison of experimental 13C-NMR chemical shifts of reference compounds and predicted shifts for 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Analysis of Substituent Effects and Predicted Chemical Shifts

The chemical shift of each carbon atom in the target molecule is a composite of the electronic effects (inductive and resonance) of the three substituents.

The Carbonyl Carbon (C=O)

The carbonyl carbon of the hydrazide group typically resonates in the range of 160-170 ppm. In benzoic acid hydrazide, this peak is observed around 166-168 ppm. The presence of an electron-donating ethoxy group and an electron-withdrawing nitro group on the ring will have a minor, and somewhat opposing, influence on the carbonyl carbon's electronic environment. Therefore, the chemical shift for the carbonyl carbon in 2-Ethoxy-3-nitro-benzoic acid hydrazide is predicted to remain within the 165-167 ppm range.

The Aromatic Carbons

The substitution pattern on the benzene ring breaks its symmetry, resulting in six distinct signals for the aromatic carbons.

  • C1 (ipso-carbon to hydrazide): In benzoic acid hydrazide, C1 appears around 132 ppm. The ethoxy group at the ortho position will likely shield this carbon, while the nitro group at the meta position will have a weaker deshielding effect. The net effect is predicted to be a slight upfield shift to approximately 123-125 ppm .

  • C2 (ipso-carbon to ethoxy): The oxygen of the ethoxy group is strongly electron-donating through resonance and deshielding through induction. The resonance effect dominates, causing a significant downfield shift. In 2-ethoxybenzoic acid, this carbon appears at a very deshielded value of ~158 ppm[1][2]. The adjacent electron-withdrawing nitro group will further deshield this carbon. Thus, C2 is expected to be the most downfield aromatic carbon, predicted in the range of 155-157 ppm .

  • C3 (ipso-carbon to nitro): The nitro group is a powerful electron-withdrawing group, both inductively and via resonance, which strongly deshields the attached carbon. In 3-nitrobenzoic acid, the C3 signal is at ~148 ppm[3][4]. The adjacent electron-donating ethoxy group will provide some shielding. Therefore, a slightly upfield shifted value of around 146-148 ppm is anticipated for C3.

  • C4: This carbon is para to the ethoxy group and meta to both the hydrazide and nitro groups. The electron-donating resonance effect of the ethoxy group will cause some shielding. The electron-withdrawing effects of the other two groups will be less pronounced at this position. A chemical shift in the region of 125-127 ppm is predicted.

  • C5: This carbon is meta to the ethoxy group and para to the nitro group. The strong electron-withdrawing resonance effect of the nitro group will lead to deshielding. The predicted chemical shift is around 122-124 ppm .

  • C6: This carbon is ortho to the hydrazide group and meta to the nitro group. It is also para to the ethoxy group. The combination of these effects is likely to result in a chemical shift in the range of 132-134 ppm .

The Ethoxy Group Carbons
  • -CH2- Carbon: The methylene carbon directly attached to the aromatic oxygen is expected to resonate in the typical range for such groups, around 65-67 ppm .

  • -CH3 Carbon: The terminal methyl carbon of the ethoxy group will be the most shielded carbon in the molecule, with a predicted chemical shift in the range of 14-16 ppm .

Experimental Protocol for 13C-NMR Acquisition

For researchers aiming to acquire an experimental spectrum of 2-Ethoxy-3-nitro-benzoic acid hydrazide, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 20-30 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.

    • Commonly used solvents for similar compounds include Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3). DMSO-d6 is often preferred for its ability to dissolve a wide range of organic molecules and for its characteristic solvent peak around 39.5 ppm, which is unlikely to overlap with the signals of interest.

  • NMR Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) should be used.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is advisable to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio, as 13C has a low natural abundance.

    • Temperature: Room temperature (e.g., 298 K).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (DMSO-d6 at 39.5 ppm or CDCl3 at 77.16 ppm).

G cluster_workflow 13C-NMR Experimental Workflow A Sample Preparation (20-30mg in 0.6-0.7mL solvent) B NMR Data Acquisition (400+ MHz Spectrometer) A->B Insert Sample C Data Processing B->C Raw Data (FID) D Spectral Analysis C->D Processed Spectrum

Figure 2. A simplified workflow for acquiring a 13C-NMR spectrum.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the 13C-NMR chemical shifts for 2-Ethoxy-3-nitro-benzoic acid hydrazide. By systematically evaluating the electronic effects of each substituent based on data from analogous compounds, we have established a reliable set of expected chemical shift ranges. This information is invaluable for researchers working on the synthesis and characterization of this and related molecules, offering a strong foundation for the interpretation of experimental data. The provided experimental protocol further equips scientists with a practical framework for obtaining high-quality 13C-NMR spectra.

References

  • SpectraBase. 3-Nitrobenzoic acid (3-nitrophenyl) ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 2-Ethoxybenzoic acid. [Link]

Sources

A Comparative Guide to the Antioxidant Activity of Nitro-Benzoic Acid Hydrazide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the continuous search for novel therapeutic agents, hydrazone derivatives have emerged as a privileged scaffold due to their wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] This guide provides an in-depth technical comparison of the antioxidant activity of nitro-benzoic acid hydrazide analogs, a class of compounds where the electron-withdrawing nature and positional isomerism of the nitro group can profoundly influence their free-radical scavenging capabilities.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental design and the structure-activity relationships (SAR) that govern the antioxidant potential of these molecules.

The Rationale: Why Nitro-Substituted Benzoic Acid Hydrazides?

The benzoic acid hydrazide backbone is a versatile template in medicinal chemistry. The hydrazone linkage (-CO-NH-N=CH-) is crucial for its biological activity.[2] The introduction of a nitro (-NO₂) group onto the benzoic acid ring is a strategic chemical modification. As a strong electron-withdrawing group, the nitro substituent can modulate the electronic environment of the entire molecule. This modulation can affect:

  • Hydrogen Atom Donating Ability: The ease with which the N-H proton of the hydrazone moiety can be donated to a free radical.

  • Electron Donating Capacity: The ability of the molecule to donate an electron to neutralize a radical species.

  • Molecular Stability: The overall stability of the parent molecule and its resulting radical form.

The position of the nitro group (ortho, meta, or para) is also critical, as it dictates the electronic and steric effects on the hydrazone core, leading to significant differences in antioxidant activity among isomers.[3]

Synthesis of Nitro-Benzoic Acid Hydrazide Analogs

The synthesis of these analogs is typically a straightforward two-step process, which provides a reliable and versatile route to a variety of derivatives.

Diagram: General Synthesis Pathway

Synthesis_Workflow General Synthesis of Nitro-Benzoic Acid Hydrazide Analogs cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation (Condensation) Ester Methyl/Ethyl Nitrobenzoate (ortho, meta, or para) Hydrazide Nitro-benzoic Acid Hydrazide Ester->Hydrazide Reflux in Ethanol Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Hydrazide Hydrazide_ref Nitro-benzoic Acid Hydrazide Aldehyde Substituted Aldehyde/Ketone (R-CHO / R-CO-R') Hydrazone Final Nitro-Benzoic Acid Hydrazide Analog Aldehyde->Hydrazone Hydrazide_ref->Hydrazone Reflux in Ethanol (catalytic acid, e.g., Acetic Acid)

Caption: A two-step synthesis for nitro-benzoic acid hydrazide analogs.

Expertise & Experience Behind the Protocol: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for reflux.[1] The use of a catalytic amount of glacial acetic acid in the second step is crucial; it protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide. This ensures a high-yield condensation reaction to form the final hydrazone product.[2]

Comparative Antioxidant Activity: A Structure-Activity Relationship (SAR) Analysis

The antioxidant potential of these analogs is typically evaluated using a panel of in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4] These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, which is observed as a change in color that can be quantified spectrophotometrically.[5]

While a direct head-to-head comparison of all three positional isomers (ortho, meta, para) is scarce in a single study, we can synthesize findings from various reports on nitro-substituted and other benzoic acid hydrazide derivatives to build a robust SAR model.

Table 1: Comparative Antioxidant Activity Data of Representative Hydrazone Analogs

Compound Class/DerivativeAssayActivity Metric (IC₅₀ or % Inhibition)Key Structural Feature(s)Reference(s)
Lauric Acid Hydrazones
(E)-N′-(2-nitrobenzylidene)dodecanehydrazide (NBDH)DPPHHighest inhibitory activity in seriesortho-nitro substitution on the benzylidene ring[6]
4-Hydrazinobenzoic Acid Derivatives
Benzylidene derivatives (e.g., Compounds 5-9)DPPH~70-72% inhibition @ 20 µg/mLpara-positioned hydrazone scaffold with varied aldehydes[7][8]
Benzylidene derivatives (e.g., Compounds 5-10)ABTS~80-85% inhibition @ 20 µg/mLpara-positioned hydrazone scaffold with varied aldehydes[7][8]
General Benzoic Hydrazones
Analogs with multiple hydroxyl (-OH) groupsDPPHHigh activity (low IC₅₀)Strong H-donating phenolic groups[2]
Analogs without hydroxyl groupsDPPHLowest activity in seriesLack of effective H-donating groups[2]

Analysis and Interpretation:

  • The Essential Role of the Hydrazone Moiety: The -CO-NH-N= fragment is the cornerstone of antioxidant activity. The N-H proton is the primary hydrogen donor in many scavenging mechanisms, such as Hydrogen Atom Transfer (HAT).[6][8]

  • Impact of the Nitro Group: The strong electron-withdrawing nature of the nitro group plays a dual role.

    • Positive Effect: By withdrawing electron density from the aromatic ring, the nitro group can increase the acidity of the N-H proton, potentially facilitating its donation to a radical. This is supported by findings where a 2-nitrobenzylidene derivative (NBDH) showed excellent DPPH scavenging activity.[6]

    • Negative Effect: Excessive electron withdrawal can destabilize the resulting antioxidant radical, making the initial donation less favorable. The overall effect is a delicate balance. A study on nitro-substituted aroylhydrazones noted that nitro substitution had both negative and positive effects on antioxidant properties depending on the overall molecular structure.[9]

  • Positional Isomerism (ortho, meta, para):

    • ortho-Position: The proximity of the nitro group to the hydrazide linkage can lead to intramolecular hydrogen bonding, which may affect the conformation and reactivity of the molecule. The high activity of the ortho-nitro derivative NBDH suggests this position can be favorable, potentially by stabilizing the molecule in a reactive conformation.[6]

    • meta-Position: A nitro group in the meta position exerts its electron-withdrawing effect primarily through induction. One study on xanthine-based hydrazones found that a meta-nitro group had the most favorable influence on antioxidant activity within its series.[10]

    • para-Position: The para position allows for maximum resonance-based electron withdrawal from the ring, which would strongly influence the hydrazide moiety. This can be compared to the high activity seen in 4-hydrazinobenzoic acid derivatives, where the active group is in the para position.[7][8]

  • Influence of Other Substituents: The antioxidant activity is not solely dictated by the nitro-benzoic acid portion. The aldehyde or ketone used for condensation plays a massive role. Derivatives condensed with aldehydes bearing electron-donating groups, especially hydroxyl (-OH) groups, consistently show superior antioxidant activity.[2] The phenolic hydroxyls are excellent hydrogen donors, often more so than the hydrazone N-H.

Mechanistic Insights from Experimental Assays

To fully characterize the antioxidant potential, a multi-assay approach is required. Each assay provides insight into a different aspect of antioxidant action.

Diagram: Antioxidant Assay Workflow (DPPH Example)

DPPH_Workflow Workflow for DPPH Radical Scavenging Assay Prep_DPPH Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Deep violet color Reaction Mix DPPH Solution with Test Compound Prep_DPPH->Reaction Prep_Sample Prepare Serial Dilutions of Test Compound (Analog) Prep_Sample->Reaction Incubation Incubate in Dark (e.g., 30 minutes at RT) Reaction->Incubation Measurement Measure Absorbance at ~517 nm Incubation->Measurement Calculation Calculate % Inhibition and Determine IC₅₀ Value Measurement->Calculation

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Ethoxy-3-nitro-benzoic acid hydrazide. As a research chemical, its disposal is governed by strict regulations to mitigate risks to personnel and the environment. This guide is founded on an analysis of its constituent functional groups—a nitroaromatic system and a hydrazide moiety—both of which command rigorous safety protocols.

Crucial Prerequisite: Before proceeding, you must consult the official Safety Data Sheet (SDS) provided by the manufacturer for 2-Ethoxy-3-nitro-benzoic acid hydrazide and your institution's specific Environmental Health and Safety (EHS) protocols. This guide supplements, but does not replace, official documentation and local regulations.

Hazard Profile: A Tale of Two Functional Groups

The disposal procedure for any compound is dictated by its chemical reactivity and toxicity. For 2-Ethoxy-3-nitro-benzoic acid hydrazide, the primary hazards stem from two key structural features: the nitro group on the aromatic ring and the hydrazide functional group.

  • Nitroaromatic Compounds : This class of chemicals can be toxic and may pose a risk of being thermally unstable or explosive under certain conditions, such as heat or shock.[1][2] They are often harmful to the environment and require disposal as regulated hazardous waste.[3]

  • Hydrazide Derivatives : Hydrazine and its derivatives are known for their potential toxicity, with many being suspected carcinogens.[4][5] They are also powerful reducing agents and can react violently with oxidizing agents.[6]

The combination of these two groups in one molecule necessitates that it be treated with extreme caution and managed as a reactive and toxic hazardous waste.

Caption: Inherent hazards of the subject compound.

Mandatory Personal Protective Equipment (PPE) & Handling

Before handling the compound for disposal, a robust PPE strategy is non-negotiable. All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles with side shields and a full-face shield.Protects against splashes and potential energetic decomposition.
Hand Protection Chemical-resistant gloves (Butyl rubber or nitrile are generally recommended for hydrazines and nitro compounds).[7]Prevents skin absorption, which is a key exposure route for hydrazides.[4]
Body Protection Flame-resistant lab coat worn over full-length pants and closed-toe shoes.Protects skin from contact and provides a barrier against potential ignition events.
Respiratory A NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.[6][8]Hydrazine vapors are highly toxic; exposure limits (PEL/TLV) are extremely low.[6][9]

Waste Segregation & Container Management

Proper segregation is the cornerstone of safe chemical waste management. Improperly mixed chemicals can lead to violent reactions, gas generation, or fire.[2] 2-Ethoxy-3-nitro-benzoic acid hydrazide waste must never be disposed of down the drain or in regular trash.[3][10]

Container Selection:

  • Use only approved, leak-proof hazardous waste containers.

  • Ensure the container material is compatible. High-density polyethylene (HDPE) is often a suitable choice.

  • The container must have a secure, vapor-tight lid to prevent the release of fumes.[8]

Segregation Protocol:

  • Designate a Specific Waste Stream: This compound should be collected as "Solid Hazardous Waste" or potentially "Reactive Hazardous Waste," depending on your institution's EHS guidelines.

  • Avoid Incompatibles: Keep this waste stream separate from:

    • Strong Oxidizing Agents: (e.g., nitrates, peroxides, hypochlorites) due to the reactive hydrazide group.[6]

    • Strong Acids and Bases: To prevent uncontrolled reactions.[6]

    • Aqueous Waste Streams: To avoid potential environmental release.

    • Halogenated and Non-Halogenated Solvent Waste.

WasteSegregation start Waste Generated (Pure compound or contaminated labware) is_solid Is the waste solid? start->is_solid solid_container Collect in designated 'Solid Hazardous Waste' container. is_solid->solid_container  Yes label_container Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information solid_container->label_container check_incompatibles Store container away from incompatible materials (oxidizers, acids, bases). label_container->check_incompatibles ehs_pickup Arrange for pickup by Institutional EHS. check_incompatibles->ehs_pickup

Caption: Decision workflow for waste segregation.

Step-by-Step Disposal Protocol

This protocol covers the disposal of small quantities of the pure compound and contaminated lab materials (e.g., weighing paper, gloves, pipette tips).

  • Preparation : Don all required PPE and perform all actions within a chemical fume hood. Have a spill kit rated for reactive and toxic chemicals readily available.[4]

  • Containerize Waste :

    • For the pure solid compound, place the primary container into a secondary, sealable plastic bag.[4]

    • For contaminated labware (gloves, wipers, etc.), place them directly into a designated hazardous waste bag or container. Avoid creating dust.[1][4]

  • Labeling : The waste container must be labeled immediately with a hazardous waste tag, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[10] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "2-Ethoxy-3-nitro-benzoic acid hydrazide". Do not use abbreviations.[10]

    • The date of accumulation.

    • The associated hazards (e.g., Toxic, Reactive).

  • Storage :

    • Keep the waste container securely closed at all times, except when adding waste.[2][8]

    • Store the container in a designated satellite accumulation area near the point of generation.[11]

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat or direct sunlight.[8]

  • Final Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][3]

    • The final disposal method for such compounds is typically high-temperature incineration by a licensed hazardous waste management facility.[3][12] This process effectively destroys the toxic organic structure.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Small Spill (within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1]

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid generating dust.[1]

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if there is any risk of fire.

    • Contact your institution's EHS emergency line and the campus police. Provide the chemical name and location of the spill.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[7]

By adhering to these rigorous procedures, you ensure the safe and compliant disposal of 2-Ethoxy-3-nitro-benzoic acid hydrazide, protecting yourself, your colleagues, and the integrity of our shared environment.

References

  • Essential Safety and Disposal Procedures for 2-Isopropyl-1-methoxy-4-nitrobenzene. Benchchem.
  • Performance Chemicals Hydrazine. Arxada.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Hydrazine - Risk Management and Safety. University of Notre Dame. Available from: [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).
  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide. Benchchem.
  • Hydrazine. NIOSH - CDC Archive.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Chemical Compatibility Chart.
  • SAFETY DATA SHEET - 2-Nitrobenzoic acid. Thermo Fisher Scientific.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - Shima. MilliporeSigma.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • SAFETY DATA SHEET - Benzoic acid, hydrazide. Fisher Scientific.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Chemical Compatibility Database. Cole-Parmer.
  • BENZOIC HYDRAZIDE Safety Data Sheet. Sdfine.
  • Safety Data Sheet - 3-Nitrobenzoic acid. Sigma-Aldrich.
  • Chemical Compatibility. IDEX Health & Science.
  • Chemical Compatibility Chart. Walchem.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Biodegradation of Nitroaromatic Compounds and Explosives. American Society for Microbiology.
  • Chemical Compatibility Chart. Emerson.

Sources

Personal protective equipment for handling 2-Ethoxy-3-nitro-benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-Ethoxy-3-nitro-benzoic acid hydrazide .

Immediate Hazard Classification:

  • Functional Group Risk: This compound contains both a nitro group (

    
    ) and a hydrazide group  (
    
    
    
    ). In high-energy chemistry, this combination requires handling as a potential energetic material . While likely stable at room temperature, it possesses a decomposition pathway that can be triggered by heat, friction, or strong oxidizers.
  • Toxicological Risk: Hydrazides are established hepatotoxins and potential sensitizers. Treat as a Category 2 Carcinogen/Mutagen suspect until specific data proves otherwise.

Part 1: Pre-Operational Preparation (The Gear)

Do not rely on standard "lab safety" assumptions. The presence of the hydrazide moiety necessitates specific barrier protection to prevent dermal absorption and inhalation sensitization.

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Min 0.11mm thickness)Hydrazides can permeate standard latex.[1] Nitrile offers superior resistance. Double gloving creates a "sacrificial layer" to capture micro-contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Hydrazide solids are fine powders; airborne dust can bypass glasses and cause severe ocular irritation or corneal opacity.
Respiratory N95 (Minimum) or P100If handling outside a fume hood (not recommended), a respirator is mandatory to prevent inhalation of sensitizing dusts.
Body Defense Tyvek® Lab Coat or ApronCotton coats can absorb and retain hydrazides. Impervious aprons prevent "wicking" of spills to the skin.
Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Static Mitigation: Use an antistatic gun or ionizer bar during weighing. Nitro-aromatics can be static-sensitive; static discharge could theoretically trigger decomposition in dry environments.

  • Tooling: Use PTFE (Teflon) or Polypropylene spatulas . Avoid metal spatulas.

    • Reasoning: Hydrazides can chelate metals, and in the presence of oxidizers, metal surfaces can catalyze rapid decomposition.

Part 2: Operational Protocol (The How)

Step 1: Visual Inspection & Setup

Before opening the container, inspect for crystal formation around the cap (sign of peroxide/shock-sensitive salt formation, though rare in this specific derivative).

  • Clear the Hood: Remove all oxidizers (e.g., permanganates, peroxides, nitrates) from the workspace. Mixing this compound with oxidizers can cause immediate ignition.

Step 2: Weighing & Transfer
  • Tare First: Place the receiving vessel (flask/vial) on the balance and tare it before opening the chemical container.

  • Draft Shielding: Minimize air currents in the hood to prevent powder dispersal.

  • Transfer: Use the plastic spatula to transfer the solid.

    • Critical Check: If the solid appears "clumped," do not scrape vigorously. Gently break clumps by pressing, not grinding. Friction is a risk factor for nitro compounds.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened wipe (Ethanol or Isopropanol) after weighing. Dispose of the wipe as hazardous waste.[2]

Step 3: Reaction Setup
  • Solvent Choice: Dissolve in polar solvents (DMSO, DMF, Ethanol). Avoid halogenated solvents (DCM/Chloroform) if using basic conditions, as this can generate carbenes or explosive azides if azidation is a subsequent step.

  • Temperature Control: Do not heat above 50°C without a blast shield until the thermal stability of your specific batch is confirmed (DSC data recommended).

Part 3: Emergency Response (The What If)

Spill Management

Do NOT use paper towels to sweep up dry powder.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Wet Method: Gently mist the spill with water or PEG-400 to suppress dust.

  • Collect: Scoop the wet paste using a plastic scraper into a waste container.

  • Neutralize Surface: Wash the surface with a dilute (5%) Sodium Hypochlorite (Bleach) solution, followed immediately by water. Note: Bleach oxidizes hydrazides to nitrogen gas and water, but this reaction is exothermic. Use only on trace residues, never on bulk material.

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (enhances skin absorption).

  • Eyes: Flush for 15 minutes.[2][3][4][5] Seek medical attention immediately—hydrazides can cause delayed corneal damage.

Part 4: Disposal & Waste Management (The End)

Crucial Rule: Never dispose of hydrazides in the general trash or down the drain. They are toxic to aquatic life and can form explosive metal salts in plumbing.

Disposal Workflow
  • Segregation: Create a dedicated waste stream labeled: "Hazardous Waste - Organic Hydrazide/Nitro Compound."

  • Quenching (Small Scale < 1g):

    • Dissolve waste in water.[2]

    • Slowly add dilute bleach (NaOCl) in a fume hood.

    • Allow to stand for 24 hours (gas evolution will occur).

    • Check pH (should be neutral).[6]

  • Bulk Disposal: For larger amounts, package in the original container, over-pack in a sealable bag, and label for High Temperature Incineration .

Visualizations

Figure 1: PPE Selection Logic

This decision tree helps you select the correct protection based on the state of the chemical.

PPE_Logic Start Handling 2-Ethoxy-3-nitro-benzoic acid hydrazide State Is the material Solid (Powder) or in Solution? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Solid_Risk Risk: Inhalation & Dust Explosion Solid->Solid_Risk Liquid_Risk Risk: Skin Absorption & Splash Liquid->Liquid_Risk Solid_PPE REQUIRED: 1. Fume Hood (Mandatory) 2. N95 Mask (If hood fails) 3. Anti-static Spatula Solid_Risk->Solid_PPE Liquid_PPE REQUIRED: 1. Double Nitrile Gloves 2. Splash Goggles 3. Tyvek Sleeves Liquid_Risk->Liquid_PPE

[3][5][7][8]

Figure 2: Safe Handling Workflow

Follow this path to minimize energetic and toxicological risks.

Workflow Storage 1. Cold Storage (+4°C) Keep away from Oxidizers Inspect 2. Visual Inspection Check for crystal formation Storage->Inspect Weigh 3. Weighing Use Anti-static Gun NO Metal Spatulas Inspect->Weigh React 4. Reaction Temp < 50°C Shielding required Weigh->React Waste 5. Disposal Segregate from Oxidizers Label 'Toxic/Reactive' React->Waste

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Nitrobenzhydrazide (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (2025). Hydrazines: Production, Use, and Disposal Guidelines.[9] Toxicological Profile for Hydrazines.[2][4][5][10] Retrieved from

  • University of Pittsburgh. (2013). Safe Handling of Azides and High-Nitrogen Compounds. Department of Environmental Health and Safety. Retrieved from

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Benzoic acid, hydrazide.[2][4][5] Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2025). NIOSH Pocket Guide to Chemical Hazards: Hydrazine Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.